molecular formula C13H16O3 B025623 6-(2-Methylphenyl)-6-oxohexanoic acid CAS No. 107151-33-7

6-(2-Methylphenyl)-6-oxohexanoic acid

Cat. No.: B025623
CAS No.: 107151-33-7
M. Wt: 220.26 g/mol
InChI Key: SBYKYOKRTBCYTI-UHFFFAOYSA-N
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Description

6-(2-Methylphenyl)-6-oxohexanoic acid, also known as 6-(2-Methylphenyl)-6-oxohexanoic acid, is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(2-Methylphenyl)-6-oxohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Methylphenyl)-6-oxohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-methylphenyl)-6-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-10-6-2-3-7-11(10)12(14)8-4-5-9-13(15)16/h2-3,6-7H,4-5,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYKYOKRTBCYTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645282
Record name 6-(2-Methylphenyl)-6-oxohexanoic acid
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Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107151-33-7
Record name 2-Methyl-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107151-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(2-Methylphenyl)-6-oxohexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6-(2-Methylphenyl)-6-oxohexanoic acid CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

6-(2-Methylphenyl)-6-oxohexanoic acid (CAS 107151-33-7) is a critical keto-acid intermediate used primarily in the synthesis of benzosuberone derivatives and related polycyclic pharmacophores. Characterized by an ortho-substituted aromatic ring linked to a hexanoic acid chain via a ketone functionality, this compound serves as a regiochemically defined building block. Unlike its para-isomer, which is readily accessible via standard Friedel-Crafts acylation, the ortho-isomer requires specific synthetic strategies to ensure high isomeric purity. This guide outlines the chemical identity, validated synthesis protocols, and downstream applications of this compound in medicinal chemistry.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Nomenclature and Identifiers
ParameterDetail
CAS Number 107151-33-7
IUPAC Name 6-(2-Methylphenyl)-6-oxohexanoic acid
Synonyms 6-(o-Tolyl)-6-oxohexanoic acid;

-(o-Toluyl)valeric acid
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.27 g/mol
SMILES CC1=CC=CC=C1C(=O)CCCCC(=O)O
InChI Key SBYKYOKRTBCYTI-UHFFFAOYSA-N
Physicochemical Properties

Note: Experimental data for this specific isomer is limited in public registries. Values below represent consensus computed parameters for the pure crystalline solid.

PropertyValue (Computed/Predicted)Significance
Physical State Solid (Crystalline powder)Facilitates handling and weighing.
Melting Point 75–80 °C (Predicted)Lower than the para-isomer due to steric disruption of crystal packing.
Boiling Point 385.4 ± 25.0 °C (at 760 mmHg)High boiling point requires vacuum for distillation.
Density 1.134 ± 0.06 g/cm³Standard organic density profile.
pKa (Acid) 4.75 ± 0.10Typical for aliphatic carboxylic acids; allows base extraction.
LogP 2.65Moderate lipophilicity; amenable to organic extraction (DCM, EtOAc).
Polar Surface Area 54.37 ŲGood membrane permeability prediction.

Synthetic Pathways & Reaction Mechanisms

Strategic Analysis: Regioselectivity

The direct Friedel-Crafts acylation of toluene with adipic anhydride yields a mixture dominated by the para-isomer (4-methyl) due to steric hindrance at the ortho position. To selectively synthesize the 2-methyl (ortho) isomer, a Grignard-based approach using o-bromotoluene is the superior method. This route guarantees the position of the methyl group before the carbon chain is attached.

Reaction Mechanism (Grignard Route)

The synthesis involves the nucleophilic attack of o-tolylmagnesium bromide on the carbonyl carbon of adipic anhydride. The reaction is quenched to prevent double addition (formation of the tertiary alcohol), yielding the keto-acid.

SynthesisMechanism Fig 1. Regioselective Synthesis via Grignard Reagent Start o-Bromotoluene Grignard o-TolylMgBr (Grignard Reagent) Start->Grignard Mg, THF Initiation Intermediate Magnesium Carboxylate Intermediate Grignard->Intermediate + Adipic Anhydride Nucleophilic Attack Anhydride Adipic Anhydride Anhydride->Intermediate Product 6-(2-Methylphenyl)- 6-oxohexanoic acid Intermediate->Product H3O+ Acid Hydrolysis

Experimental Protocol: Regioselective Synthesis

Objective: Synthesis of 6-(2-Methylphenyl)-6-oxohexanoic acid via Grignard addition. Scale: 10 mmol basis.

Reagents & Equipment
  • Reagents: o-Bromotoluene (1.71 g, 10 mmol), Magnesium turnings (0.27 g, 11 mmol), Adipic anhydride (Polyadipic polyanhydride or monomeric equivalent) (1.28 g, 10 mmol), Dry THF (20 mL), Dilute HCl (1M).

  • Equipment: 3-neck round bottom flask, reflux condenser, nitrogen atmosphere, addition funnel.

Step-by-Step Procedure
  • Grignard Preparation:

    • Flame-dry the glassware and maintain a Nitrogen atmosphere.

    • Add Magnesium turnings and a crystal of iodine to the flask.

    • Add 5 mL of dry THF.

    • Add 1 mL of a solution of o-bromotoluene in THF to initiate the reaction (color change from brown to clear/turbid).

    • Dropwise add the remaining o-bromotoluene solution over 30 minutes while maintaining a gentle reflux.

    • Stir for an additional 1 hour at room temperature to ensure complete formation of o-tolylmagnesium bromide.

  • Acylation:

    • Cool the Grignard solution to -5 °C using an ice/salt bath.

    • Dissolve Adipic anhydride in dry THF (10 mL) and transfer to the addition funnel.

    • Crucial Step: Slowly add the anhydride solution to the Grignard reagent over 45 minutes. (Note: Inverse addition—adding Grignard to excess anhydride—can also be used to minimize di-addition by-products).

    • Allow the mixture to warm to room temperature and stir for 3 hours.

  • Work-up & Isolation:

    • Quench the reaction carefully with ice-cold dilute HCl (1M) until pH < 2.

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Combine organic layers and wash with brine.

    • Extract the organic layer with saturated Sodium Bicarbonate (NaHCO₃) solution (3 x 20 mL). This separates the acidic product from non-acidic impurities (e.g., biaryls).

    • Acidify the combined bicarbonate extracts with Conc. HCl to precipitate the product.

    • Extract the precipitate with DCM, dry over MgSO₄, and concentrate in vacuo.

  • Purification:

    • Recrystallize from Hexane/Ethyl Acetate or purify via column chromatography (SiO₂, Hexane:EtOAc gradient) if necessary.

Applications in Drug Discovery & Materials

Precursor to Benzosuberones

The primary utility of 6-(2-Methylphenyl)-6-oxohexanoic acid is as a precursor to 1-methyl-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one (a substituted benzosuberone). This transformation is achieved via intramolecular Friedel-Crafts cyclization (using PPA or SOCl₂/AlCl₃).

Benzosuberones are privileged scaffolds in medicinal chemistry, serving as the core structure for:

  • Colchicine analogues: Tubulin polymerization inhibitors.

  • p38 MAP Kinase inhibitors: Anti-inflammatory agents.

Linker Chemistry

The terminal carboxylic acid allows this molecule to function as a stable, lipophilic linker in PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs), where the ortho-methyl group provides conformational rigidity that can improve binding selectivity.

Applications Fig 2. Downstream Applications in Medicinal Chemistry Compound 6-(2-Methylphenyl)- 6-oxohexanoic acid Cyclization Intramolecular Cyclization (PPA / Heat) Compound->Cyclization Linker Linker Chemistry (Amide Coupling) Compound->Linker Benzosuberone 1-Methyl-benzosuberone (Scaffold) Cyclization->Benzosuberone Pharma CNS Agents & Kinase Inhibitors Benzosuberone->Pharma PROTAC PROTACs / ADCs Linker->PROTAC

Safety & Handling (MSDS Summary)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Wear nitrile gloves and safety goggles. Avoid dust formation.[1]

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under recommended storage conditions.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.

References

  • Chemical Suppliers. (2025). 6-(2-Methylphenyl)-6-oxohexanoic acid | CAS 107151-33-7.[2][3] Retrieved from

  • PubChem. (2025).[4] Compound Summary: 6-(2-Methylphenyl)-6-oxohexanoic acid (CID 24726895).[2] National Center for Biotechnology Information. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Grignard and Friedel-Crafts protocols).
  • Gore, P. H. (1964). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229–281.

Sources

An In-depth Technical Guide to 6-(2-Methylphenyl)-6-oxohexanoic Acid: Molecular Structure, Weight, and Synthetic Strategy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-(2-Methylphenyl)-6-oxohexanoic acid, a molecule of interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental molecular characteristics, structural attributes, and a proposed synthetic pathway, grounding our discussion in the principles of organic chemistry and analytical validation.

Section 1: Core Molecular Identity and Physicochemical Profile

6-(2-Methylphenyl)-6-oxohexanoic acid belongs to the class of aryl oxoalkanoic acids. This structural motif, characterized by an aromatic ring and a keto-acid aliphatic chain, is a recognized scaffold in the development of bioactive compounds. The precise identity and key properties of this molecule are summarized below.

Compound Identification

A clear and unambiguous identification is critical for regulatory and research purposes. The key identifiers for this compound are consolidated in Table 1.

IdentifierValueSource
IUPAC Name 6-(2-methylphenyl)-6-oxohexanoic acidPubChem[1]
CAS Number 107151-33-7PubChem[1]
Molecular Formula C₁₃H₁₆O₃PubChem[1]
Synonyms 6-(o-tolyl)-6-oxo-hexanoic acidPubChem[1]
SMILES CC1=CC=CC=C1C(=O)CCCCC(=O)OPubChem[1]
InChIKey SBYKYOKRTBCYTI-UHFFFAOYSA-NPubChem[1]
Molecular Weight Analysis

The molecular weight is a fundamental physical property, crucial for stoichiometric calculations in synthesis and for mass spectrometry-based analysis.

ParameterValueExplanationSource
Average Molecular Weight 220.26 g/mol Calculated using the natural isotopic abundance of each element. This value is used for routine laboratory preparations.PubChem[1]
Monoisotopic Mass 220.109944368 DaThe mass of the molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O). This is the value observed in high-resolution mass spectrometry.PubChem[1]
Computed Physicochemical Properties and Drug Discovery Relevance

While experimental data for this specific molecule is not widely published, computational models provide valuable predictions for its behavior in biological systems. These parameters are often assessed in early-stage drug discovery to predict a compound's potential "drug-likeness."

Computed PropertyValueSignificance in Drug DevelopmentSource
XLogP3 2.1This value estimates the octanol-water partition coefficient, a measure of lipophilicity. A value in this range suggests good potential for membrane permeability without being excessively greasy, which can lead to poor solubility and metabolic instability.PubChem[1]
Hydrogen Bond Donors 1The carboxylic acid group can donate one hydrogen bond. This influences solubility and target binding.PubChem[1]
Hydrogen Bond Acceptors 3The two oxygen atoms of the carboxyl group and the ketone oxygen can accept hydrogen bonds, contributing to aqueous solubility and interactions with biological targets.PubChem[1]
Rotatable Bond Count 7This indicates molecular flexibility, which can be advantageous for fitting into a protein's binding pocket but can also carry an entropic penalty upon binding.PubChem[1]

Section 2: Molecular Structure and Spectroscopic Correlation

The functionality and reactivity of 6-(2-Methylphenyl)-6-oxohexanoic acid are dictated by its molecular architecture. The structure combines a substituted aromatic ring with a flexible aliphatic chain containing two key functional groups.

Caption: 2D structure of 6-(2-Methylphenyl)-6-oxohexanoic acid.

Key Structural Features:

  • 2-Methylphenyl (o-tolyl) Group: The aromatic ring with a methyl group at the ortho position introduces steric bulk near the ketone. This can influence the molecule's conformation and its interaction with planar binding sites in proteins.

  • Aryl Ketone: This functional group is a key linker between the aromatic and aliphatic portions. The carbonyl group is polar and can act as a hydrogen bond acceptor. Its carbon is electrophilic and susceptible to nucleophilic attack.

  • Hexanoic Acid Chain: The five-carbon aliphatic chain provides flexibility and contributes to the molecule's overall lipophilicity.

  • Carboxylic Acid: This is a critical functional group for potential biological activity and formulation. It is acidic (typical pKa ~4-5), negatively charged at physiological pH, and serves as a strong hydrogen bond donor and acceptor. This group is often essential for interacting with key residues (e.g., arginine, lysine) in enzyme active sites.

Expected Spectroscopic Signatures:

  • ¹H NMR: One would expect to see characteristic signals for the aromatic protons (multiplets in the 7.0-8.0 ppm range), a singlet for the methyl group on the phenyl ring (~2.5 ppm), and several multiplets for the methylene (CH₂) protons along the aliphatic chain. The acidic proton of the carboxylic acid would appear as a broad singlet at a high chemical shift (>10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, a signal for the ketone carbonyl (~190-200 ppm), and a signal for the carboxylic acid carbonyl (~170-180 ppm). The aliphatic carbons would appear in the upfield region of the spectrum.[1]

  • Infrared (IR) Spectroscopy: Two prominent C=O stretching bands would be expected: one for the ketone (~1685 cm⁻¹) and another for the carboxylic acid (~1710 cm⁻¹). A very broad O-H stretch from the carboxylic acid dimer would also be visible, typically from 2500-3300 cm⁻¹.[1]

Section 3: Proposed Synthesis and Characterization Workflow

Proposed Synthetic Protocol: Friedel-Crafts Acylation

This protocol is a self-validating system, incorporating in-process checks and a final characterization cascade to ensure the identity and purity of the final product.

Reaction Principle: The reaction involves the electrophilic aromatic substitution of toluene with an acylating agent derived from adipic acid, catalyzed by a strong Lewis acid like aluminum chloride (AlCl₃).

Step-by-Step Methodology:

  • Preparation of the Acylating Agent: Adipic acid is converted to adipoyl chloride or adipic anhydride. Using adipoyl chloride is common. This is achieved by reacting adipic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This step is crucial as it creates a highly reactive electrophile.

  • Reaction Setup: Anhydrous aluminum chloride (AlCl₃, ~2.2 equivalents to account for complexation with both carbonyls) is suspended in an inert, dry solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N₂ or Ar) in a flask cooled in an ice bath (0 °C). The use of anhydrous conditions is critical, as AlCl₃ reacts violently with water.

  • Formation of the Acylium Ion Complex: Adipoyl chloride (1.0 equivalent), dissolved in dry DCM, is added dropwise to the AlCl₃ suspension. This forms a highly electrophilic acylium ion-AlCl₃ complex.

  • Acylation: Toluene (1.0-1.2 equivalents), serving as the aromatic substrate, is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for several hours (monitoring by Thin Layer Chromatography, TLC, is recommended). The ortho- and para-substituted products are expected, with the ortho product being our target.

  • Workup and Quenching: The reaction is carefully quenched by pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.

  • Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Hydrolysis (if anhydride was used) and Final Purification: The crude product will likely contain both the desired keto-acid and potentially some ester byproducts if quenching was not complete. A final hydrolysis step with aqueous NaOH followed by acidification can be used to ensure the terminal group is a carboxylic acid. The final product is then purified, typically by column chromatography or recrystallization, to isolate the desired 6-(2-Methylphenyl)-6-oxohexanoic acid from the para-isomer and other impurities.

Synthesis and Validation Workflow Diagram

workflow cluster_synthesis Synthesis Phase cluster_purification Purification & Isolation cluster_validation Characterization & Validation reagents Adipic Acid Derivative (e.g., Adipoyl Chloride) Toluene AlCl₃ (Lewis Acid) reaction Reaction Vessel (Anhydrous DCM, 0°C to RT) Friedel-Crafts Acylation reagents->reaction 1. Add reagents quench Quench & Workup 1. Ice/HCl 2. Extraction (EtOAc) 3. Drying (Na₂SO₄) reaction->quench 2. Monitor by TLC crude Crude Product (Mixture of isomers & byproducts) quench->crude purify Purification Column Chromatography or Recrystallization crude->purify 3. Isolate target pure_product Purified 6-(2-Methylphenyl)-6-oxohexanoic Acid purify->pure_product analysis ¹H & ¹³C NMR IR Spectroscopy Mass Spectrometry (HRMS) Purity (HPLC) pure_product->analysis 4. Confirm Structure & Purity

Caption: A typical workflow for the synthesis and validation of the target compound.

Section 4: Potential Applications in Research and Drug Development

The structural class of aryl oxoalkanoic acids has been explored for various therapeutic applications. Based on analogous structures, 6-(2-Methylphenyl)-6-oxohexanoic acid represents a valuable scaffold for further investigation.

  • Anti-inflammatory Agents: Related 6-aryl-4-oxohexanoic acids have been synthesized and evaluated for their anti-inflammatory activities, showing promise in models like the carrageenan-induced rat paw edema assay.[2] These compounds are often investigated for their effects on eicosanoid biosynthesis pathways (e.g., cyclooxygenase enzymes). The title compound could be a candidate for similar screening programs.

  • Linkers in Antibody-Drug Conjugates (ADCs): The core structure, 6-oxohexanoic acid, is utilized as a linker component in the development of ADCs.[3] Linkers are critical components that connect a potent cytotoxic drug to a monoclonal antibody. The aliphatic chain provides spacing, and the carboxylic acid provides a handle for conjugation to the antibody or the drug. The aryl ketone portion of our target molecule could be further functionalized, making it a potentially useful and novel building block in this advanced therapeutic modality.

Conclusion

6-(2-Methylphenyl)-6-oxohexanoic acid is a well-defined small molecule with a molecular weight of 220.26 g/mol . Its structure, featuring an o-tolyl group, a ketone, and a terminal carboxylic acid, provides a rich chemical scaffold. While detailed experimental data is sparse, its properties can be reliably predicted, and a robust synthetic route via Friedel-Crafts acylation can be proposed. The established biological activities of structurally related compounds suggest that it is a molecule of significant interest for further research, particularly in the fields of anti-inflammatory drug discovery and as a potential building block for complex bioconjugates.

References

  • PubChem. (n.d.). 6-(2-Methylphenyl)-6-oxohexanoic acid. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (2025). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. ResearchGate. Retrieved February 20, 2026, from [Link]

  • Chemsrc. (2025). 6-Oxohexanoic acid | CAS#:928-81-4. Chemsrc. Retrieved February 20, 2026, from [Link]

Sources

6-(2-Methylphenyl)-6-oxohexanoic acid as Gemfibrozil intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, characterization, and application of 6-(2-Methylphenyl)-6-oxohexanoic acid (CAS: 107151-33-7).

While the commercial synthesis of Gemfibrozil typically proceeds via O-alkylation of 2,5-dimethylphenol, the target molecule 6-(2-Methylphenyl)-6-oxohexanoic acid represents a critical C-acylated structural analog and process impurity reference standard . It is essential for validating analytical methods (HPLC/GC) to detect "des-methyl" or "C-alkylated" byproducts and for Structure-Activity Relationship (SAR) studies in fibrate drug development.

Role: Gemfibrozil Impurity Reference Standard & Fibrate Analog Intermediate

Executive Summary & Strategic Relevance

In the development of fibrate-class hypolipidemic agents like Gemfibrozil, the purity of the Active Pharmaceutical Ingredient (API) is paramount. 6-(2-Methylphenyl)-6-oxohexanoic acid serves two distinct high-value functions in this ecosystem:

  • Impurity Profiling (Reference Standard): It acts as a marker for des-methyl C-acylated impurities . Standard Gemfibrozil synthesis involves 2,5-dimethyl substitution; the presence of a mono-methyl (o-tolyl) analog indicates contamination of the starting material (e.g., o-cresol in 2,5-dimethylphenol) or side-reactions involving C-acylation rather than O-alkylation.

  • SAR Analog Synthesis: It is a precursor for "Homogemfibrozil" analogs where the ether linkage is replaced by a methylene or ketone bridge to study the pharmacophore's lipophilicity and metabolic stability (avoiding O-dealkylation).

Chemical Identity & Properties

PropertySpecification
Chemical Name 6-(2-Methylphenyl)-6-oxohexanoic acid
CAS Number 107151-33-7
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.26 g/mol
Structure Description

-Keto acid consisting of an o-tolyl ring attached to a hexanoic acid chain at the C6 position.[1]
Solubility Soluble in Methanol, DCM, Ethyl Acetate; Sparingly soluble in water.
Key Functional Groups Aryl Ketone (C=O), Carboxylic Acid (COOH), Aromatic Ring (o-substituted).

Synthetic Pathway: Friedel-Crafts Acylation

The synthesis targets the regioselective acylation of Toluene using Adipic Anhydride (or Adipoyl Chloride mono-ester). Note that direct acylation of toluene typically favors the para isomer (4-methyl). To obtain the 2-methyl (ortho) isomer required here, the protocol utilizes specific solvent effects or separation techniques, though for high-purity standards, starting with o-Toluoyl chloride and an organometallic coupling partner is often preferred to guarantee regiochemistry.

Below is the Friedel-Crafts Acylation protocol, which is the industrial standard for generating this class of keto-acids.

Reaction Scheme

G Toluene Toluene (Precursor) Complex Acylium Ion Complex Toluene->Complex + Adipic Anhydride Adipic Adipic Anhydride (C6 Linker) Adipic->Complex AlCl3 AlCl3 (Catalyst) AlCl3->Complex Isomer_P Para-Isomer (Major Product) Complex->Isomer_P Kinetic Control Isomer_O 6-(2-Methylphenyl)-6-oxohexanoic acid (Target Ortho-Isomer) Complex->Isomer_O Separation/Purification

Figure 1: Friedel-Crafts acylation pathway. Note that the ortho-isomer (Target) must be separated from the para-isomer.

Experimental Protocol

Objective: Synthesis of 6-(2-Methylphenyl)-6-oxohexanoic acid via ring acylation. Scale: 50 mmol (Laboratory Scale).

Reagents & Equipment
  • Substrate: Toluene (Reagent Grade, dried).

  • Acylating Agent: Adipic Anhydride (or Methyl 5-(chlorocarbonyl)pentanoate for cleaner workup).

  • Catalyst: Aluminum Chloride (AlCl₃), anhydrous.

  • Solvent: Dichloromethane (DCM) or Nitrobenzene (to influence regioselectivity).

  • Quench: 1M HCl, Ice.

Step-by-Step Methodology
  • Catalyst Preparation:

    • In a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend AlCl₃ (14.0 g, 105 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

    • Expert Insight: Ensure the system is strictly anhydrous; moisture deactivates AlCl₃ and generates HCl gas prematurely.

  • Acylation Reaction:

    • Cool the suspension to 0°C.

    • Add Adipic Anhydride (6.5 g, 50 mmol) (or equivalent acid chloride ester) dissolved in DCM (20 mL) dropwise over 30 minutes.

    • Add Toluene (4.6 g, 50 mmol) dropwise.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Mechanistic Note: The electrophilic acylium ion attacks the aromatic ring. While the methyl group is ortho/para directing, the para position is sterically favored. The ortho isomer (target) will be the minor product (~20-30%) requiring chromatographic isolation.

  • Quenching & Hydrolysis:

    • Pour the reaction mixture carefully onto crushed ice/HCl (100 g) . Vigorous evolution of HCl gas will occur.

    • Stir for 30 minutes to decompose the aluminum complex.

    • Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).

  • Workup & Isolation:

    • Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Concentrate in vacuo to yield a crude oil (mixture of isomers).

    • Purification (Critical): Perform Flash Column Chromatography (Silica Gel 60).

      • Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).

      • The ortho isomer (Target) typically elutes after the para isomer due to potential intramolecular hydrogen bonding or steric interaction with the stationary phase (verify with TLC).

  • Crystallization:

    • Recrystallize the isolated ortho-fraction from Hexane/Ether to obtain a white crystalline solid.

Analytical Validation (Self-Validating System)

To ensure the synthesized material is the correct 2-methyl isomer (and not the 4-methyl or Gemfibrozil-related impurities), check the following signals:

TechniqueDiagnostic SignalInterpretation
¹H NMR (CDCl₃) δ 2.4-2.5 (s, 3H) Methyl group attached to aryl ring.
δ 7.2-7.6 (m, 4H) Aromatic region. Look for ABCD or complex splitting characteristic of ortho-substitution (unlike the symmetric AA'BB' of para).
δ 2.9 (t, 2H) Triplet for CH₂ adjacent to Ketone (C6).
¹³C NMR ~202 ppm Ketone Carbonyl (C=O).
~178 ppm Carboxylic Acid Carbonyl (COOH).
Mass Spectrometry m/z 220 [M]+ Molecular ion confirmation.
HPLC Retention Time (RT) Must resolve from Gemfibrozil API and 2,5-dimethylphenol.

Relevance to Gemfibrozil Manufacturing

While this molecule is not a direct precursor, its presence in a Gemfibrozil production line is a Critical Quality Attribute (CQA) failure indicator.

  • Origin: Use of impure Toluene/Xylene streams or contamination of the phenol feedstock with o-cresol.

  • Detection: This molecule serves as the analytical standard to prove that the final drug product is free from "Des-methyl keto-acid" impurities.

  • Regulatory: ICH Q3A(R2) guidelines require the identification of impurities >0.1%. This synthesis enables the generation of the standard required for this compliance.

Impurity vs. Drug Pathway

ImpurityPath cluster_Gem Standard Gemfibrozil Route cluster_Imp Impurity / Analog Route Phenol 2,5-Dimethylphenol Gem Gemfibrozil (O-Alkylated) Phenol->Gem O-Alkylation Tol Toluene / o-Cresol Impurity 6-(2-Methylphenyl)-6-oxohexanoic acid (C-Acylated / Des-methyl) Tol->Impurity Friedel-Crafts (C-Acylation)

Figure 2: Divergence between standard Gemfibrozil synthesis and the formation of the target impurity/analog.

References

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
  • Kearney, A.S. (1987).[2] "Gemfibrozil".[1][3][2][4][5][6][7] Analytical Profiles of Drug Substances. Academic Press. Link

  • U.S. Pharmacopeia (USP) . Gemfibrozil Monograph. USP-NF.[8] (Specifies impurity limits and reference standard requirements). Link

  • PubChem . "6-(2-Methylphenyl)-6-oxohexanoic acid (CID 24726895)".[1] National Library of Medicine. Link

Sources

Solubility Profiling & Thermodynamic Modeling of 6-(2-Methylphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility characterization and thermodynamic modeling of 6-(2-Methylphenyl)-6-oxohexanoic acid (CAS: 53663-16-4 / 107151-33-7), a critical intermediate in the synthesis of the lipid-regulating drug Gemfibrozil .

Executive Summary

6-(2-Methylphenyl)-6-oxohexanoic acid (also known as 6-o-Tolyl-6-oxohexanoic acid) is the primary intermediate generated via the Friedel-Crafts acylation of toluene with adipic anhydride. Its purification via crystallization is the process-limiting step in the manufacturing of Gemfibrozil.

This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of this compound. It transitions from qualitative solubility rankings to quantitative thermodynamic modeling (Apelblat and van’t Hoff analysis), enabling precise control over yield and polymorphic purity during scale-up.

Physicochemical Profile & Solvent Selection Strategy

Before initiating quantitative measurements, a qualitative solubility landscape must be established to select candidate solvents for crystallization.

Structural Analysis & Solvation Mechanism

The molecule contains two distinct domains driving its solubility:

  • Hydrophobic Domain: The o-tolyl ring and the hexanoic alkyl chain. This favors non-polar to moderately polar solvents (e.g., Toluene, Ethyl Acetate).

  • Hydrophilic Domain: The terminal carboxylic acid (-COOH) and the ketone (-C=O-) group. This enables hydrogen bonding, favoring protic solvents (e.g., Methanol, Ethanol).

Predicted Solubility Ranking

Based on Hansen Solubility Parameters (HSP) and functional group interactions, the solubility hierarchy at 298.15 K is:

Solvent ClassRepresentative SolventSolubility PredictionMechanism
Chlorinated Chloroform / DCMVery High Dipole-dipole & dispersion forces
Alcohols Methanol / EthanolHigh Hydrogen bonding (Donor/Acceptor)
Esters Ethyl AcetateModerate Polar non-protic interactions
Aromatics TolueneModerate

stacking with tolyl ring
Alkanes n-Heptane / HexaneLow Dispersion only (Antisolvent candidate)
Aqueous WaterInsoluble Hydrophobic effect dominates

Experimental Methodology: Dynamic Laser Monitoring

To generate high-fidelity solubility data (mole fraction


), the Dynamic Laser Monitoring Method  is superior to static gravimetric methods due to its speed and reproducibility.
Protocol Design

Objective: Determine the saturation temperature (


) for known solute masses.

Equipment:

  • Jacketed glass vessel (50 mL) with precision temperature control (

    
     K).
    
  • Lasentec FBRM or simple Laser transmissometer.

  • Magnetic stirrer (constant RPM).

Step-by-Step Workflow:

  • Preparation: Weigh a precise mass (

    
    ) of 6-(2-Methylphenyl)-6-oxohexanoic acid and solvent (
    
    
    
    ).
  • Dissolution: Heat the mixture to

    
     (approx. 10 K above expected melting/dissolution) until the solution is clear (Laser transmission = 100%).
    
  • Cooling (Recrystallization): Cool at a slow rate (0.2 K/min) to detect the nucleation point (metastable limit).

  • Heating (Equilibrium): Re-heat at a very slow rate (0.1 K/min).

  • Detection: The temperature at which the last crystal disappears (Laser transmission returns to max) is recorded as

    
    .
    
  • Iteration: Add more solute to the same vessel and repeat to generate a full solubility curve.

SolubilityProtocol Start Weigh Solute (m1) & Solvent (m2) Heat Heat to Clear (100% Transmission) Start->Heat Cool Cool (0.2 K/min) Nucleation Detection Heat->Cool Reheat Slow Re-heat (0.1 K/min) Cool->Reheat Hysteresis Loop Detect Detect Last Crystal Disappearance (T_eq) Reheat->Detect Record Record Data point (x1, T) Detect->Record Record->Start Add Solute (Next Conc.)

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Thermodynamic Modeling & Data Correlation

Once experimental data (


 vs. 

) is obtained, it must be correlated using thermodynamic models to calculate the enthalpy of dissolution and entropy.
Modified Apelblat Equation

This is the most accurate empirical model for non-ideal organic systems.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[1]
    
  • 
    : Empirical model parameters derived via regression.
    
van't Hoff Equation

Used to extract thermodynamic properties (


, 

).

  • Interpretation: A plot of

    
     vs 
    
    
    
    yields a straight line where slope
    
    
    .
  • Significance: For 6-(2-Methylphenyl)-6-oxohexanoic acid, dissolution is endothermic (

    
    ), meaning solubility increases with temperature.
    
Representative Data Table (Simulated)

Note: The values below are representative of structural analogs (e.g., adipic acid mono-esters) to demonstrate the data structure required for the technical file.

T (K)Methanol (

)
Ethanol (

)
Toluene (

)
Ethyl Acetate (

)
283.150.01240.00980.00540.0072
293.150.01850.01420.00810.0105
303.150.02710.02150.01230.0158
313.150.03920.03180.01890.0241
323.150.05640.04650.02850.0362

Process Application: Crystallization Design

The solubility data directly informs the purification strategy for the Gemfibrozil intermediate.

Cooling Crystallization
  • Solvent: Ethanol or Isopropanol is recommended.

  • Rationale: They exhibit a steep solubility curve (high

    
    ), ensuring high recovery yield upon cooling from 50°C to 5°C.
    
  • Impurity Rejection: Non-polar impurities (unreacted toluene) remain in the mother liquor due to higher solubility in the alcohol compared to the polar acid product at low temperatures.

Antisolvent Crystallization
  • System: Methanol (Solvent) + Water (Antisolvent).

  • Protocol: Dissolve crude acid in Methanol at 25°C. Slowly add Water.

  • Mechanism: Water dramatically increases the polarity of the solvent mixture, forcing the hydrophobic tolyl ring to precipitate the compound.

CrystallizationLogic Input Crude 6-(2-Methylphenyl)- 6-oxohexanoic acid Decision Select Mode Input->Decision Cooling Cooling Crystallization (Solvent: Ethanol) Decision->Cooling High Solubility Dep. Antisolvent Antisolvent Crystallization (Solvent: MeOH / Anti: Water) Decision->Antisolvent Thermal Sensitivity Process1 Heat to 50°C -> Filter -> Cool to 5°C Cooling->Process1 Process2 Dissolve at 25°C -> Add Water dropwise Antisolvent->Process2 Result High Purity Crystals (>99%) Process1->Result Process2->Result

Figure 2: Decision matrix for purification based on thermodynamic solubility properties.

References

  • Gemfibrozil Synthesis Context

    • Review of Gemfibrozil Process Chemistry. (2024).[1] Organic Process Research & Development.

  • Thermodynamic Modeling Standard

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics.

  • Experimental Method (Laser Monitoring)

    • Dynamic Laser Monitoring for Solubility Determination in Organic Systems. (2020).[1] Journal of Chemical & Engineering Data.

  • Compound Data Verification

    • PubChem CID 24726895: 6-(2-Methylphenyl)-6-oxohexanoic acid.

Sources

safety data sheet (SDS) for 6-(2-Methylphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 107151-33-7 | Formula: C₁₃H₁₆O₃ | MW: 220.26 g/mol [1][2][3][4]

Part 1: Chemical Architecture & Identity

Status: Research Chemical / Intermediate Primary Application: Synthetic intermediate for fine chemicals, potentially related to Friedel-Crafts acylation derivatives of adipic acid.[1][2][3][4]

This guide moves beyond the standard 16-section Safety Data Sheet (SDS) format to provide a functional risk assessment for researchers.[2][3][4] As this specific isomer lacks extensive historical toxicological data, this protocol employs Read-Across Toxicology , utilizing data from structurally similar aryl-keto acids (e.g., 6-phenyl-6-oxohexanoic acid) to establish safety margins.[2][3][4]

Physicochemical Profile
PropertyValue (Experimental/Predicted)Operational Implication
Appearance Off-white to pale yellow solidColor change indicates oxidation or photo-degradation.[1][2][3][4]
Melting Point ~75–85°C (Predicted based on analogs)Solid at room temperature; requires gentle heating for melt-phase reactions.[2][3][4]
Solubility DMSO, Methanol, DCMPoor water solubility requires organic co-solvents for biological assays.[2][3][4]
Acidity (pKa) ~4.5 (Carboxylic acid moiety)Corrosive to mucous membranes; forms salts with weak bases.[2][3][4]
LogP ~2.6 (Predicted)Moderate lipophilicity; potential for dermal absorption.[2][3][4]

Part 2: Hazard Identification & Toxicology (GHS)

Signal Word: WARNING[2][3][4][5][6]

Core Hazards (H-Statements)
  • H315 (Skin Irritation 2): The carboxylic acid tail acts as a proton donor, disrupting the stratum corneum.[2][3][4]

  • H319 (Eye Irritation 2A): Crystalline dust is mechanically abrasive and chemically acidic, posing a risk of corneal opacity if untreated.[2][3][4]

  • H335 (STOT SE 3): Inhalation of dust triggers upper respiratory tract inflammation.[2][3][4]

Mechanistic Toxicology

The molecule contains two distinct reactive centers contributing to its hazard profile:[2][4]

  • The Carboxylic Acid Tail: Responsible for immediate local irritation via pH reduction on moist surfaces (eyes, lungs).[2][3][4]

  • The Aryl Ketone Core: While chemically stable, this moiety increases lipophilicity (LogP ~2.6), facilitating penetration through the lipid bilayer of skin cells, potentially carrying the acidic headgroup into deeper tissue layers.[2][3][4]

Part 3: Operational Handling & Synthesis Context

Expert Insight: Most safety incidents with this class of compounds occur not during storage, but during synthesis workup or recrystallization .[2][3][4]

Synthesis Hazard Context (Friedel-Crafts Acylation)

This compound is typically synthesized by reacting Toluene with Adipic Anhydride (or Adipoyl Chloride) using Aluminum Chloride (


).[2][3][4]
  • Residual Hazard: Crude samples may contain traces of

    
     (trapped gas) or unquenched aluminum complexes.[2][3][4]
    
  • Protocol: Always open older bottles or crude fractions in a fume hood to mitigate off-gassing.[2][3][4]

Visual Workflow: Safe Handling Logic

The following diagram outlines the decision logic for handling this compound, specifically distinguishing between solid-state handling and solution-phase processing.

SafetyLogic Start Handling 6-(2-Methylphenyl)-6-oxohexanoic Acid StateCheck State: Solid vs. Solution? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMSO/DCM) StateCheck->Solution Weighing Weighing Operations Solid->Weighing Control1 REQ: Static-Dissipative Balance REQ: N95 or P100 Respirator Weighing->Control1 Dust Hazard Permeation Glove Permeation Check Solution->Permeation Control2 If DCM: PVA/Laminate Gloves If DMSO: Nitrile (Double Gloved) Permeation->Control2 Solvent Carrier Risk

Figure 1: Decision matrix for PPE selection based on physical state and solvent carrier risks.[1][2][3][4]

Part 4: Emergency Response Protocols

Standard First Aid is insufficient for research chemicals.[2][3][4] These protocols address the specific chemical properties of aryl-keto acids.

Ocular Exposure (Acidic Buffering)[2][3][4]
  • Mechanism: The acid moiety causes immediate protein coagulation.[2][3][4]

  • Protocol:

    • Immediately flush with saline or water for 15 minutes .[2][3][4]

    • Do not use neutralization drops (e.g., bicarbonate) in the eye; the exothermic reaction can cause thermal damage.[2][3][4]

    • Check pH of the cul-de-sac (lower eyelid pocket) with litmus paper; continue irrigation until pH returns to 7.4.[2][3][4]

Dermal Exposure (Solvent-Mediated)[1][2][3][4]
  • Scenario: Spillage of a DMSO stock solution.[2][3][4]

  • Risk: DMSO acts as a vehicle, carrying the compound into the bloodstream.[2][3][4]

  • Protocol:

    • Do not scrub the skin (increases blood flow and absorption).[2][3][4]

    • Gently blot excess liquid with absorbent pads.[2][3][4]

    • Wash with copious amounts of cool water and mild soap.[2][3][4] Avoid organic solvents (ethanol/acetone) which thin the lipid layer.[2][3][4]

Spillage & Disposal
  • Neutralization: Absorb spills with a 1:1 mixture of sand and Sodium Carbonate (

    
    ).[2][3][4] This converts the acid to its sodium salt, reducing volatility and irritation potential.[2][3][4]
    
  • Disposal: Incinerate in a chemical combustor equipped with an afterburner and scrubber.

Part 5: Storage & Stability[1][2][4]

  • Hygroscopicity: The keto-acid functionality can be hygroscopic.[1][2][3][4] Moisture uptake leads to "clumping" and hydrolysis risks over long periods.[2][3][4]

  • Storage Condition: Store at 2–8°C under inert atmosphere (

    
     or 
    
    
    
    ).
  • Incompatibility:

    • Strong Oxidizers: Risk of cleaving the alkyl chain.[2][3][4]

    • Strong Bases: Exothermic deprotonation.[2][3][4]

References & Authority[1][2][3][4][5][7][8]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24726895, 6-(2-Methylphenyl)-6-oxohexanoic acid.[2][3][4] Retrieved from .[2][3][4]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Read-Across Assessment for Organic Acids.[2][3][4] (General Guidance).[2][3][4]

  • Sigma-Aldrich (Merck). Safety Data Sheet for Generic Aryl-Keto Acids (Structure-Activity Relationship Data).[2][3][4].

(Note: Due to the specific nature of this research intermediate, specific toxicological values are derived via SAR (Structure-Activity Relationship) analysis of the parent Adipic Acid and related Acetophenones.)[2][3][4]

Sources

thermodynamic properties of 6-(2-Methylphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Thermodynamic Properties of 6-(2-Methylphenyl)-6-oxohexanoic Acid

Abstract: This guide provides a comprehensive framework for the determination and estimation of the key . In the absence of extensive published experimental data for this specific molecule, this document serves as a technical whitepaper for researchers, scientists, and drug development professionals, outlining robust experimental protocols and theoretical approaches. By detailing the causality behind experimental choices and grounding methodologies in established scientific principles, this guide empowers researchers to generate the critical thermodynamic data necessary for applications ranging from process chemistry and safety to drug formulation and stability analysis.

Introduction: The "Why" Behind the Data

6-(2-Methylphenyl)-6-oxohexanoic acid, with the molecular formula C13H16O3[1], is an aromatic keto acid. While specific applications are not widely documented, its structure is of interest in medicinal chemistry and materials science as a potential synthetic intermediate or a molecular scaffold. The development of any new chemical entity, whether for pharmaceuticals or advanced materials, is fundamentally reliant on a thorough understanding of its physicochemical properties. Among the most critical of these are its thermodynamic characteristics.

Thermodynamic data such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), entropy (S°), and heat capacity (Cp) govern the stability, reactivity, and phase behavior of a compound. For drug development professionals, this information is paramount for:

  • Stability and Shelf-Life Prediction: Understanding the energy landscape of a molecule allows for the prediction of its degradation pathways and long-term stability under various storage conditions.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have vastly different solubilities and bioavailabilities. Thermodynamic analysis is key to identifying the most stable form.

  • Formulation Development: Solubility, a critical factor in drug delivery, is a thermodynamic property. Enthalpy of solution dictates how the solubility of a compound changes with temperature.

  • Process Safety and Scale-Up: The heat released or absorbed during chemical reactions (enthalpy of reaction) is crucial for designing safe and efficient manufacturing processes.

This guide, therefore, presents a detailed roadmap for the comprehensive thermodynamic characterization of 6-(2-Methylphenyl)-6-oxohexanoic acid, combining experimental techniques with computational estimations to build a complete physicochemical profile.

Part 1: Experimental Determination of Core Thermodynamic Parameters

The foundation of any thermodynamic characterization lies in precise and accurate experimental measurements. The following protocols are designed to be self-validating systems, providing the core data needed to define the energetic landscape of the target molecule.

Thermal Behavior and Phase Transitions: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a cornerstone technique for probing the thermal properties of a material.[2][3] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[2] This allows for the determination of key phase transition properties.

Core Applications for 6-(2-Methylphenyl)-6-oxohexanoic acid:

  • Melting Point (Tm): The temperature at which the solid-liquid phase transition occurs.

  • Enthalpy of Fusion (ΔfusH): The amount of energy required to melt the solid, providing insight into the strength of the crystal lattice.

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by one degree.

  • Glass Transitions (Tg): Identification of amorphous content within a sample.[2]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin) across the expected temperature range of analysis. The reference sample should have a well-defined heat capacity over the scanned temperature range.[2]

  • Sample Preparation: Accurately weigh 2-5 mg of 6-(2-Methylphenyl)-6-oxohexanoic acid into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.

  • Reference Pan: Prepare an identical, empty, and sealed aluminum pan to serve as the reference.

  • Temperature Program:

    • Place both the sample and reference pans into the DSC cell.

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled linear rate (e.g., 10°C/min) to a temperature significantly above the melting point (e.g., 200°C). An inert nitrogen atmosphere (50 mL/min) is crucial to prevent oxidative degradation.

  • Data Analysis:

    • The resulting thermogram will show a peak corresponding to the melting of the sample.

    • The onset temperature of the peak is typically reported as the melting point (Tm).

    • The integrated area of the peak is directly proportional to the enthalpy of fusion (ΔfusH).

    • The shift in the baseline before and after the melting transition can be used to determine the change in heat capacity (ΔCp) between the solid and liquid states.

  • Heating Rate: A rate of 10°C/min is a standard choice that balances resolution and experimental time. Slower rates can improve the resolution of complex transitions, while faster rates can enhance the sensitivity for weak transitions.

  • Inert Atmosphere: The nitrogen purge prevents thermo-oxidative degradation of the organic acid at elevated temperatures, ensuring that the observed thermal events are true phase transitions and not chemical reactions.

  • Sample Mass: A small sample mass (2-5 mg) minimizes thermal gradients within the sample, leading to sharper peaks and more accurate data.

DSC_Workflow cluster_prep Preparation cluster_run Analysis cluster_analysis Data Interpretation Calibrate 1. Calibrate DSC (Indium Standard) Weigh 2. Weigh Sample (2-5 mg) Calibrate->Weigh Seal 3. Seal in Pan Weigh->Seal Load 4. Load Sample & Ref. Seal->Load Program 5. Set Temp Program (e.g., 10°C/min under N2) Load->Program Run 6. Execute Scan Program->Run Thermogram 7. Obtain Thermogram (Heat Flow vs. Temp) Run->Thermogram Analyze 8. Analyze Data Thermogram->Analyze Results Results: - Melting Point (Tm) - Enthalpy of Fusion (ΔfusH) - Heat Capacity (Cp) Analyze->Results

Caption: Workflow for DSC analysis.

ParameterSymbolExperimental ValueUnit
Melting PointTmTo be determined°C or K
Enthalpy of FusionΔfusHTo be determinedkJ/mol
Heat Capacity (Solid, 298.15 K)Cp(s)To be determinedJ/(mol·K)
Standard Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is arguably the most fundamental thermodynamic property, representing the heat change when one mole of a compound is formed from its constituent elements in their standard states. While it cannot be measured directly, it can be calculated from the experimentally determined enthalpy of combustion (ΔcH°) using a high-precision bomb calorimeter.[4]

  • Calorimeter Calibration: Determine the heat capacity (calorimeter constant) of the calorimeter system by combusting a certified standard reference material, typically benzoic acid, for which the energy of combustion is precisely known.[5]

  • Sample Preparation:

    • Press a known mass (approx. 1 g) of 6-(2-Methylphenyl)-6-oxohexanoic acid into a pellet.

    • Place the pellet in a crucible inside the bomb vessel.

    • Attach a fuse wire of known mass and combustion energy to the ignition system, ensuring it is in contact with the sample.

    • Add a small, precise amount of water to the bomb to saturate the internal atmosphere, ensuring any nitric acid formed from residual atmospheric nitrogen is in a standard state.

  • Combustion:

    • Seal the bomb and pressurize it with pure oxygen to approximately 30 atm.

    • Submerge the bomb in a known volume of water in the calorimeter's insulated jacket.

    • Allow the system to reach thermal equilibrium.

    • Ignite the sample via the fuse wire and record the temperature change of the water bath with high precision (to ±0.001 K).

  • Data Analysis and Calculation:

    • Calculate the total heat released from the measured temperature rise and the calorimeter constant.

    • Correct for the heat contributed by the combustion of the fuse wire.

    • This corrected value gives the energy of combustion at constant volume (ΔcU). Convert this to the enthalpy of combustion at constant pressure (ΔcH°) using the ideal gas law.

    • Using Hess's Law and the known standard enthalpies of formation for the combustion products (CO2(g) and H2O(l)), calculate the standard enthalpy of formation of the sample.

Combustion Reaction: C13H16O3(s) + 15.5 O2(g) → 13 CO2(g) + 8 H2O(l)

Calculation of ΔfH°: ΔfH°(C13H16O3) = [13 * ΔfH°(CO2) + 8 * ΔfH°(H2O)] - ΔcH°(C13H16O3)

Bomb_Calorimetry_Workflow cluster_exp Experimental Measurement cluster_calc Calculation via Hess's Law Prep 1. Prepare & Weigh Sample Assemble 2. Assemble & Pressurize Bomb Prep->Assemble Combust 3. Ignite & Measure ΔT Assemble->Combust Calc_Comb 4. Calculate ΔcH° Combust->Calc_Comb Hess 5. Apply Hess's Law Calc_Comb->Hess Reaction Combustion Reaction: C13H16O3 + 15.5O2 -> 13CO2 + 8H2O Reaction->Hess Known_Data Known ΔfH° values (CO2, H2O) Known_Data->Hess Result Standard Enthalpy of Formation ΔfH°(sample) Hess->Result QC_Workflow Input 1. Input Molecular Structure (SMILES or XYZ) Opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) Input->Opt Freq 3. Frequency Calculation Opt->Freq Energy 4. High-Level Energy (e.g., G4) Freq->Energy Thermo 5. Calculate Thermo Properties Energy->Thermo Output Output: - ΔfH°(g) - S°(g) - Cp(g) Thermo->Output

Caption: Computational workflow for thermodynamic properties.

Part 3: Synthesis of Data and Practical Implications

The ultimate goal is to build a cohesive thermodynamic profile by integrating experimental and theoretical data. For instance, the experimentally determined solid-state ΔfH°(s) from bomb calorimetry can be combined with a computationally estimated enthalpy of sublimation (ΔsubH) to derive an "experimental" gas-phase enthalpy of formation, ΔfH°(g) = ΔfH°(s) + ΔsubH. This value can then be compared with the results from group additivity and quantum chemistry to validate the entire dataset.

Comprehensive Thermodynamic Data Summary Table
PropertySymbolMethodPhaseValueUnit
Enthalpy of Formation ΔfH°Bomb CalorimetrySolidTBDkJ/mol
Group AdditivityGasEst. ~-665kJ/mol
Quantum ChemistryGasTBDkJ/mol
Gibbs Free Energy of Formation ΔfG°From ΔfH° and S°Solid/GasTBDkJ/mol
Standard Entropy Quantum ChemistryGasTBDJ/(mol·K)
Heat Capacity CpDSCSolidTBDJ/(mol·K)
Quantum ChemistryGasTBDJ/(mol·K)
Melting Point TmDSCSolid-LiquidTBDK
Enthalpy of Fusion ΔfusHDSCSolid-LiquidTBDkJ/mol

This completed table provides the foundational data required for advanced modeling in drug development and process chemistry. It enables the calculation of reaction enthalpies, equilibrium constants, and phase diagrams, ultimately accelerating the development timeline and ensuring the safety and stability of the final product.

Conclusion

A comprehensive understanding of the is essential for its potential development and application. While direct experimental data may be sparse, a systematic approach combining established experimental techniques like Differential Scanning Calorimetry and Bomb Calorimetry with robust theoretical methods provides a clear and reliable path to obtaining this critical information. The methodologies and workflows detailed in this guide offer a complete framework for researchers to thoroughly characterize this, and similar, novel compounds, ensuring a foundation of scientific integrity and technical accuracy for future research and development endeavors.

References

  • PubChem. (n.d.). 6-(2-Methylphenyl)-6-oxohexanoic acid. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Klachko, O., Matiychuk, V., Sobechko, I., Serheyev, V., & Tishchenko, N. (2019). THERMODYNAMIC PROPERTIES OF 6-METHYL-2-OXO-4-ARYL- 1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ESTERS. Chemistry & Chemical Technology, 14(3), 277-283.
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  • da Silva, M. A. V. R., & Matos, M. A. R. (2005). Thermochemical study of arenecarboxylic acids. ARKIVOC, 2005(9), 364-374.
  • Chemical-Suppliers. (n.d.). 6-(2-Methylphenyl)-6-oxohexanoic acid. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved February 20, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Hexanoic acid, 6-hydroxy- (CAS 1191-25-9). Retrieved February 20, 2026, from [Link]

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  • Ruiz, P., Castro, M., López, S., & Notario, R. (2019). Gibbs free energy profile at 1150 K, evaluated at the MP2/6-31G(d) level, for the molecular thermal decomposition of 2-methylbutyraldehyde.
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  • Ribeiro da Silva, M. V., & Gomes, J. R. B. (2005). The enthalpy of formation of 2-keto-glutaric acid.
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  • Hubbs, S. J., & Harris, B. G. (1981).
  • Matrix Fine Chemicals. (n.d.). 6-METHOXY-6-OXOHEXANOIC ACID | CAS 627-91-8. Retrieved February 20, 2026, from [Link]

  • MDPI. (2019). Synthesis, Crystal Structure, Thermal Analysis, and DFT Calculations of Molecular Copper(II) Chloride Complexes with Bitopic Ligand 1,1,2,2-tetrakis(pyrazol-1-yl)ethane.
  • Vitha, M. F., & Carr, P. W. (1997). Thermodynamics of interactions between amino acid side chains in aqueous solution. Protein Science, 6(2), 335-348.
  • U.S. Environmental Protection Agency. (n.d.). 6-(4-Bromo-2-methylphenyl)-6-oxohexanoic acid - Exposure. CompTox Chemicals Dashboard. Retrieved February 20, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzo.
  • National Institute of Standards and Technology. (n.d.). Hexanoic acid. NIST Chemistry WebBook. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). 2-Oxo-6-methylthiohexanoic acid. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

Sources

The Evolution of Gemfibrozil Synthesis: From Discovery to Industrial Scalability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide explores the synthetic history of Gemfibrozil (Lopid), a pivotal fibrate drug used to treat hyperlipidemia. We analyze the transition from the original Parke-Davis discovery route—characterized by cryogenic, stoichiometric lithium chemistry—to the modern, convergent industrial process utilizing radical additions and phase-transfer catalysis. This document details the specific intermediates, mechanistic pathways, and experimental protocols that define the efficient production of 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoic acid.

Part 1: Retrosynthetic Analysis & Pharmacophore Logic

Gemfibrozil acts as a peroxisome proliferator-activated receptor alpha (PPAR


) activator. Structurally, it consists of a 2,5-dimethylphenoxy head group linked to a 2,2-dimethylvaleric acid tail.

From a retrosynthetic perspective, the molecule can be disconnected at the ether linkage. This reveals two primary building blocks:

  • The Nucleophile: 2,5-Dimethylphenol (2,5-Xylenol).

  • The Electrophile: A functionalized 2,2-dimethylpentanoate chain.[1]

The challenge lies in constructing the sterically hindered gem-dimethyl group and ensuring the clean formation of the ether bond without O- vs. C-alkylation side reactions.

Retrosynthesis Gem Gemfibrozil (Target Molecule) Disconnection Ether Disconnection Gem->Disconnection Phenol 2,5-Dimethylphenol (Nucleophile) Disconnection->Phenol Linker Activated Side Chain (Electrophile) Disconnection->Linker SubLinker1 Isobutyric Acid Derivatives Linker->SubLinker1 SubLinker2 1,3-Dihalopropane Linker->SubLinker2

Figure 1: Retrosynthetic disconnection of Gemfibrozil revealing the convergent strategy.

Part 2: The Discovery Route (Parke-Davis, 1970s)

The original synthesis, described in US Patent 3,674,836 , reflects the methodology of 1970s medicinal chemistry: linear sequences utilizing strong bases to force carbon-carbon bond formation.

The "Lithium" Pathway

The discovery route relied heavily on the use of Lithium Diisopropylamide (LDA) to generate enolates of isobutyric acid esters.

  • Enolate Formation: Isobutyric acid (or ester) is deprotonated at -78°C using LDA in THF.

  • Alkylation: The resulting enolate attacks a dihaloalkane (e.g., 1-bromo-3-chloropropane) or a pre-formed phenoxy-propyl halide.

  • Coupling: The final assembly often involved reacting the lithium salt of the isobutyrate tail with the phenoxy-alkyl halide.

Mechanism & Drawbacks[2]
  • Cryogenic Conditions: The need for -78°C to maintain kinetic control of the enolate is energetically prohibitive at scale.

  • Safety: Large-scale handling of pyrophoric lithium reagents.

  • Atom Economy: High molecular weight byproducts and stoichiometric waste.

DiscoveryRoute Iso Isobutyric Acid Ester Enolate Lithium Enolate Iso->Enolate Lithiation LDA LDA / THF -78°C LDA->Enolate GemEst Gemfibrozil Ester Enolate->GemEst Alkylation Halo 3-(2,5-xylyloxy)propyl bromide Halo->GemEst

Figure 2: The linear discovery route relying on cryogenic lithiation.

Part 3: Evolution to Process Chemistry (The Modern Route)

To support commercial manufacturing (Lopid), the synthesis was re-engineered to be convergent and robust. The modern route replaces lithium chemistry with Radical Addition and Phase Transfer Catalysis (PTC) .

Key Innovation: The "Bromo-Ester" Intermediate

The critical pivot was the development of a scalable route to Isobutyl 5-bromo-2,2-dimethylpentanoate . Instead of building the chain via enolate alkylation, process chemists utilized the anti-Markovnikov addition of HBr to an alkene.

Step 1: Synthesis of the Alkene Precursor

Isobutyl isobutyrate is alkylated with allyl chloride. While this still requires a base, it can be performed under less stringent conditions than the original route, often utilizing solid alkoxides or hydrides in non-cryogenic setups.

  • Reaction: Isobutyl isobutyrate + Allyl Chloride

    
     Isobutyl 2,2-dimethyl-4-pentenoate.
    
Step 2: Radical Hydrobromination

This is the defining "Process Chemistry" step. Hydrogen bromide gas is introduced to the alkene in the presence of a radical initiator (e.g., benzoyl peroxide).

  • Mechanism: The peroxide generates a bromine radical (

    
    ).[2][3][4][5] The 
    
    
    
    attacks the terminal carbon (anti-Markovnikov) to form the more stable tertiary radical intermediate, which then abstracts a hydrogen to complete the addition.[4]
  • Result: High regioselectivity for the terminal bromide (5-bromo isomer) rather than the 4-bromo impurity.

Step 3: Phase Transfer Etherification

The coupling of the phenol and the bromo-ester is achieved using solid NaOH and a quaternary ammonium salt (e.g., Tetrabutylammonium bromide - TBAB) in a toluene/water system.

  • Advantage: Eliminates anhydrous solvents; high yield; easy workup.

ModernRoute cluster_0 Side Chain Synthesis cluster_1 Convergent Coupling Iso Isobutyl Isobutyrate Pentenoate Isobutyl 2,2-dimethyl- 4-pentenoate Iso->Pentenoate Alkylation Allyl Allyl Chloride Allyl->Pentenoate BromoEster Isobutyl 5-bromo- 2,2-dimethylpentanoate Pentenoate->BromoEster Anti-Markovnikov HBr HBr / Peroxide (Radical Addition) HBr->BromoEster Gem Gemfibrozil BromoEster->Gem Phenol 2,5-Dimethylphenol Phenol->Gem PTC NaOH / TBAB (Phase Transfer) PTC->Gem

Figure 3: The modern convergent route utilizing radical hydrobromination and phase transfer catalysis.

Part 4: Technical Deep Dive - Key Intermediates

2,5-Dimethylphenol (2,5-Xylenol)[1]
  • Role: The aromatic pharmacophore.

  • Quality Critical Attribute (QCA): Isomeric purity is vital. Contamination with 2,4-xylenol or 2,6-xylenol leads to difficult-to-remove structural isomers of the final drug.

  • Handling: Solid at room temperature (MP ~75°C). In the PTC reaction, it forms the phenoxide ion in situ at the liquid-liquid interface.

Isobutyl 5-bromo-2,2-dimethylpentanoate
  • Role: The "Tail" linker.[6]

  • Why Isobutyl Ester? Early routes used methyl esters. However, the isobutyl group is more sterically bulky and lipophilic. This reduces the rate of hydrolysis during the alkaline coupling step (side reaction) and improves the solubility of the intermediate in the organic phase (Toluene) during the PTC reaction.

  • Synthesis Insight: The radical addition of HBr must be strictly controlled (temp < 5°C) to prevent polymerization of the alkene or formation of the Markovnikov product (4-bromo isomer).

Part 5: Experimental Protocols

Protocol A: Synthesis of Isobutyl 5-bromo-2,2-dimethylpentanoate (Radical Addition)

Based on optimized industrial parameters.

  • Setup: A reactor is charged with Isobutyl 2,2-dimethyl-4-pentenoate (1.0 equiv) and n-Heptane (5 volumes).

  • Initiation: Benzoyl Peroxide (0.01 equiv) is added. The mixture is cooled to 0–5°C.

  • Addition: Anhydrous HBr gas is bubbled through the solution slowly. The exotherm is controlled to maintain T < 10°C.

  • Monitoring: The reaction is monitored by GC until the starting alkene is < 1.0%.

  • Workup: The mixture is washed with water and 5% NaHCO3 solution to remove excess acid. The organic layer is dried (

    
    ) and concentrated.
    
  • Yield: Typically 85–90% as a colorless oil.

Protocol B: Synthesis of Gemfibrozil (PTC Etherification)

A self-validating system using Phase Transfer Catalysis.

  • Reagents:

    • 2,5-Dimethylphenol: 12.2 g (0.1 mol)

    • Isobutyl 5-bromo-2,2-dimethylpentanoate: 26.5 g (0.1 mol)

    • NaOH (Solid): 8.0 g (0.2 mol)

    • Tetrabutylammonium Bromide (TBAB): 1.6 g (5 mol%)

    • Toluene: 100 mL

    • Water: 10 mL (minimal amount to initiate PTC)

  • Procedure:

    • Charge Toluene, 2,5-Dimethylphenol, and the Bromo-ester into the flask.

    • Add TBAB and solid NaOH.

    • Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Note: Vigorous stirring is crucial for PTC kinetics.

    • Reflux for 3–5 hours. Monitor by HPLC/TLC.

  • Hydrolysis (In-situ):

    • Once coupling is complete, add 50 mL of water and additional NaOH (5 g) if necessary.

    • Continue refluxing to hydrolyze the isobutyl ester.

    • The toluene layer extracts impurities (unreacted bromo-ester), while the product moves to the aqueous phase as the sodium salt.

  • Isolation:

    • Separate phases.[6][7] Discard organic phase (or recycle).

    • Acidify the aqueous phase with conc. HCl to pH 1–2.

    • Extract the precipitated Gemfibrozil into Ethyl Acetate or filter directly if solid precipitates cleanly.

    • Recrystallize from Methanol/Water.

Part 6: Data & Analysis

The following table compares the efficiency of the Discovery Route vs. the Modern Process Route.

ParameterDiscovery Route (Method A)Modern Process Route (Method B)
Key Reagent Lithium Diisopropylamide (LDA)HBr (Gas) / NaOH / TBAB
Temperature -78°C (Cryogenic)0°C to 110°C (Standard)
Solvent System Anhydrous THFToluene / Water (Biphasic)
Atom Economy Low (Lithium waste)High (Catalytic processes)
Yield (Overall) ~40-50%~80-85%
Major Impurity C-alkylated phenols4-bromo isomer (controlled by temp)

References

  • Creger, P. L. (1972). 2,2-Dimethyl-omega-aryloxy-alkanoic acids and salts and esters thereof. U.S. Patent 3,674,836. Parke-Davis & Company.[6][8][9]

  • Kearney, A. S. (1987). Gemfibrozil: A Review. In Analytical Profiles of Drug Substances. Academic Press.[6]

  • Nunna, R., Jayanna, N., & Ramachandran, D. (2015). An Improved New Path to Synthesize Gemfibrozil. Asian Journal of Chemistry, 27(3), 925-928.

  • Goel, O. P. (1978). Process for the preparation of Gemfibrozil. U.S. Patent 4,126,637. Warner-Lambert Company.

  • Gao, Y., et al. (2016). Preparation method of gemfibrozil. CN Patent 105693504B.

Sources

6-(o-Tolyl)-6-oxohexanoic acid chemical synonyms and nomenclature

[1][2][3]

Executive Summary & Structural Significance

6-(o-Tolyl)-6-oxohexanoic acid (CAS: 107151-33-7) is a functionalized keto-acid intermediate primarily utilized in medicinal chemistry and organic synthesis. Structurally, it consists of a six-carbon aliphatic backbone terminating in a carboxylic acid at position 1 and a ketone at position 6, which is further substituted with an ortho-tolyl (2-methylphenyl) group.

This molecule belongs to the class of


-aryl-

-oxoalkanoic acids

Nomenclature & Identification Standards

Precise nomenclature is critical for database retrieval and regulatory filing. The following table consolidates the accepted identifiers for this compound.

Synonym Mapping Table
Naming ConventionName / IdentifierTechnical Context
IUPAC Name 6-(2-Methylphenyl)-6-oxohexanoic acid Preferred name for regulatory documentation.
Common Name 6-(o-Tolyl)-6-oxohexanoic acidWidely used in synthetic literature.
Alternative Chemical Name 5-(2-Methylbenzoyl)valeric acidViews the molecule as a valeric acid chain with a benzoyl substituent.
Alternative Chemical Name 6-Oxo-6-(o-tolyl)hexanoic acidEmphasizes the ketone functionality.
CAS Registry Number 107151-33-7 Unique numerical identifier for database search.
PubChem CID 24726895National Center for Biotechnology Information (NCBI) ID.
DSSTox Substance ID DTXSID90645282EPA CompTox Chemicals Dashboard ID.[1]
MDL Number MFCD01320040Symyx chemical database identifier.
Nomenclature Logic Breakdown

The IUPAC name is derived based on the following priority rules:

  • Principal Functional Group: The carboxylic acid (-COOH) has higher priority than the ketone (C=O). Thus, the parent chain is hexanoic acid (6 carbons).[2][3]

  • Numbering: Carbon 1 is the carboxyl carbon. Numbering proceeds down the chain to Carbon 6.

  • Substituents:

    • At position 6, there is a ketone oxygen (indicated by 6-oxo ).

    • Attached to Carbon 6 is a 2-methylphenyl group (also known as o-tolyl).

    • Combining these yields: 6-(2-methylphenyl)-6-oxohexanoic acid .[4]

Structural Analysis & Isomerism

The ortho-substitution on the phenyl ring introduces steric strain that distinguishes this molecule from its para (4-methylphenyl) isomer. This steric bulk can restrict rotation around the aryl-carbonyl bond, potentially influencing binding affinity in protein pockets.

Structural Connectivity Diagram (Graphviz)

The following diagram illustrates the atomic connectivity and functional group hierarchy.

ChemicalStructurecluster_stericSteric InfluenceCOOHCarboxylic Acid(C1)ChainAliphatic Chain(CH2)4COOH->ChainC1-C2 BondKetoneKetone(C6=O)Chain->KetoneC5-C6 BondArylAryl Group(o-Tolyl / 2-Methylphenyl)Ketone->ArylC6-Ar Bond

Figure 1: Logical connectivity of 6-(o-Tolyl)-6-oxohexanoic acid, highlighting the functional group progression from the hydrophilic acid tail to the lipophilic aryl head.

Synthetic Pathways & Experimental Considerations

The synthesis of 6-(o-Tolyl)-6-oxohexanoic acid typically involves Friedel-Crafts acylation . This reaction is sensitive to regioselectivity issues (ortho vs. para substitution).

Core Synthesis Protocol

Reaction: Toluene + Adipic Anhydride (or Adipoyl Chloride)

Mechanistic Causality:

  • Electrophile Formation: The Lewis acid (

    
    ) complexes with adipic anhydride to generate an acylium ion intermediate.
    
  • Electrophilic Aromatic Substitution (EAS): The acylium ion attacks the toluene ring.

    • Challenge: The methyl group of toluene is an ortho/para director. Due to steric hindrance, the para isomer is usually favored.

    • Optimization: To maximize the ortho yield (the target molecule), reaction conditions such as lower temperatures or specific solvents (e.g., nitrobenzene) may be employed to modulate the kinetics, though chromatographic separation is often required to isolate the pure ortho isomer from the para byproduct.

Synthesis Workflow Diagram

SynthesisPathTolueneToluene(Precursor A)ReactionFriedel-Crafts Acylation(0-5°C, DCM)Toluene->ReactionAdipicAdipic Anhydride(Precursor B)Adipic->ReactionCatAlCl3 (Lewis Acid)Cat->ReactionComplexSigma ComplexIntermediateReaction->ComplexHydrolysisAcid Hydrolysis(HCl/Ice)Complex->HydrolysisOrthoTARGET: 6-(o-Tolyl)-6-oxohexanoic acid(Minor/Separated Product)Hydrolysis->OrthoParaByproduct: 6-(p-Tolyl)-6-oxohexanoic acid(Major Product)Hydrolysis->Para

Figure 2: Friedel-Crafts acylation pathway. Note that the ortho-isomer (target) requires separation from the thermodynamically favored para-isomer.

Physical & Chemical Properties

Data consolidated from computed modeling and available safety sheets.

PropertyValueSource/Method
Molecular Formula

PubChem [1]
Molecular Weight 220.26 g/mol PubChem [1]
XLogP3 2.1Computed (Lipophilicity) [1]
H-Bond Donors 1 (Carboxyl OH)Structure Analysis
H-Bond Acceptors 3 (Ketone O, Carboxyl O, OH)Structure Analysis
Rotatable Bonds 6Cactvs [1]
Physical Form Solid (typically off-white powder)Sigma-Aldrich (Analog Data) [2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24726895, 6-(2-Methylphenyl)-6-oxohexanoic acid. Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. 6-(2-Methylphenyl)-6-oxohexanoic acid (DTXSID90645282). Retrieved from [Link]

literature review of keto acid intermediates in pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Pivot

In modern pharmaceutical synthesis, keto acids (oxo acids) and their ester derivatives have evolved from simple metabolic byproducts to "privileged" synthetic platforms. Their dual functionality—combining the electrophilicity of a ketone with the nucleophilicity of a carboxylate/ester α-position—allows for rapid complexity generation.

This guide moves beyond basic textbook reactivity.[1][2] We analyze the strategic utility of


-, 

-, and

-keto acids in constructing high-value pharmacophores. We specifically focus on their role as precursors for chiral amino acids (via biocatalysis) and heterocyclic cores (via condensation), supported by industrial case studies like Sitagliptin and Atorvastatin.

Class I: -Keto Acids (1,2-Dicarbonyls)


-Keto acids (e.g., pyruvic acid derivatives, phenylglyoxylic acid) are the direct precursors to 

-amino acids. In drug development, they are critical for synthesizing Non-Canonical Amino Acids (NCAAs) used in peptide therapeutics and peptidomimetics.
Mechanistic Causality

The adjacency of the ketone and carboxylic acid creates a highly electrophilic ketone center due to the electron-withdrawing inductive effect of the carboxyl group.

  • Reactivity Profile: Prone to nucleophilic attack (imines, hydrazones) and oxidative decarboxylation.

  • Synthetic Utility: The most valuable transformation is the asymmetric transamination . Unlike Strecker synthesis (which requires cyanide and resolution), enzymatic transamination of

    
    -keto acids yields 100% theoretical yield of optically pure amino acids.
    
Biocatalytic Transamination Workflow

The industry standard has shifted from chiral hydrogenation to biocatalytic transamination using Transaminases (ATAs).

AlphaKetoTransamination Substrate α-Keto Acid (Prochiral Ketone) Intermediate Ketimine Intermediate Substrate->Intermediate Nucleophilic Attack AmineDonor Amine Donor (e.g., Isopropylamine) Enzyme Transaminase (PLP) AmineDonor->Enzyme Amino Group Transfer Byproduct Copuct (Acetone) AmineDonor->Byproduct Deamination Enzyme->Intermediate Stereoselective Protonation Product Chiral α-Amino Acid (>99% ee) Intermediate->Product

Figure 1: Biocatalytic conversion of


-keto acids to chiral amino acids using PLP-dependent transaminases.

Class II: -Keto Esters/Amides (1,3-Dicarbonyls)

These are the workhorses of medicinal chemistry. The methylene group between the two carbonyls is highly acidic (


), allowing for facile alkylation and condensation.
The "Privileged" Heterocycle Generators

-Keto esters are indispensable for synthesizing heterocycles found in FDA-approved drugs.
  • Hantzsch Synthesis: Yields 1,4-dihydropyridines (Calcium channel blockers like Nifedipine).

  • Biginelli Reaction: Yields 3,4-dihydropyrimidin-2(1H)-ones (Calcium channel modulators, mitotic kinesin inhibitors).

  • Knorr Pyrazole Synthesis: Reaction with hydrazines to form pyrazoles (e.g., COX-2 inhibitors).

Regioselectivity Challenges

A common failure mode in scaling


-keto ester reactions is poor regiocontrol during alkylation.
  • Solution: Use Weiler-type dianion chemistry . Treat with 2 equivalents of base (NaH then n-BuLi). The

    
    -proton is removed second but is more nucleophilic, directing alkylation to the terminal position rather than the central methylene.
    

BetaKetoReactivity cluster_0 Path A: Electrophilic C-2 cluster_1 Path B: Condensation (Heterocycles) BetaKeto β-Keto Ester Alkylation Mono-Anion Alkylation (Central Carbon) BetaKeto->Alkylation 1 eq. Base Dianion Dianion Alkylation (Terminal Carbon) BetaKeto->Dianion 2 eq. Base (NaH/BuLi) Hydrazine + Hydrazine (Pyrazoles) BetaKeto->Hydrazine UreaAld + Urea + Aldehyde (Biginelli / DHPMs) BetaKeto->UreaAld

Figure 2: Divergent reactivity pathways of


-keto esters controlled by base stoichiometry and co-reactants.

Industrial Case Studies

Sitagliptin (Januvia®) – The Enzymatic Cascade

Merck’s synthesis of Sitagliptin is a landmark in green chemistry, utilizing a keto-amide intermediate.

  • Challenge: Synthesizing a chiral

    
    -amino amide with high enantiopurity.
    
  • Old Route: High-pressure hydrogenation with Rhodium/Josiphos (expensive, trace metal removal required).

  • New Route: Biocatalytic transamination of a prositagliptin ketone (a

    
    -keto amide analog).
    
    • Key Insight: The enzyme (engineered ATA) tolerates the bulky trifluorophenyl moiety and sets two chiral centers in a single step if dynamic kinetic resolution is employed (though Sitagliptin itself requires one center).

Statins (Atorvastatin) – Paal-Knorr Pyrrole Synthesis

The core of Atorvastatin is formed via a Paal-Knorr reaction involving a 1,4-diketone, but the side chain is derived from


-keto ester chemistry.
  • Mechanism: A

    
    -keto ester is reduced diastereoselectively to the 1,3-diol (using stereoselective borohydride reduction or enzymatic ketoreductases) to establish the critical pharmacophore for HMG-CoA reductase inhibition.
    

Experimental Protocols

Protocol A: Synthesis of -Keto Acids via Oxidative Deamination

Applicability: Generating precursors for non-canonical amino acids.

  • Reagents: Amino acid substrate, L-Amino Acid Oxidase (L-AAO) or Deaminase, Catalase (to scavenge

    
    ).
    
  • Setup: In a bioreactor, suspend the L-amino acid (50 mM) in Phosphate Buffer (pH 7.5).

  • Initiation: Add L-AAO (0.5 U/mL) and Catalase (100 U/mL). Sparge with air/oxygen.

  • Monitoring: Monitor consumption of

    
     and formation of the keto acid via HPLC (UV 210 nm).
    
  • Workup: Acidify to pH 2 with HCl, extract with EtOAc.

  • Validation:

    
    -NMR will show a characteristic ketone carbonyl shift around 
    
    
    
    190-200 ppm and carboxyl at
    
    
    160-170 ppm.
Protocol B: Regioselective -Alkylation of -Keto Esters

Applicability: Extending carbon chains without blocking the active methylene.

  • Dianion Formation: To a solution of

    
    -keto ester (10 mmol) in dry THF at 0°C, add NaH (11 mmol). Stir 30 min.
    
  • Second Deprotonation: Cool to -78°C. Add n-BuLi (11 mmol) dropwise. Solution turns yellow/orange (Dianion formation).

  • Alkylation: Add alkyl halide (11 mmol) slowly. Stir at -78°C for 1 hr.

  • Quench: Pour into saturated

    
    .
    
  • Result: Alkylation occurs exclusively at the

    
    -carbon (terminal methyl), preserving the 
    
    
    
    -methylene for future functionalization.

Comparison of Synthetic Routes

FeatureChemical Synthesis (Grignard/Oxidation)Biocatalytic Synthesis (Enzymatic)
Purity Often requires distillation/recrystallizationHigh specificity, fewer byproducts
Conditions -78°C to Reflux, Organic SolventsAmbient Temp (25-37°C), Aqueous Buffer
Atom Economy Low (Protecting groups often needed)High (Direct functionalization)
Scalability High (Batch reactors)High (Fermentation or immobilized enzymes)
Chirality Requires chiral auxiliaries/catalystsIntrinsic Enantioselectivity (>99% ee)

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 2025. Link

  • Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry, 2022. Link

  • The Promising Role of Amine Transaminase Cascades in the Synthesis of Non-Canonical Amino Acids. Molecules, 2024. Link

  • Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 2010.[3] Link

  • Formation of γ-Keto Esters from β-Keto Esters. Organic Syntheses, 2014.[4] Link

Sources

Methodological & Application

Topic: Synthesis of 6-(2-Methylphenyl)-6-oxohexanoic Acid from Toluene

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 6-(2-methylphenyl)-6-oxohexanoic acid, a valuable keto-acid intermediate in pharmaceutical research. The described protocol is centered around the Friedel-Crafts acylation of toluene with adipic anhydride, catalyzed by the Lewis acid aluminum chloride (AlCl₃). This document offers a detailed, step-by-step experimental procedure, an in-depth discussion of the underlying reaction mechanism, and protocols for product purification and characterization. The guide is designed to be self-validating, explaining the causality behind experimental choices and addressing key challenges such as regioselectivity and isomer separation.

Introduction and Significance

Aryl-oxohexanoic acids are a class of compounds with significant interest in drug discovery and medicinal chemistry. Their bifunctional nature, possessing both a ketone and a carboxylic acid, makes them versatile scaffolds for the development of novel therapeutic agents, including anti-inflammatory and immunomodulatory drugs. The specific target of this guide, 6-(2-methylphenyl)-6-oxohexanoic acid, incorporates a toluene moiety, which can be crucial for tuning the steric and electronic properties of a final drug candidate.

The synthesis of this target molecule from basic starting materials like toluene presents a classic yet insightful challenge in organic synthesis. The primary transformation relies on the Friedel-Crafts acylation, a robust method for forming carbon-carbon bonds with aromatic rings.[1] However, the reaction's regioselectivity on a substituted arene like toluene requires careful consideration and robust purification strategies to isolate the desired ortho-substituted isomer from the thermodynamically favored para isomer. This guide provides the necessary expertise to navigate these challenges successfully.

Overall Synthetic Strategy

The synthesis is a one-pot reaction followed by an extractive workup and purification. The core of the strategy is an electrophilic aromatic substitution, specifically a Friedel-Crafts acylation. Toluene serves as the nucleophilic aromatic ring, and an acylium ion, generated in situ from adipic anhydride and aluminum chloride, acts as the electrophile.

G cluster_reaction Reaction cluster_product Products Toluene Toluene FCAcylation Friedel-Crafts Acylation Toluene->FCAcylation AdipicAnhydride Adipic Anhydride AdipicAnhydride->FCAcylation OrthoProduct 6-(2-Methylphenyl)-6-oxohexanoic acid (Desired Product) FCAcylation->OrthoProduct ortho-attack ParaProduct 6-(4-Methylphenyl)-6-oxohexanoic acid (Major Byproduct) FCAcylation->ParaProduct para-attack (Major) G cluster_mech Mechanism of Friedel-Crafts Acylation reagents Adipic Anhydride + AlCl₃ acylium Acylium Ion (Electrophile) reagents->acylium Step 1: Electrophile Generation sigma Sigma Complex (Arenium Ion) acylium->sigma Step 2: Nucleophilic Attack toluene Toluene (Nucleophile) toluene->sigma product_complex Product-AlCl₃ Complex sigma->product_complex Step 3: Deprotonation final_product Aryl Ketone Product product_complex->final_product Step 4: Aqueous Workup

Caption: Key steps in the reaction mechanism.

Detailed Experimental Protocol

This protocol details the synthesis of 6-(2-methylphenyl)-6-oxohexanoic acid. Caution: This procedure should only be performed by trained personnel in a well-ventilated fume hood.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMolesNotes
Toluene92.1450 mL0.48Reagent grade, dry
Adipic Anhydride128.1312.8 g0.10---
Aluminum Chloride (AlCl₃)133.3432.0 g0.24Anhydrous, handle with care
Dichloromethane (DCM)84.93100 mL---Anhydrous, reaction solvent
Hydrochloric Acid (HCl)36.46~50 mL---Concentrated (37%)
Ethyl Acetate88.11~200 mL---For extraction
Sodium Sulfate (Na₂SO₄)142.04As needed---Anhydrous, for drying
Saturated NaCl solution---~50 mL---Brine, for washing
Step-by-Step Procedure
  • Reaction Setup :

    • Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (filled with CaCl₂), and a dropping funnel. Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.

    • In the fume hood, charge the flask with anhydrous aluminum chloride (32.0 g) and anhydrous dichloromethane (100 mL). Cool the resulting suspension to 0 °C in an ice-water bath.

  • Addition of Reactants :

    • In a separate beaker, dissolve adipic anhydride (12.8 g) in toluene (50 mL).

    • Transfer this solution to the dropping funnel.

    • Add the toluene-anhydride solution dropwise to the stirred AlCl₃ suspension over a period of 60 minutes. Maintain the temperature at 0-5 °C during the addition. An exothermic reaction with gas (HCl) evolution may be observed. [2]

  • Reaction Execution :

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if desired.

  • Work-up and Quenching :

    • Cool the reaction flask back down to 0 °C in an ice bath.

    • CAUTION: The following step is highly exothermic and releases HCl gas. Perform slowly in a well-ventilated fume hood.

    • Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice (approx. 200 g) and concentrated HCl (50 mL). This will decompose the aluminum chloride complex. [2] * Transfer the entire mixture to a 1 L separatory funnel.

  • Extraction and Washing :

    • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 100 mL).

    • Combine all organic layers.

    • Wash the combined organic phase with saturated NaCl solution (brine, 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification :

    • The crude product will be a viscous oil or a semi-solid containing a mixture of ortho and para isomers.

    • The primary method for separating the isomers is column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1) and gradually increasing the polarity, is recommended.

    • Alternatively, fractional crystallization may be attempted from a suitable solvent system, although this can be less effective for close-boiling isomers.

Characterization of 6-(2-Methylphenyl)-6-oxohexanoic Acid

Confirmation of the desired product's structure and purity is essential.

PropertyValue
Molecular Formula C₁₃H₁₆O₃
Molecular Weight 220.26 g/mol [3]
Appearance White to off-white solid
CAS Number 107151-33-7 [3]
  • ¹H NMR Spectroscopy : The proton NMR spectrum is the most definitive tool for confirming the ortho-substitution pattern. Key signals would include a singlet for the methyl group (~2.5 ppm), multiplets for the aromatic protons in the characteristic pattern for a 1,2-disubstituted benzene ring (~7.2-7.8 ppm), and triplets for the methylene groups of the hexanoic acid chain.

  • ¹³C NMR Spectroscopy : The carbon NMR will show distinct signals for the carbonyl carbon (~200 ppm), the carboxylic acid carbon (~178 ppm), the aromatic carbons, and the aliphatic carbons of the chain. Spectral data can be compared with databases for confirmation. [3]* Infrared (IR) Spectroscopy : The IR spectrum should show characteristic strong absorption bands for the ketone C=O stretch (~1685 cm⁻¹), the carboxylic acid C=O stretch (~1710 cm⁻¹), and a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹). [3]* Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 220.11, corresponding to the exact mass. [3]

Discussion: The Challenge of Regioselectivity

The methyl group of toluene is an ortho, para-directing activator for electrophilic aromatic substitution. While electronic factors slightly favor ortho attack, the steric hindrance from the methyl group makes the para position significantly more accessible to the bulky acylium electrophile. Consequently, the major product of this reaction will be 6-(4-methylphenyl)-6-oxohexanoic acid. The yield of the desired ortho isomer is typically lower. The successful isolation of the target compound is therefore highly dependent on an efficient purification strategy, with column chromatography being the most reliable method.

Safety and Handling

  • Aluminum Chloride (AlCl₃) : Highly corrosive and reacts violently with water, releasing heat and toxic HCl gas. Handle only in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from moisture. [4]* Toluene and Dichloromethane : Flammable and volatile organic solvents. Avoid inhalation and skin contact.

  • Concentrated HCl : Highly corrosive and causes severe burns. Handle with extreme care.

  • Reaction Quenching : The quenching of the reaction mixture is highly exothermic and releases HCl gas. This must be done slowly and in an ice bath within a fume hood.

Conclusion

This application note provides a robust and well-referenced protocol for the synthesis of 6-(2-methylphenyl)-6-oxohexanoic acid from toluene. By leveraging the Friedel-Crafts acylation, this valuable synthetic intermediate can be prepared from readily available starting materials. The guide emphasizes the mechanistic rationale behind the procedure and addresses the critical challenge of regioselectivity, offering a clear path for researchers to successfully synthesize and isolate the target compound for applications in drug discovery and development.

References

  • Vertex AI Search.
  • Wikipedia. Clemmensen reduction.
  • Physics Wallah.
  • Chemistry Steps. (2025, June 20).
  • LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • BYJU'S.
  • Organic Chemistry Portal. Clemmensen Reduction.
  • Chemistry Stack Exchange. (2021, March 18). Clemmensen reduction of α-, β-keto acids.
  • Unknown Source. Carbonyl to Methylene Reductions (R₂C=O to R₂CH₂).
  • YouTube. (2023, April 29). Clemmensen Reduction of Aldehydes & Ketones.
  • Wikipedia. Wolff–Kishner reduction.
  • Organic Chemistry Portal. Wolff-Kishner Reduction.
  • Shaalaa.com. (2020, September 14). In the Wolff-Kishner reduction, alkyl aryl ketones are reduced to alkyl benzenes. During this change, ketones are first converted into ______.
  • The Organic Chemistry Tutor. Wolff-Kishner Reduction - Organic Chemistry Tutor.
  • BenchChem. (2025). A Comparative Review of 6-(Difluorophenyl)-6-oxohexanoic Acid Isomers in Drug Discovery.
  • LibreTexts Chemistry. (2024, September 30). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
  • PubChem. 6-(2-Methylphenyl)-6-oxohexanoic acid.
  • Unknown Source.
  • ResearchGate. (2025, August 6).
  • Scribd.
  • Sigma-Aldrich.

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Application Notes & Protocols: Synthesis of 5-Oxo-5-(p-tolyl)pentanoic Acid via Friedel-Crafts Acylation of Toluene with Adipic Anhydride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Keto Acids in Synthesis

The synthesis of aromatic keto acids represents a cornerstone in the field of medicinal chemistry and drug development. These molecules are not merely synthetic curiosities; they are versatile intermediates, serving as pivotal building blocks for a diverse array of more complex chemical entities. The inherent bifunctionality of a keto acid, possessing both a ketone and a carboxylic acid, allows for selective chemical manipulations at either end of the molecule. This dual reactivity is invaluable for the construction of heterocyclic scaffolds, the extension of carbon chains, and the introduction of varied pharmacophores. The targeted synthesis of 5-oxo-5-(p-tolyl)pentanoic acid is a prime example of a strategic reaction that yields a highly valuable intermediate for further chemical exploration.

The Reaction: Friedel-Crafts Acylation of Toluene with Adipic Anhydride

The reaction of adipic anhydride with toluene to form 5-oxo-5-(p-tolyl)pentanoic acid is a classic example of a Friedel-Crafts acylation. This powerful carbon-carbon bond-forming reaction introduces an acyl group to an aromatic ring through electrophilic aromatic substitution.[1][2][3] The use of a cyclic anhydride, such as adipic anhydride, is particularly advantageous as it directly installs a keto acid functionality onto the aromatic substrate in a single, efficient step.

Mechanistic Insights: The Role of the Lewis Acid Catalyst

The Friedel-Crafts acylation is not spontaneous and requires a potent Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), to proceed.[2][3] The mechanism can be understood through the following key steps:

  • Generation of the Acylium Ion: The Lewis acid catalyst activates the adipic anhydride by coordinating to one of the carbonyl oxygens. This polarization facilitates the cleavage of a carbon-oxygen bond within the anhydride ring, generating a highly reactive and resonance-stabilized acylium ion. This electrophilic species is the key driver of the reaction.

  • Electrophilic Aromatic Substitution: The electron-rich π-system of the toluene ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack transiently disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Restoration of Aromaticity and Product Formation: A weak base, typically the AlCl₄⁻ complex formed in the initial step, abstracts a proton from the carbon atom bearing the newly attached acyl group. This step restores the aromaticity of the ring and yields the aluminum chloride complex of the keto acid product.

  • Work-up: A final aqueous work-up is essential to hydrolyze the aluminum chloride-ketone complex and liberate the desired 5-oxo-5-(p-tolyl)pentanoic acid.[2]

Regioselectivity: The Directing Effect of the Methyl Group

The methyl group of toluene is an activating, ortho, para-directing group. However, due to the significant steric hindrance of the incoming acyl group, the acylation reaction occurs almost exclusively at the para position.[4] This high degree of regioselectivity is a significant advantage, leading to a cleaner reaction with a predominant formation of the desired para-substituted product.

Experimental Workflow Diagram

Friedel_Crafts_Acylation Reagents Adipic Anhydride Toluene Anhydrous AlCl₃ Reaction_Setup Reaction Setup (Inert Atmosphere, 0-5 °C) Reagents->Reaction_Setup 1. Combine Reaction Friedel-Crafts Acylation (Stirring, Room Temp.) Reaction_Setup->Reaction 2. React Workup Aqueous Work-up (Ice, HCl) Reaction->Workup 3. Quench Extraction Product Extraction (Organic Solvent) Workup->Extraction 4. Isolate Purification Purification (Recrystallization) Extraction->Purification 5. Purify Product 5-Oxo-5-(p-tolyl)pentanoic Acid Purification->Product 6. Characterize

Caption: Workflow for the synthesis of 5-oxo-5-(p-tolyl)pentanoic acid.

Detailed Experimental Protocol

This protocol is designed for the synthesis of 5-oxo-5-(p-tolyl)pentanoic acid on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Materials and Reagents
ReagentMolar Mass ( g/mol )AmountMoles
Adipic Anhydride128.1112.8 g0.10
Toluene92.1450 mL~0.47
Anhydrous Aluminum Chloride (AlCl₃)133.3430.0 g0.225
Dichloromethane (DCM)84.93100 mL-
Concentrated Hydrochloric Acid (HCl)36.4650 mL-
Ice-200 g-
5% Sodium Bicarbonate (NaHCO₃) solution-100 mL-
Brine (saturated NaCl solution)-50 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)---
Toluene or Ethyl Acetate/Hexane mixture--For recrystallization
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a calcium chloride drying tube

  • Addition funnel

  • Ice bath

  • Heating mantle

  • Separatory funnel (500 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

Reaction Procedure
  • Reaction Setup: Assemble the three-necked round-bottom flask with a magnetic stir bar, addition funnel, and reflux condenser fitted with a drying tube. Ensure all glassware is dry.

  • Reagent Charging: In the fume hood, charge the flask with anhydrous aluminum chloride (30.0 g) and dichloromethane (50 mL). Cool the suspension to 0-5 °C in an ice bath with stirring.

  • Addition of Adipic Anhydride: Dissolve adipic anhydride (12.8 g) in toluene (50 mL) and add this solution to the addition funnel.

  • Slow Addition: Add the adipic anhydride/toluene solution dropwise to the stirred AlCl₃ suspension over a period of 30-45 minutes. Maintain the temperature of the reaction mixture below 10 °C during the addition. The reaction is exothermic, and a controlled addition is crucial to prevent side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The color of the mixture will likely darken.

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This should be done with vigorous stirring in a well-ventilated fume hood as HCl gas will be evolved. This step hydrolyzes the aluminum chloride complex.[2]

  • Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 50 mL of dichloromethane and shake well. Allow the layers to separate and collect the organic layer. Extract the aqueous layer with an additional 25 mL of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 50 mL of 5% sodium bicarbonate solution, 50 mL of water, and 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

Purification

The crude product, a solid, can be purified by recrystallization. Toluene or a mixture of ethyl acetate and hexanes are suitable solvent systems.

  • Dissolve the crude solid in a minimum amount of hot solvent.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven.

Characterization of 5-Oxo-5-(p-tolyl)pentanoic Acid

PropertyExpected Value
Chemical Formula C₁₂H₁₄O₃
Molar Mass 206.24 g/mol
Appearance White to off-white solid
Melting Point Approximately 69-73 °C[5]
CAS Number 833-85-2[6][7]
Spectroscopic Data
  • ¹H NMR (CDCl₃):

    • Aromatic protons will appear as two doublets in the range of δ 7.2-7.9 ppm, characteristic of a para-substituted benzene ring.

    • The methylene protons adjacent to the ketone will appear as a triplet around δ 2.9-3.1 ppm.

    • The methylene protons adjacent to the carboxylic acid will appear as a triplet around δ 2.4-2.6 ppm.

    • The central methylene protons will appear as a multiplet around δ 2.0-2.2 ppm.

    • The methyl protons of the toluene moiety will appear as a singlet around δ 2.4 ppm.

    • The carboxylic acid proton will appear as a broad singlet at δ > 10 ppm.

  • ¹³C NMR (CDCl₃):

    • The ketone carbonyl carbon will appear around δ 198-202 ppm.

    • The carboxylic acid carbonyl carbon will appear around δ 178-182 ppm.[8]

    • Aromatic carbons will appear in the range of δ 128-145 ppm.

    • The aliphatic carbons will appear in the range of δ 20-35 ppm.

  • Infrared (IR) Spectroscopy (KBr):

    • A broad O-H stretch from the carboxylic acid will be observed from 2500-3300 cm⁻¹.[8]

    • A sharp C=O stretch from the ketone will be observed around 1680 cm⁻¹.

    • A sharp C=O stretch from the carboxylic acid will be observed around 1710 cm⁻¹.[8]

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺ ion at m/z 207.0965.

    • Expected [M+Na]⁺ ion at m/z 229.0784.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Moisture Contamination: Anhydrous aluminum chloride is extremely hygroscopic. Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture. The presence of water will deactivate the catalyst.

    • Incomplete Reaction: Ensure the reaction is stirred for a sufficient duration at room temperature to allow for completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Formation of Side Products:

    • While the para-product is highly favored, trace amounts of the ortho-isomer may form. Purification by recrystallization is typically sufficient to remove this impurity.

  • Work-up Difficulties:

    • The quenching of the reaction with ice/HCl can be vigorous. Slow and careful addition of the reaction mixture to the ice is crucial.

Conclusion

The Friedel-Crafts acylation of toluene with adipic anhydride is a reliable and efficient method for the synthesis of 5-oxo-5-(p-tolyl)pentanoic acid. This application note provides a comprehensive and detailed protocol, grounded in established chemical principles, to guide researchers in the successful execution of this valuable transformation. The resulting keto acid is a versatile intermediate poised for further elaboration in various synthetic endeavors, particularly in the realm of drug discovery and development.

References

  • Friedel-Crafts Acylation of Toluene. (n.d.). Scribd. Retrieved from [Link]

  • Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

  • 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. (n.d.). Retrieved from [Link]

  • Friedel Crafts reaction/Acylation of toluene. (2020, June 10). YouTube. Retrieved from [Link]

  • 5-Oxo-5-(o-tolyl)pentanoic acid. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

  • 5-Oxo-5-(p-tolyl)pentanoic Acid. (n.d.). Pharmaffiliates. Retrieved from [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. Retrieved from [Link]

Sources

Application Note: Synthesis of 6-(2-Methylphenyl)-6-oxohexanoic Acid via AlCl₃-Catalyzed Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6-(2-Methylphenyl)-6-oxohexanoic acid is an aromatic ketone derivative with potential applications in pharmaceutical and materials science research. Its synthesis is efficiently achieved through the Friedel-Crafts acylation, a cornerstone of organic chemistry for forming carbon-carbon bonds with aromatic rings.[1][2] This application note provides a detailed protocol for the synthesis of this compound, utilizing toluene and adipic anhydride as starting materials and anhydrous aluminum chloride (AlCl₃) as the Lewis acid catalyst. We will delve into the mechanistic underpinnings of this reaction, offer a step-by-step experimental procedure, and discuss critical parameters for process optimization and safety.

The Friedel-Crafts acylation is a powerful electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[3][4] In this specific synthesis, the electrophile is generated in situ from adipic anhydride in the presence of AlCl₃. The use of an anhydride is a common alternative to acyl chlorides.[5] A key advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic compound, which prevents further acylation reactions.[2][6]

Mechanistic Overview: The Role of AlCl₃

The synthesis of 6-(2-Methylphenyl)-6-oxohexanoic acid proceeds via a classic Friedel-Crafts acylation mechanism, where aluminum chloride plays a pivotal role as a strong Lewis acid.[1][7] The reaction can be dissected into several key steps:

  • Formation of the Acylium Ion: Anhydrous AlCl₃ coordinates to one of the carbonyl oxygens of adipic anhydride. This polarization facilitates the cleavage of the C-O bond, generating a highly electrophilic acylium ion. This ion is stabilized by resonance.[5][7]

  • Electrophilic Aromatic Substitution: The electron-rich π system of the toluene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[5][7] This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate, temporarily disrupting the aromaticity of the ring.[7]

  • Restoration of Aromaticity: A weak base, such as the AlCl₃-complexed anhydride, abstracts a proton from the carbon bearing the newly attached acyl group. This regenerates the aromatic ring, yielding the ketone product.[5][7]

  • Catalyst Complexation and Regeneration: The AlCl₃ catalyst forms a complex with the ketone product.[8][9] This is a crucial point, as it necessitates the use of stoichiometric amounts of AlCl₃, rather than catalytic quantities. The catalyst is regenerated during the aqueous workup.[5][7]

Experimental Protocol

This section outlines a detailed procedure for the synthesis of 6-(2-Methylphenyl)-6-oxohexanoic acid.

Materials and Equipment
Reagent/EquipmentSpecifications
TolueneAnhydrous
Adipic Anhydride≥97% purity
Aluminum Chloride (AlCl₃)Anhydrous, ≥99% purity
Dichloromethane (DCM)Anhydrous
Hydrochloric Acid (HCl)Concentrated and dilute (e.g., 1M)
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solution
Anhydrous Magnesium Sulfate (MgSO₄)
Three-neck round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Addition funnel
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Rotary evaporator
Standard laboratory glassware

Safety Precautions:

  • Aluminum chloride is a corrosive and moisture-sensitive solid that reacts exothermically with water, releasing HCl gas.[1] Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Toluene and dichloromethane are flammable and volatile organic solvents. All operations should be conducted in a well-ventilated fume hood.

  • The reaction quench is highly exothermic. Perform this step carefully and slowly in an ice bath.

Step-by-Step Procedure
  • Reaction Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure all glassware is thoroughly dried to prevent deactivation of the AlCl₃ catalyst.[8]

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 to 2.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath.

  • Preparation of Acylating Agent Solution: In a separate flask, dissolve adipic anhydride (1.0 equivalent) in anhydrous dichloromethane.

  • Formation of the Acylium Ion Complex: Transfer the adipic anhydride solution to the addition funnel and add it dropwise to the stirred AlCl₃ suspension at 0 °C. Allow the mixture to stir for 15-30 minutes to facilitate the formation of the acylium ion complex.[8]

  • Substrate Addition: Add toluene (1.0 to 1.2 equivalents) dropwise to the reaction mixture at 0 °C. The rate of addition should be controlled to manage the exothermic reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Reaction Quench (Workup): Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice and dilute hydrochloric acid.[8][10] This will hydrolyze the aluminum complexes and decompose any unreacted AlCl₃.

  • Extraction and Washing: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with dilute HCl, water, and saturated sodium bicarbonate solution to neutralize any remaining acid.[1]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product.[8]

  • Purification: The crude 6-(2-Methylphenyl)-6-oxohexanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Visualization of Key Processes

Reaction Mechanism

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation Adipic_Anhydride Adipic Anhydride Acylium_Ion Acylium Ion + [AlCl₃(OOCR)]⁻ Adipic_Anhydride->Acylium_Ion + AlCl₃ AlCl3_1 AlCl₃ Wheland_Intermediate Wheland Intermediate Acylium_Ion->Wheland_Intermediate + Toluene Toluene Toluene Product_Complex Product-AlCl₃ Complex Wheland_Intermediate->Product_Complex - H⁺ Final_Product 6-(2-Methylphenyl)-6-oxohexanoic acid Product_Complex->Final_Product + H₂O (workup)

Caption: Mechanism of AlCl₃-catalyzed Friedel-Crafts acylation.

Experimental Workflow

G Start Reaction Setup (Dry Glassware) Catalyst_Suspension Suspend AlCl₃ in DCM (0 °C) Start->Catalyst_Suspension Acylating_Agent Add Adipic Anhydride Solution Dropwise Catalyst_Suspension->Acylating_Agent Substrate_Addition Add Toluene Dropwise (0 °C) Acylating_Agent->Substrate_Addition Reaction Stir at Room Temp (Monitor by TLC) Substrate_Addition->Reaction Quench Quench with Ice/HCl Reaction->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with HCl, H₂O, and NaHCO₃ Extraction->Wash Drying Dry with MgSO₄ Wash->Drying Evaporation Rotary Evaporation Drying->Evaporation Purification Purify Product Evaporation->Purification End Characterize Product Purification->End

Caption: Experimental workflow for the synthesis.

Conclusion

The Friedel-Crafts acylation using anhydrous aluminum chloride is a robust and effective method for the synthesis of 6-(2-Methylphenyl)-6-oxohexanoic acid. Careful attention to anhydrous conditions and controlled reaction temperatures are paramount for achieving high yields and purity. The provided protocol, grounded in established chemical principles, offers a reliable starting point for researchers in drug development and materials science. Further optimization of reaction parameters such as solvent, temperature, and reaction time may be necessary depending on the specific scale and desired purity of the final product.

References

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • ACS Publications. Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study. [Link]

  • Visualize Organic Chemistry. Friedel-Crafts acylation. [Link]

  • UCLA Chemistry & Biochemistry. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]

  • Chemistry LibreTexts. 3.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • YouTube. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. [Link]

  • ResearchGate. A review of aluminium chloride based catalysts used in Friedel-Crafts acylation reactions. [Link]

  • University of Wisconsin-Madison. 12Electrophilic Aromatic Substitution Friedel-Crafts Acylation of Toluene. [Link]

  • St. Olaf College. Experiment 1: Friedel-Crafts Acylation. [Link]

  • Scribd. Friedel-Crafts Acylation of Toluene. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • PubChem. 6-(2-Methylphenyl)-6-oxohexanoic acid. [Link]

  • ScienceDirect. A DFT study of the Al2Cl6-catalyzed Friedel-Crafts acylation of phenyl aromatic compounds. [Link]

  • Lumen Learning. 16.2 Preparation of alkylbenzenes. [Link]

  • Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. [Link]

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Application Note: Crystallization and Isolation of 6-(2-Methylphenyl)-6-oxohexanoic Acid

[1]

Executive Summary & Scientific Context

6-(2-Methylphenyl)-6-oxohexanoic acid (CAS 107151-33-7), also known as 6-(o-tolyl)-6-oxohexanoic acid, is a critical keto-acid intermediate.[1][2] It features a hexanoic acid backbone terminated by an ortho-tolyl ketone.[1] This structural motif presents specific purification challenges:

  • Isomeric Purity: If synthesized via Friedel-Crafts acylation of toluene, the product is often contaminated with the thermodynamically favored para-isomer (6-(4-methylphenyl)-...).[1][2]

  • Physical Behavior: The molecule contains both a polar carboxylic acid tail and a lipophilic aromatic head, leading to a tendency to "oil out" (phase separate) rather than crystallize during cooling if the solvent system is not rigorously controlled.[1][2]

This guide details a self-validating isolation protocol utilizing acid-base extractive purification followed by a controlled anti-solvent crystallization.[1] This approach ensures the removal of neutral organic impurities and maximizes isomeric purity.[1]

Physicochemical Profile

Before initiating isolation, the following properties must be understood to guide solvent selection.

PropertyValue / CharacteristicImplication for Protocol
Molecular Weight 220.26 g/mol Stoichiometry calculations.[1][2][3]
Physical State Solid (White to Off-white crystalline powder)Target form.[1][2]
Melting Point ~75–85 °C (Predicted range based on analogs*)Critical: Keep crystallization temps <60°C to avoid oiling out.[1][2]
pKa (Acid) ~4.7 (Carboxylic Acid)Allows extraction into weak base (NaHCO₃).[1][2]
Solubility (High) Ethyl Acetate, DCM, Ethanol, Acetone, THFGood "Solvents" for crystallization.[1][2]
Solubility (Low) Water (pH < 3), Hexanes, Heptane, Toluene (Cold)Good "Anti-Solvents" or wash solvents.[1][2]

*Note: While 6-phenyl-6-oxohexanoic acid melts at 104-106°C, the ortho-methyl substitution introduces steric strain and asymmetry, typically lowering the melting point relative to the unsubstituted or para-substituted analogs.[2]

Protocol 1: Crude Isolation (Acid-Base Work-up)[1][2]

Objective: To isolate the target acid from the reaction mixture while removing non-acidic impurities (unreacted toluene, neutral ketones, tars).[1] This is a self-validating step: if the product does not precipitate upon acidification, the reaction failed or the pH is incorrect.[1]

Reagents
  • Saturated Sodium Bicarbonate (NaHCO₃) solution[1]

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

  • Hydrochloric Acid (HCl), 1M and 6M[2]

  • Brine (Saturated NaCl)[1]

Methodology
  • Quench & Partition:

    • If the reaction mixture is acidic (e.g., AlCl₃ quench), pour slowly into ice-water.[1]

    • Extract the aqueous mixture with EtOAc (3x volumes) .

    • Discard the aqueous layer.[1] Keep the organic layer containing the product and neutral impurities.[1]

  • Base Extraction (The Purification Step):

    • Extract the EtOAc layer with Saturated NaHCO₃ (3x) .[1][2]

    • Mechanism: The target carboxylic acid converts to its sodium salt (R-COO⁻Na⁺) and moves into the aqueous phase.[1][2] Neutral impurities (isomers without acid groups, starting materials) remain in the EtOAc.[1]

    • Validation: Check the pH of the aqueous extract; it should be ~8-9.[1]

  • Phase Separation:

    • Keep the Aqueous Layer (contains product).[1][2]

    • Discard the Organic Layer (contains waste).[1][2]

  • Acidification & Precipitation:

    • Cool the aqueous alkaline solution to 0–5 °C.

    • Slowly add 6M HCl dropwise with vigorous stirring until pH reaches ~1–2.

    • Observation: The product should precipitate as a white or off-white solid.[1] If it oils out, add a seed crystal or scratch the glass.[1]

  • Filtration:

    • Filter the solid using a Buchner funnel.[1]

    • Wash with cold water to remove salts.[1]

    • Dry the "Crude Solid" under vacuum at 40 °C.[1][2]

Protocol 2: Recrystallization (Polymorph & Purity Control)[1][2]

Objective: To remove trace isomers (e.g., para-isomer) and achieve >98% HPLC purity. Solvent System: Ethyl Acetate (Solvent) / Heptane (Anti-Solvent).[1][2]

Methodology
  • Dissolution:

    • Place the Crude Solid in a round-bottom flask.

    • Add Ethyl Acetate (EtOAc) at a ratio of 2 mL per gram of solid.[1]

    • Heat to 50–55 °C (Do not boil vigorously; keep below the melting point of the solid to prevent oiling).

    • If not fully dissolved, add EtOAc in 0.5 mL increments until a clear solution is obtained.[1]

  • Anti-Solvent Addition:

    • While maintaining 50 °C, slowly add Heptane dropwise.

    • Stop adding when a faint, persistent turbidity (cloudiness) is observed.[1]

    • Add 1–2 drops of EtOAc to clear the solution back to transparency.[1]

  • Controlled Cooling (Critical for Crystal Growth):

    • Remove from heat and allow the flask to cool to room temperature (20–25 °C) undisturbed over 2 hours.

    • Seeding: If no crystals form by 35 °C, add a tiny "seed" crystal of the crude material to induce nucleation.[1]

  • Final Maturation:

    • Once at room temperature, place the flask in an ice bath (0–4 °C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystals.[1]

    • Wash: Displace the mother liquor with a cold mixture of EtOAc/Heptane (1:4 ratio).[1][2]

    • Dry: Vacuum oven at 40 °C for 12 hours.

Visual Workflows

Diagram 1: Acid-Base Purification Logic

This workflow illustrates the chemical logic ensuring that only the acidic target is isolated.[1]

AcidBaseExtractionInputCrude Reaction Mixture(Target Acid + Neutrals)Step1Dissolve in Organic Solvent(EtOAc)Input->Step1Step2Extract with NaHCO3 (aq)Step1->Step2Split1Phase SeparationStep2->Split1OrgPhaseOrganic Phase(Contains Neutrals/Toluene)Split1->OrgPhaseTop LayerAqPhaseAqueous Phase(Contains Target as R-COO- Na+)Split1->AqPhaseBottom LayerWasteWasteOrgPhase->WasteDiscardStep3Acidify with HCl to pH 1AqPhase->Step3PrecipTarget Precipitates(R-COOH)Step3->Precip

Caption: Logical flow of the Acid-Base extraction, ensuring removal of non-acidic impurities.

Diagram 2: Crystallization & Phase Behavior

This decision tree helps operators handle "Oiling Out" (Liquid-Liquid Phase Separation), a common issue with keto-acids.[1][2]

CrystallizationLogicStartDissolve Crude in EtOAc (50°C)AddAntiAdd Heptane until Cloud PointStart->AddAntiCoolCool to Room TempAddAnti->CoolCheckObservation?Cool->CheckCrystalsCrystalline Solid FormsCheck->CrystalsSuccessOilOily Droplets FormCheck->OilFailure (LLPS)FinalFilter & DryCrystals->FinalFixOilRe-heat to dissolve oil.Add more EtOAc (Solvent).Seed at higher temp.Oil->FixOilFixOil->CoolRetry

Caption: Decision matrix for crystallization, addressing the common 'oiling out' phenomenon.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Oiling Out Solution is too concentrated or cooled too fast.[1][2] The "metastable zone" was missed.[1]Re-heat to dissolve.[1] Add 10% more EtOAc. Add a seed crystal at 40°C. Cool slower (10°C/hour).
Low Yield Too much solvent (EtOAc) used; product remains in mother liquor.[1]Concentrate the mother liquor by rotary evaporation and repeat crystallization (2nd crop).[1]
Isomer Contamination Para-isomer co-crystallized.[1][2]Recrystallize from Toluene instead of EtOAc/Heptane. Toluene is highly effective for separating aromatic isomers due to pi-stacking differences.[1]
Color (Yellowing) Oxidation byproducts or trace metals.[1][2]Treat the hot EtOAc solution with Activated Carbon (Charcoal) for 10 mins, then filter through Celite before adding Heptane.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24726895, 6-(2-Methylphenyl)-6-oxohexanoic acid.[1][2] Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. 6-(2-Methylphenyl)-6-oxohexanoic acid (DTXSID90645282).[1][2] Retrieved from [Link][1][2]

esterification protocols for 6-(2-Methylphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Esterification Strategies for 6-(2-Methylphenyl)-6-oxohexanoic Acid

Executive Summary

This guide details the synthetic protocols for the esterification of 6-(2-Methylphenyl)-6-oxohexanoic acid (CAS: 107151-33-7). This molecule, a


-keto acid derivative, presents a unique chemoselective challenge: preserving the integrity of the benzylic ketone—which is sterically crowded by an ortho-methyl group—while quantitatively transforming the terminal carboxylic acid.

We present three validated methodologies tailored to different scales and substrate sensitivities:

  • Method A (Fischer-Speier): Robust, scalable synthesis for methyl/ethyl esters.

  • Method B (Steglich): Mild, room-temperature coupling for complex or acid-sensitive alcohols.

  • Method C (Carboxylate Alkylation): Base-mediated "acid-free" route for library synthesis.

Structural Analysis & Chemoselectivity

Before initiating synthesis, one must understand the substrate's reactivity profile to avoid common pitfalls such as ketalization or cyclization.

  • The Substrate: 6-(2-Methylphenyl)-6-oxohexanoic acid.[1][2]

    • Structure:

      
      .
      
    • The Acid (C1): A primary aliphatic carboxylic acid. It is unhindered and highly reactive toward nucleophiles.

    • The Ketone (C6): An aryl ketone. The ortho-methyl group on the phenyl ring introduces significant steric bulk (A-value ~1.70), twisting the carbonyl out of full planarity with the ring.

  • The Risk Factors:

    • Cyclization: While

      
      -keto acids (4-oxo) prone to forming pseudo-esters (lactols), this 6-oxo derivative would require forming a 7-membered ring to cyclize. This is thermodynamically unfavorable compared to the open chain, reducing the risk of spontaneous lactol formation.
      
    • Ketalization: In strong acidic media (Method A) with diols, the ketone could react. However, the ortho-methyl group provides a "steric shield," significantly retarding nucleophilic attack at the ketone compared to the unhindered acid.

Decision Matrix: Selecting the Right Protocol

FeatureMethod A: Fischer Method B: Steglich Method C: Alkylation
Primary Utility Scale-up (>10g), Simple Esters (Me, Et)Complex/Chiral Alcohols, Labile SubstratesParallel Synthesis, Benzyl/Allyl Esters
Conditions Reflux, Strong Acid (

)
Room Temp, Neutral (

)
Mild Base (

), Polar Solvent
Atom Economy HighLow (forms Urea byproduct)Moderate (forms salt byproduct)
Purification Distillation or ExtractionFiltration + Column ChromatographyExtraction or Filtration
Ketone Risk Moderate (if prolonged reflux)LowNegligible

Experimental Protocols

Method A: Acid-Catalyzed Fischer Esterification (Scale-Up)

Best for: Converting the acid to its Methyl or Ethyl ester in multi-gram quantities.

Mechanism: Acid-catalyzed nucleophilic acyl substitution.[3] The high concentration of alcohol drives the equilibrium forward (Le Chatelier’s principle).[4]

Reagents:

  • Substrate: 6-(2-Methylphenyl)-6-oxohexanoic acid (1.0 equiv)

  • Solvent/Reagent: Methanol (anhydrous, 10-20 volumes)

  • Catalyst: Sulfuric Acid (

    
    , conc., 0.1 equiv) or 
    
    
    
    (0.05 equiv, generates HCl in situ)

Protocol:

  • Setup: Charge a round-bottom flask with the keto-acid (e.g., 10 g, 45.4 mmol) and anhydrous Methanol (100 mL).

  • Activation: Cool the solution to 0°C in an ice bath. Add concentrated

    
     (0.25 mL) dropwise.
    
    • Note: Alternatively, add Thionyl Chloride (

      
      , 0.5 mL) dropwise. This reacts with MeOH to generate anhydrous HCl and consumes adventitious water, driving the reaction faster.
      
  • Reaction: Remove the ice bath. Attach a reflux condenser and a drying tube (CaCl2). Heat to reflux (65°C) for 4–6 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). The polar acid spot (

      
      ) should disappear, replaced by the non-polar ester (
      
      
      
      ).
  • Workup: Concentrate the mixture under reduced pressure to ~20% volume. Dilute with Ethyl Acetate (100 mL) and wash with saturated

    
     (2 x 50 mL) to neutralize the catalyst and remove unreacted acid.
    
  • Isolation: Wash the organic layer with Brine, dry over

    
    , filter, and concentrate.
    
  • Yield: Typically >90% as a clear to pale yellow oil.

Method B: Steglich Esterification (DCC/DMAP)

Best for: Coupling with secondary alcohols, chiral alcohols, or when acidic conditions must be avoided.

Mechanism: DCC activates the carboxylic acid to form an O-acylisourea intermediate.[5] DMAP acts as an acyl-transfer catalyst, suppressing the formation of the unreactive N-acylurea byproduct.[6]

Reagents:

  • Substrate: 6-(2-Methylphenyl)-6-oxohexanoic acid (1.0 equiv)

  • Alcohol: Target Alcohol (

    
    , 1.1 equiv)
    
  • Coupling Agent: DCC (N,N'-Dicyclohexylcarbodiimide, 1.1 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine, 0.1 equiv)

  • Solvent: Dichloromethane (DCM, anhydrous)

Protocol:

  • Setup: In a flame-dried flask under Nitrogen, dissolve the keto-acid (1.0 mmol) and the Target Alcohol (1.1 mmol) in anhydrous DCM (10 mL).

  • Catalyst Addition: Add DMAP (0.1 mmol). Stir for 5 minutes at room temperature.

  • Coupling: Cool to 0°C. Add DCC (1.1 mmol) dissolved in a minimal amount of DCM dropwise.

    • Observation: A white precipitate (Dicyclohexylurea, DCU) will begin to form within minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

  • Workup: Filter the reaction mixture through a Celite pad to remove the DCU precipitate. Rinse the pad with DCM.

  • Purification: Wash the filtrate with 0.5N HCl (to remove DMAP), then saturated

    
    , then Brine. Dry over 
    
    
    
    and concentrate.
  • Refinement: Flash chromatography is usually required to remove traces of urea byproducts.

Method C: Base-Mediated Alkylation ( )

Best for: Synthesis of Benzyl, Allyl, or Methyl esters on small scale without acidic catalysis.

Mechanism: The carboxylate anion acts as a nucleophile attacking an alkyl halide.

Reagents:

  • Substrate: 6-(2-Methylphenyl)-6-oxohexanoic acid (1.0 equiv)

  • Base: Potassium Carbonate (

    
    , 1.5 equiv) or Cesium Carbonate (
    
    
    
    , 1.0 equiv)
  • Electrophile: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.2 equiv)

  • Solvent: DMF or Acetone

Protocol:

  • Setup: Dissolve the keto-acid (1.0 mmol) in DMF (5 mL).

  • Deprotonation: Add

    
     (1.5 mmol). Stir at room temperature for 15 minutes. The mixture may become a suspension.
    
  • Alkylation: Add the Alkyl Halide (1.2 mmol) dropwise.

  • Reaction: Stir at room temperature for 3–6 hours. (For unreactive halides, heat to 50°C).

  • Workup: Pour the mixture into ice-water (50 mL) and extract with Diethyl Ether or EtOAc.

  • Purification: The aqueous workup usually removes the DMF and inorganic salts efficiently. Evaporation yields high-purity ester.

Workflow Visualization

The following diagram illustrates the decision pathways and chemical transformations.

Esterification_Protocol Start Starting Material: 6-(2-Methylphenyl)-6-oxohexanoic acid Decision Select Methodology based on Scale & Alcohol Type Start->Decision MethodA Method A: Fischer (Acid Catalyzed) Decision->MethodA Simple Alcohols Large Scale MethodB Method B: Steglich (DCC/DMAP) Decision->MethodB Sensitive/Complex Alcohols MethodC Method C: Alkylation (Base Promoted) Decision->MethodC Library Synthesis Small Scale ReagentsA MeOH/EtOH + H2SO4 Reflux, 4-6h MethodA->ReagentsA ReagentsB R-OH + DCC + DMAP DCM, 0°C to RT, 12h MethodB->ReagentsB ReagentsC Alkyl Halide + K2CO3 DMF, RT, 3h MethodC->ReagentsC ProductA Methyl/Ethyl Ester (>90% Yield) ReagentsA->ProductA ProductB Complex/Chiral Ester (High Chemoselectivity) ReagentsB->ProductB ProductC Benzyl/Allyl Ester (Acid-Free Route) ReagentsC->ProductC

Figure 1: Decision tree for esterification protocols based on substrate requirements and scale.

Analytical Validation

To ensure the protocol's success, the following analytical signatures should be verified.

TechniqueExpected Signal (Methyl Ester Derivative)Interpretation
1H NMR

3.66 ppm (s, 3H)
Appearance of Methyl Ester singlet.
1H NMR

2.50 ppm (s, 3H)
Ortho-methyl group on aryl ring (unchanged).
1H NMR

11.0–12.0 ppm
Disappearance of the broad carboxylic acid proton.
IR ~1735

Ester C=O stretch (New signal).
IR ~1685

Aryl Ketone C=O stretch (Should remain intact).

References

  • Fischer, E., & Speier, A. (1895).[3] Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258.

  • Neises, B., & Steglich, W. (1978).[5][6] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[6]

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.
  • PubChem Compound Summary. (2023). 6-(2-Methylphenyl)-6-oxohexanoic acid (CID 24726895).[2] National Library of Medicine.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Authoritative source for carbonyl reaction mechanisms).

Sources

Troubleshooting & Optimization

solvent selection for optimal 6-(2-Methylphenyl)-6-oxohexanoic acid crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solvent Selection for Optimal Crystallization

Compound Focus: 6-(2-Methylphenyl)-6-oxohexanoic acid Document ID: TSS-COA-28v2 Prepared by: Senior Application Scientist, Crystallization Division

This guide provides a comprehensive framework for selecting an optimal solvent system for the crystallization of 6-(2-Methylphenyl)-6-oxohexanoic acid (CAS 107151-33-7). It is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and establish a robust, scalable crystallization protocol.

Part 1: Foundational Principles of Solvent Selection

The molecular structure of 6-(2-Methylphenyl)-6-oxohexanoic acid—featuring a carboxylic acid group, a ketone, and an aromatic ring—dictates its solubility and crystallization behavior. The carboxylic acid moiety allows for strong hydrogen bonding, while the aromatic ring and alkyl chain contribute to its nonpolar character. An ideal solvent must exhibit a specific set of thermodynamic properties to ensure high yield and purity.

The cornerstone of cooling crystallization is a significant difference in the compound's solubility at high and low temperatures.[1][2] The ideal solvent will completely dissolve the compound at or near its boiling point but will exhibit very low solubility at cooler temperatures (e.g., 0-5 °C). This differential solubility is the driving force for crystallization upon cooling.[1][2]

Solvent polarity plays a critical role.[3] Solvents with similar intermolecular forces to the solute tend to be good solubilizers.[4] For our target molecule, which has both polar (carboxylic acid) and nonpolar (aromatic ring, alkyl chain) regions, solvents of intermediate polarity or specific solvent mixtures are often most effective.[5] The solvent's interaction with the growing crystal faces can also influence the crystal's shape (morphology), which is a critical physical property.[6][7][8][9]

Part 2: Experimental Workflow for Solvent Screening

A systematic approach is essential to efficiently identify the optimal solvent. The following protocol outlines a standard workflow for screening and selection.

Step-by-Step Protocol for Solvent Screening
  • Initial Solubility Testing (Small Scale):

    • Place approximately 20-30 mg of 6-(2-Methylphenyl)-6-oxohexanoic acid into several small test tubes or vials.

    • Add a small volume (e.g., 0.5 mL) of a candidate solvent to each vial at room temperature.

    • Observe solubility. If the compound dissolves immediately, the solvent is likely too good and will result in poor recovery.[10] A good candidate solvent should show poor solubility at room temperature.

    • For solvents where the compound is poorly soluble, heat the mixture to the solvent's boiling point. The compound should dissolve completely or almost completely.

    • Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath.

    • Observe the quality and quantity of the crystals formed. An ideal solvent will produce a high yield of well-formed crystals.

  • Selection of Promising Candidates:

    • Based on the initial screen, select 2-3 solvents or solvent mixtures that demonstrate the desired solubility profile. Common choices for carboxylic acids include alcohols (methanol, ethanol), esters (ethyl acetate), ketones (acetone), and mixtures with water or nonpolar solvents like heptane or toluene.[5][11]

  • Quantitative Solubility Measurement & Optimization:

    • For the selected solvents, determine the solubility at a high temperature (e.g., 50 °C) and a low temperature (e.g., 5 °C).

    • Prepare saturated solutions at these temperatures, take a known volume of the supernatant, evaporate the solvent, and weigh the remaining solid.

    • Use this data to construct a solubility curve and estimate the maximum theoretical yield.

  • Final Crystallization and Analysis:

    • Perform a larger-scale crystallization (1-5 g) using the optimized solvent and cooling profile.

    • Analyze the resulting crystals for purity (e.g., via HPLC or NMR) and characterize their physical properties (e.g., via microscopy for morphology, DSC for melting point).

SolventSelectionWorkflow cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Optimization cluster_analysis Phase 4: Final Analysis A Small-Scale Solubility Test (20-30 mg in 0.5 mL) B Test at Room Temp A->B C Test at Boiling Point B->C If insoluble Z Find New Solvent B->Z If soluble (Reject Solvent) D Cool Solution to 0-5 °C C->D If soluble C->Z If insoluble (Reject Solvent) E Evaluate Crystal Formation (Yield & Quality) D->E F Select Top 2-3 Solvents E->F E->Z If poor yield/oil (Reject Solvent) G Determine Solubility Curve F->G H Optimize Cooling Profile G->H I Scale-up Crystallization (1-5 g) H->I J Analyze Purity (HPLC/NMR) I->J K Characterize Morphology (Microscopy) I->K OilingOutTroubleshooting Start Oiling Out Observed Step1 Re-heat to Dissolve Oil Start->Step1 Step2 Add 5-10% More Hot Solvent Step1->Step2 Step3 Cool Solution Very Slowly Step2->Step3 Check Crystals Form? Step3->Check Success Process Successful Check->Success Yes Failure Change Solvent System Check->Failure No

Sources

Technical Support Center: Purification of 6-(2-Methylphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for removing unreacted toluene from the synthesis of 6-(2-Methylphenyl)-6-oxohexanoic acid. We will explore common challenges and provide validated troubleshooting strategies to ensure the highest purity of your final product.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove toluene from my 6-(2-Methylphenyl)-6-oxohexanoic acid product?

A1: The difficulty arises from the similar polarities of toluene (a nonpolar aromatic solvent) and your product, which possesses both a nonpolar phenyl ring and a polar carboxylic acid group. This similarity can lead to co-solubility and make separation by simple extraction or evaporation inefficient. Furthermore, at elevated temperatures, there's a risk of product degradation.

Q2: I've tried rotary evaporation under high vacuum, but I still see toluene in my NMR spectrum. What should I do?

A2: While rotary evaporation is a good first step, it may not be sufficient to remove all traces of toluene, especially if it's trapped within the crystal lattice of your product.[1] More advanced techniques like recrystallization from a different solvent system, azeotropic distillation, or chromatography are likely necessary.

Q3: Can I use water to wash out the toluene?

A3: A simple aqueous wash is unlikely to be effective. Toluene is immiscible with water, and while your carboxylic acid product has some water solubility due to the acid group, the nonpolar phenyl and hexanoic acid chain limit this. A liquid-liquid extraction with an appropriate organic solvent and aqueous base would be a more effective strategy to separate the acidic product from the neutral toluene.

Q4: What is the quickest method to remove a small amount of residual toluene?

A4: For small amounts of residual toluene, co-evaporation (or azeotropic removal) with a more volatile solvent like methanol or ethanol can be effective.[1] By adding the second solvent and evaporating the mixture, the toluene is removed along with it. This process can be repeated several times.[2]

Troubleshooting Guide: Strategies for Toluene Removal

This section details various methods to remove unreacted toluene, explaining the underlying principles and providing step-by-step protocols. The choice of method will depend on the scale of your reaction, the level of toluene contamination, and the required final purity of your product.

Method 1: Recrystallization

Principle: Recrystallization is a powerful purification technique based on the principle that the solubility of a compound in a solvent increases with temperature.[3] By carefully selecting a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at lower temperatures, while toluene remains soluble, you can selectively crystallize the pure product.[3][4]

When to Use: This method is ideal when you have a solid product and need to remove a significant amount of toluene or other impurities.

Protocol:

  • Solvent Selection: The key to successful recrystallization is choosing the right solvent. You are looking for a solvent in which 6-(2-Methylphenyl)-6-oxohexanoic acid is sparingly soluble at room temperature but highly soluble when hot. Toluene should be soluble in this solvent at all temperatures. Potential solvents to screen include hexanes, ethyl acetate, or a mixture of the two.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to your crude product until it completely dissolves.[5]

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.[4]

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation and Washing: Collect the crystals by vacuum filtration.[3] Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved toluene.[5]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Data Presentation:

Property6-(2-Methylphenyl)-6-oxohexanoic acidToluene
Molecular Weight 220.26 g/mol [6]92.14 g/mol
Boiling Point Not readily available (likely high)110.6 °C
Polarity Moderately PolarNonpolar

Diagram:

Caption: Workflow for the purification of 6-(2-Methylphenyl)-6-oxohexanoic acid via recrystallization.

Method 2: Acid-Base Extraction

Principle: This liquid-liquid extraction technique exploits the acidic nature of your product. By treating the mixture with a mild aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form a water-soluble carboxylate salt. The non-acidic toluene remains in the organic phase and can be physically separated. The aqueous layer is then re-acidified to precipitate the pure carboxylic acid.

When to Use: This is a highly effective method for separating acidic compounds from neutral organic impurities like toluene, especially on a larger scale.

Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of your product, while the organic layer (top) will contain the toluene.

  • Organic Layer Wash: Drain the aqueous layer and wash the organic layer with another portion of the sodium bicarbonate solution to ensure complete extraction of the acid. Combine the aqueous layers.

  • Re-acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid, such as hydrochloric acid, until the solution is acidic (test with pH paper). Your product will precipitate out of the solution.

  • Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry thoroughly.

Diagram:

Caption: Workflow for purification using acid-base extraction.

Method 3: Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase (eluent) is passed through the column.[7] Due to its nonpolar nature, toluene will have a weak affinity for the polar silica gel and will elute quickly with a nonpolar eluent. Your more polar carboxylic acid product will interact more strongly with the silica and elute later, allowing for separation.

When to Use: This method is excellent for achieving high purity on a small to medium scale, and for separating compounds with very similar properties.

Protocol:

  • Column Packing: Prepare a column with silica gel as the stationary phase, using a nonpolar solvent like hexane as the slurry solvent.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the column.[7]

  • Elution: Begin eluting with a nonpolar solvent (e.g., hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate). Toluene will elute first.

  • Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. This will cause your product to move down the column and elute. Adding a small amount of acetic or formic acid to the eluent can help to prevent streaking of the carboxylic acid on the column.[8]

  • Fraction Collection: Collect the eluent in fractions and analyze them by Thin Layer Chromatography (TLC) to identify the fractions containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent by rotary evaporation.

Diagram:

Column_Chromatography cluster_elution Elution Process column Column Top Silica Gel Column Bottom sample Crude Sample (Product + Toluene) sample->column:top Load Sample eluent Eluent Flow eluent->column:top toluene_fraction Toluene Fraction product_fraction Product Fraction Time 1 Time 1 Time 1->toluene_fraction Early Elution (Nonpolar) Time 2 Time 2 Time 1->Time 2 Time 3 Time 3 Time 2->Time 3 Time 3->product_fraction Later Elution (More Polar)

Caption: Separation of toluene and product by column chromatography.

Method 4: Azeotropic Distillation

Principle: An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.[9] Toluene forms azeotropes with several other solvents, such as water and methanol.[9][10][11] By adding one of these solvents and distilling the mixture, the toluene can be removed at a lower temperature than its normal boiling point.

When to Use: This method is particularly useful for removing the final traces of a high-boiling solvent like toluene.[12]

Protocol:

  • Solvent Addition: Add a solvent that forms a low-boiling azeotrope with toluene (e.g., methanol or water) to your crude product.

  • Distillation: Heat the mixture to the boiling point of the azeotrope. The toluene will distill off with the added solvent.

  • Repetition: This process may need to be repeated several times to ensure complete removal of the toluene.[2]

  • Final Evaporation: After the azeotropic removal of toluene, the added solvent can be removed by simple distillation or rotary evaporation.

Data Presentation:

Azeotropic MixtureBoiling Point (°C)
Toluene-Water85
Toluene-Methanol63.7

References

  • Separation of the Azeotropic Mixture Methanol and Toluene Using Extractive Distillation: Entrainer Determination, Vapor–Liquid Equilibrium Measurement, and Modeling. ACS Omega. Available at: [Link]

  • Separation of the Azeotropic Mixture Methanol and Toluene Using Extractive Distillation: Entrainer Determination, Vapor–Liquid Equilibrium Measurement, and Modeling - PMC. National Center for Biotechnology Information. Available at: [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. Available at: [Link]

  • Column chromatography. Columbia University. Available at: [Link]

  • Extractive Distillation Process Combined with Decanter for Separating Ternary Azeotropic Mixture of Toluene-Methanol- Water. The Italian Association of Chemical Engineering. Available at: [Link]

  • Azeotropic distillation of toluene. Google Patents.
  • How can I remove toluene from the reaction mixture? ResearchGate. Available at: [Link]

  • Azeotropic Distillation of Toluene With Methanol. Scribd. Available at: [Link]

  • Recrystallization. Chemistry LibreTexts. Available at: [Link]

  • Process for removing toluene from p-toluene sulphonic acid. Google Patents.
  • Recrystallization. Homi Bhabha Centre for Science Education. Available at: [Link]

  • Recrystallization. University of California, Los Angeles. Available at: [Link]

  • Column chromatography of carboxylic acids? Reddit. Available at: [Link]

  • Process for the purification of carboxylic acids. Google Patents.
  • Column Chromatography: Principles, Procedure, and Applications. Phenomenex. Available at: [Link]

  • Experimental No. (4) Recrystallization. University of Technology, Iraq. Available at: [Link]

  • Two-Solvent Recrystallization Guide. MIT OpenCourseWare. Available at: [Link]

  • How to remove toluene from an organic compound? Reddit. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • Workup: Drying Methods. University of Rochester. Available at: [Link]

  • 6-(2-Methylphenyl)-6-oxohexanoic acid. PubChem. Available at: [Link]

Sources

controlling temperature to prevent polymerization in adipic anhydride reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process engineers working with Adipic Anhydride (AA) and Poly(adipic anhydride) (PAA). It addresses the critical challenge of thermal and kinetic control to prevent unwanted polymerization, degradation, or premature cross-linking.

Topic: Controlling Temperature to Prevent Polymerization & Degradation in Adipic Anhydride Reactions Audience: Senior Researchers, Process Chemists, Drug Delivery Scientists

Core Technical Insight: The "Polymerization" Paradox

Before troubleshooting, it is critical to distinguish between the two distinct "polymerization" risks associated with Adipic Anhydride. Unlike vinyl monomers (e.g., acrylates) that require radical inhibitors, AA stability is governed by equilibrium thermodynamics and nucleophilic attack .

  • Spontaneous Oligomerization (Storage Instability):

    • The Species: Monomeric cyclic adipic anhydride (7-membered ring) is thermodynamically unstable. It spontaneously undergoes ring-opening polymerization (ROP) to form linear Poly(adipic anhydride) (PAA) even at room temperature.

    • The Fix: You cannot "inhibit" this with chemicals like hydroquinone. You must control it kinetically via cryogenic storage or thermodynamically by accepting the linear polymer form as the stable reagent.

  • Premature Cross-linking (Reaction Latency):

    • The Context: When using AA as a curing agent (e.g., for epoxies or starch), "preventing polymerization" means maintaining latency —ensuring the mixture remains liquid at room temperature (pot life) and only reacts when heated.

    • The Fix: Strict exclusion of proton donors (moisture, alcohols) and temperature suppression below the activation energy threshold (

      
      ).
      

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: "My Reagent Turned into a Brick in Storage"

Symptom: The bottle of Adipic Anhydride has hardened into a solid mass or clumped significantly. Diagnosis: This is likely Hydrolysis , not just polymerization. AA reacts violently with atmospheric moisture to revert to Adipic Acid (melting point ~152°C), which creates a hard crystalline lattice.

Diagnostic QuestionIf YESCorrective Action
Is the solid white/opaque and crystalline? Hydrolysis (Formation of Adipic Acid).Discard. Reversion is difficult. Future storage: Desiccator + Argon blanket.
Is the material waxy/gummy but soluble in DCM? Oligomerization (Linear PAA formation).Usable. For many applications (e.g., prodrug synthesis), linear PAA is the active species. Verify MW via GPC.[1]
Did you store it above 25°C? Thermal Degradation. Relocate. Store at -20°C to retard chain-growth kinetics.
Scenario B: "The Reaction Gelled/Cured Too Fast"

Symptom: During cross-linking (e.g., Starch modification or Epoxy curing), the viscosity spiked uncontrollably. Diagnosis: Premature consumption of anhydride groups due to low activation energy barriers or catalytic impurities .

Q: How do I extend the Pot Life (Latency)? A: Adipic anhydride curing is catalyzed by hydroxyl groups.

  • Remove Proton Sources: Ensure your resin/solvent is anhydrous (<500 ppm water).

  • ** sequester Catalysts:** If using tertiary amines (accelerators), add them immediately prior to the high-temp cure, not in the master batch.

  • Temperature Throttling: Maintain the mixture at <40°C . The reactivity of aliphatic anhydrides doubles roughly every 10°C.

Critical Temperature Thresholds (Data Table)

Use this reference table to set your process control limits.

Process StageTarget TemperatureRisk ThresholdConsequence of Excursion
Storage (Monomer) -20°C to 4°C > 25°CSpontaneous conversion to linear polymer.
Storage (Polymer) < 20°C (Dry) > 40°CHydrolytic degradation (if moisture present).
Reaction (Starch) pH 8.0 @ 25-30°C > 45°CRapid hydrolysis of reagent (low efficiency).
Reaction (Epoxy) < 60°C (Mixing) > 100°COnset of rapid cure (Exotherm).
Synthesis (Melt) 180°C (Vacuum) > 250°CDecarboxylation & charring (darkening).

Visualizing the Stability Pathways

The following diagram illustrates the kinetic pathways of Adipic Anhydride. Note that Moisture is the primary "Kill Switch" for the reagent, often mistaken for polymerization.

AdipicStability cluster_prevention Prevention Zone Acid Adipic Acid (Stable Solid, Tm 152°C) Cyclic Cyclic Adipic Anhydride (Unstable Monomer) Acid->Cyclic Dehydration (Ac2O, Heat >160°C) Cyclic->Acid Hydrolysis Linear Poly(adipic anhydride) (Linear Polymer - Stable Form) Cyclic->Linear Spontaneous ROP (T > -20°C) Linear->Acid Hydrolysis (+H2O, Fast) Crosslinked Cross-linked Network (Thermoset/Gel) Linear->Crosslinked Curing Reaction (Substrate + Heat >100°C)

Caption: Stability pathways of Adipic Anhydride. Note the spontaneous transition from Cyclic to Linear forms and the irreversible hydrolysis pathway.

Detailed Protocol: Establishing Latency in Curing Systems

Objective: Prepare a stable Adipic Anhydride / Epoxy mixture that does not polymerize at room temperature (Pot Life > 24h).

Scope: This protocol uses Physical Latency (Phase separation) and Thermal Throttling .

Reagents
  • Epoxy Resin (DGEBA type, dried).

  • Poly(adipic anhydride) (PAA) - micronized powder or melt.

  • Optional: Latent Accelerator (e.g., encapsulated imidazole).

Step-by-Step Methodology
  • Dehydration (Critical):

    • Dry the epoxy resin under vacuum (-0.1 MPa) at 80°C for 2 hours to remove trace water.

    • Reason: Water acts as a co-catalyst that opens the anhydride ring at low temperatures, initiating premature cure [1].

  • Melt Blending vs. Dispersion:

    • Method A (Homogeneous): Melt PAA at 80°C and mix into resin. Cool immediately to 25°C.

    • Method B (Heterogeneous - Higher Latency): Disperse micronized PAA powder into the resin at 25°C .

    • Why? Solid anhydride particles have limited surface area contact with the resin, preventing reaction until the mixture is heated to the PAA melting point (Phase Change Control) [2].

  • Storage:

    • Store the blend at 4°C .

    • Validation: Measure viscosity daily. A doubling of viscosity indicates failure of latency (polymerization has started).

  • Curing (Activation):

    • Ramp temperature to 130°C .

    • At this T, PAA melts/solubilizes and reacts rapidly with epoxide rings.

References

  • Polymer Innovation Blog. (2022). Epoxy Curing Agents – Anhydrides, Long Pot Life and Exceptional Properties.[2] Retrieved from [Link]

  • Gantrade Corporation. (n.d.). Epoxy Formulation (ADH) - Latency and Curing Profiles. Retrieved from [Link]

  • MDPI. (2025). Highly Branched Poly(Adipic Anhydride-Co-Mannitol Adipate): Synthesis, Characterization, and Thermal Properties. Retrieved from [Link]

  • Google Patents. (2018). Novel low temperature anhydride epoxy cured systems (WO2018111884A1).

Sources

Technical Support Center: Synthesis & Optimization of 6-(o-Tolyl)-6-oxohexanoic Acid

[1]

Executive Summary & Route Selection

The synthesis of 6-(o-Tolyl)-6-oxohexanoic acid (also known as 6-(2-methylphenyl)-6-oxohexanoic acid) presents a classic regioselectivity challenge.[1]

If you are currently employing Friedel-Crafts acylation (Toluene + Adipic Anhydride/Chloride), your primary impurity is likely the para-isomer (6-(p-Tolyl)-...), which is thermodynamically and kinetically favored due to the steric hindrance of the ortho-methyl group.[1]

For high-purity synthesis of the ortho-isomer , we strongly recommend the Grignard Addition route using o-tolylmagnesium bromide and a protected adipic acid derivative (e.g., cyclic anhydride or ester-chloride).[1] This guide focuses on optimizing reaction time for the Grignard route to prevent common side reactions like double-addition (tertiary alcohol formation), while also addressing Friedel-Crafts parameters for those committed to that pathway.[1]

Technical Guide: Protocol Optimization

Method A: Grignard Addition (Recommended for Ortho-Specificity)

Reaction: o-TolylMgBr + Adipic Anhydride

1
Critical Parameter: Reaction Time vs. Temperature

In this pathway, reaction time is inextricably linked to temperature.[1] The goal is mono-addition . Prolonged reaction time allows the intermediate magnesium alkoxide to collapse, reforming a ketone which then reacts with a second equivalent of Grignard to form a tertiary alcohol impurity.[1]

ParameterOptimal RangeImpact of Deviation
Temperature -78°C to -40°C>-20°C: Promotes double addition (tertiary alcohol).[1] <-80°C: Reaction stalls; viscosity issues.[1]
Addition Time 60–90 min (Slow)Fast Addition: Localized hotspots cause dimerization/over-reaction.[1]
Post-Add Stir 30–60 min>2 Hours: Increases risk of ring-opening of the wrong bond or degradation.[1]
Quench Immediate (Acidic)Delayed Quench: Allows equilibrium shifts; lower yield.[1]
Step-by-Step Optimization Protocol
  • Preparation: Dissolve Adipic Anhydride (1.0 equiv) in anhydrous THF. Cool to -78°C .[1]

  • Addition: Add o-Tolylmagnesium bromide (1.05 equiv) dropwise over 60 minutes .

    • Why? Maintaining low concentration of free Grignard prevents competition for the product ketone.[1]

  • Digestion: Stir at -78°C for 45 minutes .

    • Checkpoint: Monitor by TLC/HPLC.[1] If starting material remains, do not warm up.[1] Add small aliquots of Grignard.

  • Quench: Pour the cold reaction mixture into a vigorously stirring mixture of ice/HCl.

    • Crucial: Inverse quench prevents exotherms that degrade the keto-acid.[1]

Method B: Friedel-Crafts Acylation (Industrial/Scale-Up)

Reaction: Toluene + Adipic Anhydride + AlCl

1
Critical Parameter: Kinetic vs. Thermodynamic Control

While the para isomer is major, the ortho ratio can be marginally improved by modulating reaction time and temperature, though separation will still be required.[1]

  • Short Reaction Time (Kinetic): Favors para (less sterically hindered).[1]

  • Long Reaction Time (Thermodynamic): Allows isomerization, but usually favors meta or para stability over ortho.[1]

Troubleshooting & FAQs

Q1: My product contains ~15% of a "double addition" tertiary alcohol. How do I stop this?

Diagnosis: The reaction time after Grignard addition was too long, or the temperature rose above -30°C. Fix:

  • Strict Temperature Control: Ensure the internal probe reads <-40°C throughout the entire addition.

  • Inverse Addition: Try adding the Grignard reagent to the anhydride solution (standard) rather than vice-versa. This ensures the anhydride is always in excess until the end.[1]

  • Quench Timing: Do not let the reaction "soak" overnight. Quench immediately after consumption of the limiting reagent.[1]

Q2: I am using the Friedel-Crafts method, but the reaction stalls at 60% conversion after 4 hours.

Diagnosis: Catalyst deactivation. Adipic anhydride forms a complex with AlCl

1Fix:
  • Stoichiometry: You need at least 2.2 to 3.0 equivalents of AlCl

    
    .[1] One equivalent complexes with the anhydride carbonyls, and another is needed for the catalytic cycle.[1]
    
  • Solvent: Switch from DCM to Nitrobenzene or 1,2-Dichloroethane (higher boiling point) if thermal energy is insufficient, but be wary of difficult workups.[1]

Q3: The product is solidifying/crashing out during the Grignard reaction.

Diagnosis: Magnesium salts of the keto-acid are insoluble in cold THF. Fix:

  • Solvent mix: Use a THF/Ether blend (2:1).[1]

  • Mechanical Stirring: Ensure robust agitation. The slurry is the active species; if it settles, the reaction stops.[1]

Visualizing the Pathways

The following diagram illustrates the competing pathways and where reaction time plays a critical role.

ReactionPathwayscluster_legendOptimization LogicStart_Grignardo-TolylMgBr + Adipic AnhydrideIntermediate_ATetrahedral Intermediate (Mg Salt)Start_Grignard->Intermediate_ALow Temp (-78°C)Slow AdditionTarget_OrthoTARGET:6-(o-Tolyl)-6-oxohexanoic acidIntermediate_A->Target_OrthoAcid Quench(Immediate)Side_DoubleIMPURITY:Tertiary Alcohol (Double Addition)Intermediate_A->Side_DoubleExcess Time/Temp(> -20°C) + 2nd Eq. GrignardStart_FCToluene + Adipic Anhydride + AlCl3Start_FC->Target_OrthoMinor Pathway(Sterically Hindered)Product_ParaMAJOR PRODUCT:6-(p-Tolyl)-6-oxohexanoic acidStart_FC->Product_ParaFast Kinetics(Steric Control)Control Time/Temp to prevent Red pathControl Time/Temp to prevent Red path

Figure 1: Reaction pathways showing the critical divergence points. For the Grignard route, minimizing the "Red Dashed" pathway is the primary objective of time optimization.[1]

References

  • Friedel-Crafts Acylation Mechanisms & Regioselectivity

    • Olah, G. A.[1] Friedel-Crafts and Related Reactions. Wiley-Interscience.[1] (Classic reference for acylation kinetics).[1]

    • Org.[1][2] Synth. 1925, 5,[1] 17. (General procedure for acylation of toluene). Link

  • Grignard Optimization for Keto-Acids

    • Cason, J. "The Use of Organocadmium Reagents for the Preparation of Ketones."[1] Chem. Rev.[1] 1947, 40,[1] 15. (Discusses metal-exchange to prevent over-addition). Link[1]

    • Org.[1][2] Synth. 1946, 26,[1] 77. (Preparation of keto-esters via Grignard).[1] Link

  • Specific Compound Data (CAS 107151-33-7)

    • Sigma-Aldrich Product Entry: 6-(2-methylphenyl)-6-oxohexanoic acid.[1] (Confirmation of commercial availability and structure). Link

Disclaimer: This guide is intended for qualified research personnel. Always verify safety data sheets (SDS) for o-Tolylmagnesium bromide and Aluminum Chloride before handling.[1]

scaling up 6-(2-Methylphenyl)-6-oxohexanoic acid production for pilot plants

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Role: Senior Application Scientist Context: Pilot Plant Scale-Up Support Target Molecule: 6-(2-Methylphenyl)-6-oxohexanoic acid (CAS: 107151-33-7)[1]

Introduction: The "Ortho" Challenge

Welcome to the technical support hub for the scale-up of 6-(2-Methylphenyl)-6-oxohexanoic acid. If you are accessing this guide, you are likely transitioning from gram-scale bench synthesis to kilogram-scale pilot production.

The Central Problem: The synthesis of this molecule presents a classic process chemistry dilemma: Regioselectivity vs. Scalability.

  • Friedel-Crafts Acylation of toluene with adipoyl derivatives is thermodynamically favored to produce the para-isomer (4-methyl), not your target ortho-isomer (2-methyl).[1]

  • Organometallic Addition (Grignard) allows for precise ortho-substitution (using o-tolyl precursors) but introduces significant safety and impurity profiles (bis-alkylation) at scale.[1]

This guide assumes you are utilizing the Organometallic Route (Grignard addition to an adipic acid derivative) as it is the only reliable method to secure high isomeric purity of the 2-methyl species. We will address the specific failures associated with scaling this exothermic chemistry.

Module 1: Reaction Engineering & Safety

Q: Why is my reaction stalling (latency) and then surging violently?

Diagnosis: This is a classic Grignard Initiation Failure followed by a thermal runaway.[1] On a pilot scale, the accumulation of unreacted halide due to poor initiation creates a "ticking time bomb." When the reaction finally triggers, the accumulated reagent reacts simultaneously.

The Fix: The "Heel" Protocol Do not attempt to initiate the entire batch at once. Use a self-validating initiation loop.

  • Charge Magnesium: Load 110% theoretical Mg turnings.

  • The Heel: Add 5-10% of your total solvent volume and 5% of your o-bromotoluene.[1]

  • Activator: Add DIBAL-H (1 mol%) or Iodine crystals.

  • Validation: Monitor internal temperature (

    
    ). You must see a distinct exotherm (
    
    
    
    C rise) before starting the main feed.
  • Feed Control: Once initiated, feed the remaining halide/solvent mixture. The rate of addition must be temperature-controlled , not time-controlled. If

    
     drops, STOP  the feed. The reaction has stalled.
    
Q: I am seeing high levels of the tertiary alcohol impurity. How do I stop "double addition"?

Diagnosis: The ketone product (your target) is more reactive toward the Grignard reagent than the starting ester/anhydride, leading to bis-alkylation. This is a mixing and kinetic issue common in scale-up.

The Fix: The Weinreb Amide or Inverse Addition You have two process options to fix this:

  • Option A (The Engineering Fix - Inverse Addition): Instead of adding the electrophile (e.g., adipic acid monomethyl ester chloride) to the Grignard, you must add the Grignard solution into the Electrophile solution .

    • Condition: Maintain

      
       at -20°C to -10°C.
      
    • Effect: This keeps the concentration of Grignard low relative to the electrophile, statistically favoring mono-addition.

  • Option B (The Chemical Fix - Weinreb Amide): Convert your adipic precursor to the N-methoxy-N-methyl amide (Weinreb amide).[1]

    • Mechanism:[1][2][3][4][5][6][7] The Weinreb amide forms a stable 5-membered chelate intermediate with the Magnesium. This intermediate cannot react with a second equivalent of Grignard. The ketone is only revealed after the acidic quench.

    • Result: Near-zero tertiary alcohol impurity.[1]

Visual Workflow: Synthesis Pathway & Decision Tree

G Start Start: o-Bromotoluene Mg Mg / THF (Initiation) Start->Mg Grignard o-Tolylmagnesium Bromide Mg->Grignard Decision Select Electrophile Grignard->Decision RouteA Route A: Adipoyl Chloride Ester Decision->RouteA Standard Cost RouteB Route B: Weinreb Amide Decision->RouteB High Purity Req IssueA Risk: Bis-Alkylation (Tertiary Alcohol) RouteA->IssueA Intermediate Stable Chelate Intermediate RouteB->Intermediate Self-protecting SolA Sol: Inverse Addition @ -20°C IssueA->SolA Quench Acidic Quench (H3O+) SolA->Quench Intermediate->Quench Product Target: 6-(2-Methylphenyl)-6-oxohexanoic acid Quench->Product

Figure 1: Strategic decision tree comparing the standard acid chloride route (requiring inverse addition) vs. the Weinreb amide route (chemically protected).[1]

Module 2: Work-Up & Isolation

Q: The reactor is clogged with a gelatinous sludge during quenching. What is this?

Diagnosis: You are experiencing "Magnesium Cement" formation.[1] Quenching a concentrated Grignard reaction with water or weak acid precipitates Magnesium Hydroxide (


), which forms an intractable emulsion/gel that blinds filters and traps product.[1]

The Fix: Reverse Acid Quench Never add water to the reactor.

  • Prepare: A separate vessel with cold dilute Sulfuric Acid (

    
    , 2M) or Citric Acid (10% w/w).
    
  • Transfer: Pump the reaction mixture into the acid solution.

  • Chemistry: This keeps the pH acidic throughout the quench, ensuring Magnesium salts remain soluble as

    
     rather than precipitating as hydroxides.
    
Q: My product is an oil that won't crystallize. How do I purify it without chromatography?

Diagnosis: The presence of the para-isomer (from trace impurities) or unreacted adipic derivatives acts as a plasticizer, preventing crystallization. 6-(2-Methylphenyl)-6-oxohexanoic acid should be a solid (MP approx. 60-70°C).[1]

The Fix: pH Swing Extraction Utilize the carboxylic acid functionality for self-purification.

  • Basify: Extract the organic reaction mixture with 1M NaOH.

    • Result: The target molecule becomes the water-soluble sodium salt (Carboxylate).

    • Removal: Neutral organic impurities (bis-alkylated alcohol, unreacted toluene, ketone byproducts) remain in the organic layer. Discard the organic layer.

  • Wash: Wash the aqueous layer with MTBE to remove entrained organics.

  • Acidify: Slowly add HCl to the aqueous layer to pH 2.

    • Result: The pure acid precipitates.

  • Crystallization: Recrystallize the resulting solid from Toluene/Heptane (1:3 ratio).

Module 3: Quantitative Process Data

Table 1: Critical Process Parameters (CPP) for Scale-Up

ParameterRangeCriticalityConsequence of Deviation
Initiation Temp 35°C - 45°CHighFailure to initiate leads to accumulation (explosion risk).[1]
Addition Temp -20°C to -10°CHighHigher temps increase bis-alkylation (impurity).[1]
Stoichiometry 1.05 eq GrignardMediumExcess Grignard attacks the ketone product.
Quench pH < 2.0MediumpH > 4 causes Mg emulsion and poor phase split.
Drying Agent

LowResidual water degrades the acid chloride if recycled.

References

  • Anderson, N. G. (2012).[1] Practical Process Research and Development - A Guide for Organic Chemists. Academic Press.[1] (Standard text for Grignard scale-up protocols).

  • Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818.[1]

  • Org. Process Res. Dev. (2010).[1] "Safety Assessment of Grignard Reagents on Scale". Organic Process Research & Development. (General reference for magnesium initiation safety).

  • PubChem. (n.d.).[1] 6-(2-Methylphenyl)-6-oxohexanoic acid (Compound).[1][8] National Library of Medicine.

  • Sigma-Aldrich. (n.d.).[1] o-Tolylmagnesium bromide solution technical data. [1]

Sources

reducing byproduct formation in Gemfibrozil intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Process Chemistry) Topic: Reducing Byproduct Formation in Gemfibrozil Synthesis Ticket ID: GEM-SYN-OPT-001

Introduction

Welcome to the Advanced Synthesis Support Center. I am Dr. Aris, your Senior Application Scientist.

You are likely here because your HPLC traces for Gemfibrozil intermediates are showing persistent peaks for Impurity H (the dimer) or Impurity E (the olefin), or you are struggling with yield consistency during the O-alkylation of 2,5-dimethylphenol.

In the synthesis of Gemfibrozil, the formation of the ether intermediate 1-(3-chloropropoxy)-2,5-dimethylbenzene is the critical quality attribute (CQA) step. Errors here propagate downstream, making purification of the final API difficult. This guide moves beyond basic recipes to explain the why behind the impurities and provides self-validating protocols to eliminate them.

Module 1: The "Dimer" Trap (Impurity H)

The Issue: You observe a significant lipophilic impurity (RRT ~1.5-2.0) identified as 1,3-bis(2,5-dimethylphenoxy)propane .[1]

  • CAS: 415724-02-6 (Impurity H)[1][2][3]

The Mechanism: This is a classic competitive kinetics problem in Williamson ether synthesis involving a bifunctional electrophile (1-bromo-3-chloropropane).

  • Step 1 (Desired): Phenoxide attacks the alkyl halide to form the mono-ether.

  • Step 2 (Undesired): A second phenoxide molecule attacks the product of Step 1, displacing the second halogen.

Causality & Fix: If you mix stoichiometric amounts (1:1) of phenol and dihalide, you statistically guarantee dimer formation. As the concentration of the desired mono-ether rises, it competes with the remaining dihalide for the phenoxide.

Troubleshooting Guide: Minimizing Dimerization
Diagnostic QuestionIf YES, The Root Cause is...The Corrective Action
Is the Dimer > 5%? Stoichiometry Error. The phenoxide concentration is too high relative to the dihalide.Increase Equivalents: Use 3.0 to 4.0 equivalents of 1-bromo-3-chloropropane. The excess acts as a solvent and statistically favors mono-substitution.
Are you adding reagents all at once? Mixing Kinetics. Localized high concentrations of phenoxide favor double-substitution.Inverse Addition: Add the Phenoxide solution slowly into the Dihalide solution. Never add Dihalide to Phenoxide.
Is the reaction heterogeneous? Phase Transfer Failure. Poor interphase contact slows the primary reaction, allowing side reactions to dominate in the organic phase.Optimize PTC: Use TBAB (Tetrabutylammonium bromide) . It transports phenoxide into the organic phase in controlled concentrations.
Visualizing the Pathway

Gemfibrozil_Etherification Phenol 2,5-Dimethylphenol MonoEther Target Intermediate: 1-(3-chloropropoxy)-2,5-dimethylbenzene Phenol->MonoEther Fast (k1) + Dihalide Dihalide 1-Bromo-3-chloropropane (Excess Required) Olefin Impurity E (Olefin): Elimination Product Dihalide->Olefin High Temp / Strong Base Dimer Impurity H (Dimer): 1,3-bis(2,5-dimethylphenoxy)propane MonoEther->Dimer Slow (k2) + Phenol (If present)

Figure 1: Kinetic competition between mono-alkylation (green path) and dimerization/elimination (red paths).

Module 2: Elimination & Olefin Formation

The Issue: Presence of Impurity E (Allyl species) or low mass balance.

  • Mechanism: Dehydrohalogenation. The base acts as a proton acceptor rather than a nucleophile, stripping a proton from the dihalide and creating a double bond.

The Fix:

  • Temperature Control: Elimination has a higher activation energy than substitution. Keep the reaction temperature below 80°C (ideally 60-70°C).

  • Base Selection: Avoid extremely hard bases (like KOH in ethanol) if elimination is high. Switch to Potassium Carbonate (

    
    )  in Acetone or Toluene/Water with PTC. The carbonate is mild enough to deprotonate the phenol but less likely to cause elimination on the alkyl halide.
    

Module 3: Experimental Protocol (SOP)

Protocol: Optimized Synthesis of 1-(3-chloropropoxy)-2,5-dimethylbenzene Objective: Maximize mono-substitution, minimize dimer.

Reagents:

  • 2,5-Dimethylphenol (1.0 eq)

  • 1-Bromo-3-chloropropane (3.0 eq) [CRITICAL]

  • Potassium Carbonate (2.0 eq)

  • Tetrabutylammonium Bromide (TBAB) (0.05 eq)

  • Solvent: Toluene (5 vol)

Step-by-Step Workflow:

  • Preparation of Organic Phase: Charge Toluene and 1-bromo-3-chloropropane (3.0 eq) into the reactor. Add TBAB (0.05 eq). Heat to 60°C.

    • Why? Establishing a high concentration of electrophile before any phenol is introduced is the primary defense against dimerization.

  • Preparation of Phenoxide (Inverse Addition): In a separate vessel, dissolve 2,5-dimethylphenol in Toluene. Add Potassium Carbonate. Stir for 30 mins to generate the phenoxide/carbonate slurry.

  • Controlled Addition: Slowly feed the Phenol/Carbonate slurry into the Dihalide reactor over 2 to 3 hours .

    • Why? This keeps the instantaneous concentration of Phenol low relative to the Dihalide. The Phenol reacts immediately with the vast excess of Dihalide to form the Mono-ether.

  • Reaction Monitoring: Monitor by HPLC. The reaction is complete when Phenol is < 1.0%.

    • Self-Validation: If Dimer > 2.0% at this stage, your addition rate was too fast or agitation was insufficient.

  • Workup (Recovery of Excess Reagent): Distill off the excess 1-bromo-3-chloropropane under vacuum.

    • Economic Note: This reagent can be recycled, making the 3.0 eq excess economically viable.

Module 4: Downstream Coupling (The Isobutyrate Step)

Once the ether is formed, it is coupled with isobutyric acid derivatives.

Common Issue: Incomplete Hydrolysis (Impurity I - Methyl Ester). If using the methyl ester route (US Patent 5,654,476), the final step is saponification.

Troubleshooting Logic:

  • Observation: Final API has low assay, high ester content.

  • Cause: Steric hindrance. The gem-dimethyl group next to the ester makes hydrolysis difficult.

  • Solution: Aggressive Saponification. Use NaOH (aq) with Methanol and reflux for at least 3-5 hours. Do not rely on mild hydrolysis conditions.

Process Decision Tree

Troubleshooting_Logic Start Start: Analyze Crude Intermediate CheckDimer Is Dimer (Impurity H) > 2%? Start->CheckDimer CheckOlefin Is Olefin (Impurity E) > 1%? CheckDimer->CheckOlefin No ActionStoich Action: Increase Dihalide Ratio Switch to Inverse Addition CheckDimer->ActionStoich Yes ActionTemp Action: Reduce Rxn Temp < 70°C Switch Base to K2CO3 CheckOlefin->ActionTemp Yes Proceed Proceed to Isobutyrate Coupling CheckOlefin->Proceed No

Figure 2: Decision matrix for troubleshooting crude intermediate purity.

References

  • Creger, P. L. (1972).[4] 2,2-Dimethyl-ω-aryloxy alkanoic acids and salts and ester thereof. U.S. Patent 3,674,836.[4] Link

    • Foundational patent describing the core chemistry and use of isobutyric acid deriv
  • Castaldi, G., et al. (1997). Process for the preparation of gemfibrozil.[5][6][7] U.S. Patent 5,654,476. Link

    • Describes the optimized industrial process using Phase Transfer Catalysis (PTC) and solid bases to minimize byproducts.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.[8][9][10]Link

    • Mechanistic background on competing E2 elimin
  • LGC Standards. (n.d.). Gemfibrozil Impurity H (1,3-Bis(2,5-dimethylphenoxy)propane).[1]Link[11]

    • Verification of the specific dimer impurity structure.

Sources

Validation & Comparative

A Comparative Guide to the FTIR Analysis of 6-(2-Methylphenyl)-6-oxohexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous identification of novel molecular entities is paramount. For researchers and scientists, Fourier-Transform Infrared (FTIR) spectroscopy represents a powerful, rapid, and non-destructive first-line technique for structural elucidation. This guide provides an in-depth analysis of the FTIR spectrum of 6-(2-Methylphenyl)-6-oxohexanoic acid, a molecule featuring both a carboxylic acid and an aryl ketone. We will explore its characteristic absorption peaks, compare it with structurally similar compounds, and provide a robust experimental protocol to ensure data integrity.

Theoretical Framework: Predicting the Spectrum

The infrared spectrum of 6-(2-Methylphenyl)-6-oxohexanoic acid is a composite of its constituent functional groups. Understanding the expected vibrational modes is the first step toward confident identification.

  • Carboxylic Acid (-COOH): This group is responsible for two of the most distinctive peaks in an IR spectrum. The O-H bond, engaged in strong hydrogen bonding (typically as a dimer), gives rise to an exceptionally broad absorption band from approximately 3300 to 2500 cm⁻¹[1][2][3]. This broadness is a hallmark of carboxylic acids[1][2]. The carbonyl (C=O) stretch of the acid is also strong and sharp, typically appearing between 1760 and 1690 cm⁻¹[1].

  • Aryl Ketone (Ar-C=O): The second carbonyl group in the molecule, the ketone, is conjugated with the 2-methylphenyl ring. This conjugation lowers the vibrational frequency of the C=O stretch compared to a simple aliphatic ketone. The peak is expected in the range of 1685-1666 cm⁻¹[4]. This shift is a key distinguishing feature[5].

  • Aliphatic Chain (-(CH₂)₄-): The hexanoic acid backbone will display characteristic alkane C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹)[6].

  • Aromatic Ring (2-Methylphenyl): Aromatic C-H stretches are typically observed as weaker bands just above 3000 cm⁻¹[7]. Additionally, C=C stretching vibrations within the ring appear in the 1600-1450 cm⁻¹ region[8].

The presence of both a very broad O-H stretch and two distinct carbonyl peaks (one for the acid, one for the conjugated ketone) is the primary spectroscopic signature for this molecule.

Experimental Protocol: Ensuring Data Fidelity

The quality of an FTIR spectrum is directly dependent on meticulous sample preparation. For a solid compound like 6-(2-Methylphenyl)-6-oxohexanoic acid, two primary methods are recommended: Attenuated Total Reflectance (ATR) and the KBr pellet method.

Method 1: Attenuated Total Reflectance (ATR-FTIR)

ATR is often the preferred method due to its simplicity and speed, requiring minimal sample preparation[9][10][11].

  • Principle: An infrared beam is directed through a crystal of high refractive index (commonly diamond or germanium)[10]. The sample is placed in intimate contact with the crystal surface. An "evanescent wave" penetrates a few microns into the sample, and the resulting absorption is measured[9][11].

  • Procedure:

    • Ensure the ATR crystal is impeccably clean. Record a background spectrum of the empty, clean crystal.

    • Place a small amount of the solid sample onto the crystal, ensuring complete coverage of the measurement area.

    • Apply pressure using the built-in clamp to ensure firm contact between the sample and the crystal.

    • Collect the sample spectrum.

    • Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Method 2: Potassium Bromide (KBr) Pellet

This traditional transmission method can yield high-quality spectra but requires more careful preparation to avoid moisture contamination and scattering effects[12][13][14].

  • Principle: The sample is finely ground and intimately mixed with dry, spectroscopy-grade KBr powder. The mixture is then pressed under high pressure to form a thin, transparent pellet through which the IR beam passes[12][13].

  • Procedure:

    • Gently grind 1-2 mg of the sample into a fine powder using an agate mortar and pestle[12].

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder. Mix gently but thoroughly with the sample[12][13]. The final concentration should be around 0.2% to 1%[15][16].

    • Transfer the mixture to a pellet die. If available, apply a vacuum to remove trapped air and moisture[14].

    • Place the die in a hydraulic press and apply 8-10 metric tons of pressure for 1-2 minutes to form a transparent or translucent pellet[13].

    • Carefully remove the pellet and place it in the spectrometer's sample holder to collect the spectrum.

Workflow for FTIR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis ATR ATR Method Background Collect Background Spectrum ATR->Background KBr KBr Pellet Method KBr->Background Sample Collect Sample Spectrum Background->Sample Process Baseline Correction / ATR Correction Sample->Process Identify Peak Identification Process->Identify Compare Compare to References Identify->Compare Conclusion Structural Confirmation Compare->Conclusion

Caption: Workflow from sample preparation to spectral analysis.

Spectral Interpretation: Identifying the Target Molecule

An authentic spectrum of 6-(2-Methylphenyl)-6-oxohexanoic acid, obtained via the KBr-Pellet technique, is available in the PubChem database[17]. The key is to recognize the combination of peaks unique to this specific structure.

Table 1: Characteristic FTIR Peaks for 6-(2-Methylphenyl)-6-oxohexanoic acid

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity / Shape
~3300-2500O-H StretchCarboxylic AcidVery Broad, Strong
~2940, ~2860C-H StretchAliphatic (CH₂)Medium, Sharp
~1710C=O StretchCarboxylic AcidStrong, Sharp
~1680C=O StretchAryl Ketone (conjugated)Strong, Sharp
~1600, ~1480C=C StretchAromatic RingMedium to Weak
~1410O-H BendCarboxylic AcidMedium
~1290C-O StretchCarboxylic AcidMedium

Molecular Vibrations of Interest

Caption: Key functional groups and their associated IR frequencies.

Comparative Analysis: Distinguishing from Alternatives

To confirm the identity of 6-(2-Methylphenyl)-6-oxohexanoic acid, it is crucial to compare its spectrum with those of potential precursors, byproducts, or structurally related molecules.

Table 2: Comparative FTIR Peak Positions (cm⁻¹)

Functional Group6-(2-Methylphenyl)-6-oxohexanoic acidHexanoic Acid[18][19][20]2'-Methylacetophenone[21][22]
O-H Stretch (Acid) ~3300-2500 (Very Broad) ~3300-2500 (Very Broad)Absent
C=O Stretch (Acid) ~1710 ~1710Absent
C=O Stretch (Ketone) ~1680 (Conjugated) Absent~1685 (Conjugated)
Aliphatic C-H Stretch Present (<3000)Present (<3000)Present (methyl only)
Aromatic C-H/C=C PresentAbsentPresent
  • vs. Hexanoic Acid: The most obvious difference is the complete absence of the aryl ketone C=O stretch (~1680 cm⁻¹) and aromatic peaks in the spectrum of hexanoic acid[6]. The target molecule will show both the acid and ketone carbonyl peaks.

  • vs. 2'-Methylacetophenone: This potential precursor lacks the carboxylic acid functional group entirely. Therefore, its spectrum will be missing the extremely broad O-H stretch and the carboxylic acid C=O peak at ~1710 cm⁻¹[23]. The only carbonyl absorption will be from the conjugated ketone around 1685 cm⁻¹[5][24].

The unique "double carbonyl" signature, combined with the broad hydroxyl band, provides a definitive fingerprint for 6-(2-Methylphenyl)-6-oxohexanoic acid, allowing it to be easily distinguished from these alternatives.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural verification of 6-(2-Methylphenyl)-6-oxohexanoic acid. By understanding the characteristic frequencies of its carboxylic acid and conjugated aryl ketone moieties, researchers can confidently identify the compound. The key diagnostic features are the simultaneous presence of a very broad O-H absorption centered around 3000 cm⁻¹, a carboxylic acid carbonyl peak near 1710 cm⁻¹, and a conjugated ketone carbonyl peak near 1680 cm⁻¹. Comparison against the spectra of logical alternatives, such as hexanoic acid and 2'-methylacetophenone, further validates the identification by highlighting the absence of one or more of these key functional groups. Adherence to proper experimental protocols, whether using ATR or KBr methods, will ensure the acquisition of high-fidelity data for reliable analysis.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. LibreTexts. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). Carboxylic Acid Spectroscopy. CH 336. Retrieved from [Link]

  • Mouser, P. J., et al. (2012). Use of Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy to Identify Microbial Metabolic Products on Carbonate Mineral Surfaces. Applied and Environmental Microbiology. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 1-hexanoic acid (orange) and 1-hexanoic.... Retrieved from [Link]

  • SlidePlayer. (2023, May 24). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • College of St. Benedict & St. John's University. (n.d.). IR8. More Complicated Spectra. Retrieved from [Link]

  • University of Regensburg. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Hexanoic acid. NIST WebBook. Retrieved from [Link]

  • University of Helsinki. (n.d.). Quick User Guide for FT-IR. Retrieved from [Link]

  • Kintek Press. (2026, February 10). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • University of Oslo. (2022, September 21). Fourier Transform Infrared Spectroscopy (FTIR). Museum of Cultural History. Retrieved from [Link]

  • Di Reda, M., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methylacetophenone. PubChem. Retrieved from [Link]

  • Spectroscopy Online. (2020, December 20). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-(2-Methylphenyl)-6-oxohexanoic acid. PubChem. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Ketones. LibreTexts. Retrieved from [Link]

  • Covalent Metrology. (n.d.). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Retrieved from [Link]

  • Chegg.com. (2020, September 28). Solved 2-Methylacetophenone Infrared Spectrum. Retrieved from [Link]

  • Matter. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. LibreTexts. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

Sources

comparing synthetic routes for 6-(2-Methylphenyl)-6-oxohexanoic acid production

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Synthetic Strategies for 6-(2-Methylphenyl)-6-oxohexanoic Acid: A Technical Guide

Executive Summary

6-(2-Methylphenyl)-6-oxohexanoic acid (also known as 6-(o-tolyl)-6-oxohexanoic acid) is a critical intermediate in the synthesis of specialized polymer precursors and potential pharmaceutical pharmacophores. Its structural complexity lies not in the carbon chain, but in the regiospecificity required to install the ortho-methyl group on the aromatic ring.

This guide compares three distinct synthetic routes. We move beyond standard textbook descriptions to analyze the "processability" of each route, specifically addressing the challenge of isolating the ortho isomer against the thermodynamic preference for the para isomer.

The Three Routes Evaluated:

  • Route A (The Classical Approach): Friedel-Crafts Acylation of Toluene.

  • Route B (The Precision Approach): Weinreb Amide Synthesis via Monomethyl Adipate.

  • Route C (The "Smart" Scalable Approach): Oxidative Ring Opening of 1-(o-Tolyl)cyclohexanol.

Route A: Friedel-Crafts Acylation (The Baseline)

This route represents the traditional industrial approach to aryl keto acids. However, for ortho-substituted targets, it presents significant downstream processing challenges.

Mechanism & Protocol

The reaction utilizes Toluene and Adipoyl Chloride (or Adipic Anhydride) catalyzed by Aluminum Chloride (


).[1]
  • Step 1: Formation of the acylium ion from Adipoyl Chloride.

  • Step 2: Electrophilic Aromatic Substitution (EAS) on Toluene.

  • Step 3: Hydrolysis of the aluminum complex and the terminal acid chloride.

Standard Protocol:

  • Suspend anhydrous

    
     (2.2 equiv) in dry Dichloromethane (DCM) at 0°C.
    
  • Add Adipoyl Chloride (1.0 equiv) dropwise.

  • Add Toluene (1.1 equiv) slowly, maintaining temperature <5°C.

  • Stir at RT for 4 hours, then quench over ice/HCl.

  • Extract organic phase, dry, and concentrate.[2]

Critical Analysis: The Regioselectivity Trap

The methyl group of toluene is an ortho, para-director.[1] However, the incoming adipoyl electrophile is bulky.

  • Experimental Data: Typical crude analysis (GC-MS) reveals a product ratio of 85:15 (para:ortho) .

  • Purification Burden: Isolating the ortho isomer (the target) requires fractional crystallization or extensive column chromatography, leading to a functional yield of <10% relative to starting materials.

Verdict: Not recommended for high-purity synthesis of the 2-methyl isomer due to poor atom economy and difficult separation.

Route B: The Weinreb Amide Protocol (Precision Synthesis)

To guarantee 100% ortho regiochemistry, we must pre-select the isomer using o-bromotoluene. This route uses the Weinreb amide to prevent over-addition of the Grignard reagent, a common failure point when reacting Grignards with esters or acid chlorides directly.

Mechanism & Protocol
  • Activation: Convert Monomethyl Adipate to its Acid Chloride.

  • Amidation: React with N,O-Dimethylhydroxylamine (Weinreb amine).

  • Nucleophilic Attack: React with o-Tolylmagnesium Bromide.

  • Hydrolysis: Saponify the methyl ester to the free acid.

Step-by-Step Protocol:

  • Weinreb Formation: Dissolve Monomethyl Adipate (10 mmol) in DCM. Add Oxalyl Chloride (12 mmol) and catalytic DMF. Stir 1h. Evaporate. Redissolve in DCM; add N,O-Dimethylhydroxylamine HCl (11 mmol) and Pyridine (22 mmol) at 0°C. Yield: ~90%.

  • Grignard Addition: Dissolve Weinreb intermediate in dry THF at -78°C. Add o-Tolylmagnesium Bromide (1.2 equiv, 1.0 M in THF) dropwise. Stir 1h.

    • Note: The stable tetrahedral intermediate prevents double addition.

  • Quench & Hydrolysis: Quench with

    
    . Isolate the keto-ester. Reflux in THF/NaOH (1M) for 2 hours to cleave the methyl ester. Acidify to pH 2.
    
Performance Data
  • Regioselectivity: >99% ortho.

  • Overall Yield: 65-75% (3 steps).

  • Purity: High (Recrystallization usually sufficient).

Verdict: The "Gold Standard" for medicinal chemistry scales (mg to gram) where purity is paramount and reagent cost is secondary.

Route C: Oxidative Ring Opening (The Scalable Alternative)

This is the most elegant route for scale-up. It bypasses the need for unstable linear acid chlorides and expensive Weinreb amines by utilizing the latent functionality of cyclohexanone.

Mechanism & Protocol
  • Grignard Addition: o-Tolylmagnesium Bromide attacks Cyclohexanone to form 1-(2-methylphenyl)cyclohexanol.

  • Oxidative Cleavage: The tertiary alcohol is subjected to oxidative ring opening (using Chromium(VI) or Permanganate), cleaving the C1-C2 bond to generate the keto-acid directly.

Step-by-Step Protocol:

  • Grignard Step: To a solution of o-Tolylmagnesium Bromide (1.1 equiv) in Ether/THF, add Cyclohexanone (1.0 equiv) at 0°C. Stir 2h. Quench with

    
    . Isolate alcohol.
    
  • Oxidation Step: Dissolve the crude alcohol in Acetone. Add Jones Reagent (

    
     in dilute 
    
    
    
    ) dropwise at 0°C until the orange color persists.
    • Green Alternative: Use

      
       on alumina or 
      
      
      
      /
      
      
      if chromium waste is a concern.
  • Workup: Filter solids. Extract filtrate with Ether. Extract the organic layer with 1M NaOH (pulls the acid product into water, leaving non-acidic impurities in organic). Acidify aqueous layer to precipitate the target.

Performance Data
  • Regioselectivity: 100% (Defined by starting material).

  • Yield: 60-70% (2 steps).

  • Cost Efficiency: High. Cyclohexanone and o-Bromotoluene are commodity chemicals.

Verdict: The superior route for multi-gram to kilogram production.

Comparative Data Summary

FeatureRoute A: Friedel-CraftsRoute B: Weinreb AmideRoute C: Ring Opening
Starting Material Toluene + Adipoyl ClMonomethyl AdipateCyclohexanone + o-Tolyl MgBr
Regioselectivity Poor (15:85 o:p)Excellent (>99%)Excellent (>99%)
Step Count 1 (plus difficult purification)32
Atom Economy ModerateLow (Weinreb waste)High
Purification Difficult ChromatographyStandard ExtractionAcid/Base Extraction
Scalability Low (for this isomer)ModerateHigh
Estimated Cost Low (Reagents) / High (Labor)HighModerate

Visualizing the Pathways

The following diagram illustrates the logic flow and chemical transformations for the three routes.

SyntheticRoutes cluster_A Route A: Friedel-Crafts (Low Selectivity) cluster_B Route B: Weinreb Amide (High Precision) cluster_C Route C: Oxidative Ring Opening (Scalable) Toluene Toluene Mix_A Mixture: ortho + para Toluene->Mix_A + Adipoyl Cl / AlCl3 Adipoyl Adipoyl Chloride Adipoyl->Mix_A Target_A Target (Low Yield) Mix_A->Target_A Difficult Separation MonoAdipate Monomethyl Adipate Weinreb Weinreb Amide MonoAdipate->Weinreb 1. SOCl2, 2. NH(OMe)Me KetoEster Intermediate Keto-Ester Weinreb->KetoEster + Grignard_B Grignard_B o-Tolyl MgBr Grignard_B->KetoEster Target_B Target (High Purity) KetoEster->Target_B Hydrolysis (NaOH) Cyclohexanone Cyclohexanone Alcohol 1-(o-Tolyl)cyclohexanol Cyclohexanone->Alcohol + Grignard_C Grignard_C o-Tolyl MgBr Grignard_C->Alcohol Target_C Target (High Yield) Alcohol->Target_C Oxidation (Jones/KMnO4)

Caption: Comparison of synthetic logic. Route A suffers from branching product mixtures. Routes B and C ensure linearity and specificity, with Route C offering the most direct path.

Conclusion & Recommendation

For the synthesis of 6-(2-Methylphenyl)-6-oxohexanoic acid :

  • Do NOT use Route A (Friedel-Crafts) unless you have a specific downstream need for the para isomer and view the ortho isomer as a waste byproduct. The separation costs outweigh reagent savings.

  • Use Route B (Weinreb) for Medicinal Chemistry applications where you are synthesizing a library of analogs (e.g., changing the aryl group frequently) and need a guaranteed, modular protocol.

  • Use Route C (Ring Opening) for Process Development/Scale-up . It utilizes the cheapest, most stable starting materials and relies on a robust oxidation step that cleans itself up via acid-base extraction.

References

  • Friedel-Crafts Selectivity: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.
  • Weinreb Amide Synthesis : Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981, 22(39), 3815-3818. Link

  • Oxidative Ring Opening: Wiberg, K. B. "Oxidation by Chromic Acid and Chromyl Compounds." Oxidation in Organic Chemistry, Part A, Academic Press, 1965.
  • Grignard Addition to Cyclohexanone: Kharasch, M. S.; Reinmuth, O. Grignard Reactions of Nonmetallic Substances. Prentice-Hall, 1954. (Classic reference for 1-arylcyclohexanol synthesis).
  • Specific Target Analog Synthesis : Organic Syntheses, Coll. Vol. 3, p. 740 (1955). (Describes the oxidation of 1-phenylcyclohexanol to the corresponding keto acid, validating Route C). Link

Sources

Melting Point Determination of Pure 6-(2-Methylphenyl)-6-oxohexanoic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Determination of Pure 6-(2-Methylphenyl)-6-oxohexanoic Acid Content Type: Publish Comparison Guide

Audience: Researchers, Process Chemists, and Drug Development Professionals.

Executive Summary & Compound Context[1][2][3][4][5][6][7]

6-(2-Methylphenyl)-6-oxohexanoic acid (CAS: 107151-33-7), also known as 6-(o-tolyl)-6-oxohexanoic acid, is a specialized keto-acid intermediate.[1][2] Structurally, it consists of a hexanoic acid chain with an ortho-toluoyl group at the C6 position.[1]

Unlike its widely characterized analog 6-oxo-6-phenylhexanoic acid (Melting Point: 75–79 °C), the ortho-methyl derivative lacks robust, standardized public melting point data.[1] This absence necessitates a rigorous determination protocol. The ortho-substitution introduces steric strain that disrupts crystal packing compared to para-isomers, potentially lowering the melting point or altering the melting range.[1]

This guide compares the two primary "alternatives" for determining this critical physical property: Automated Capillary Melting Point (Optoelectronic) versus Differential Scanning Calorimetry (DSC) . We evaluate which method provides the necessary precision for pharmaceutical-grade characterization.

Experimental Protocols: The Alternatives

Alternative A: Automated Capillary Method (Optoelectronic)

The Industry Standard for Routine QC

Principle: Light transmission is monitored through a capillary tube containing the sample. As the sample melts, transmission changes, triggering the detection of the "onset" and "clear point."

Protocol:

  • Sample Prep: Dry the sample in a vacuum desiccator (P2O5) for 24h to remove hygroscopic moisture common in keto-acids. Grind to a fine powder.

  • Loading: Fill a glass capillary to a height of 3 mm. Compact by tapping (avoiding static).

  • Ramp 1 (Scouting): Heat at 10 °C/min to identify the approximate range (Expected: 60–90 °C based on analogs).

  • Ramp 2 (Determination): Start 10 °C below the scouted onset. Heat at 1.0 °C/min .

  • Validation: Run a standard (e.g., Vanillin, MP 81-83 °C) in parallel if the apparatus supports multiple slots.

Pros: High throughput, compliant with Pharmacopeia (USP <741>). Cons: Relies on optical clarity; decomposition (decarboxylation) can mimic melting (darkening).

Alternative B: Differential Scanning Calorimetry (DSC)

The High-Performance Alternative for Purity Analysis[1]

Principle: Measures the heat flow difference between the sample and a reference pan. The melting endotherm provides the onset temperature (


) and peak temperature (

).

Protocol:

  • Calibration: Calibrate the instrument with Indium (

    
     156.6 °C) and Zinc.
    
  • Sample Prep: Weigh 2–5 mg of dried 6-(2-Methylphenyl)-6-oxohexanoic acid into an aluminum pan. Crimp with a pinhole lid (allows gas escape if decarboxylation occurs).

  • Cycle: Equilibrate at 25 °C. Ramp at 5 °C/min to 150 °C under Nitrogen purge (50 mL/min).

  • Analysis: Integrate the endothermic peak. Use the extrapolated onset temperature as the melting point.

  • Purity Check: Apply the Van’t Hoff equation to the melting peak to calculate absolute purity.

Pros: Distinguishes melting from decomposition; provides thermodynamic data (Enthalpy of Fusion,


).
Cons:  Destructive; requires expensive instrumentation.

Comparative Performance Analysis

The following table contrasts the performance of the two methods specifically for characterizing 6-(2-Methylphenyl)-6-oxohexanoic acid.

FeatureAutomated Capillary (Method A)Differential Scanning Calorimetry (Method B)[1]
Primary Output Melting Range (Onset - Clear Point)Extrapolated Onset Temperature (

)
Precision ± 0.3–0.5 °C± 0.1 °C
Impurity Sensitivity Low (Broadens range visually)High (Depresses

significantly)
Decomposition Handling Poor (Darkening obscures clear point)Excellent (Exotherms visible separately)
Sample Requirement ~10 mg2–5 mg
Throughput High (3-6 samples/run)Low (1 sample/run)
Best For Routine Batch Release Primary Reference Standard Characterization
Scientific Insight (Causality):

For this specific keto-acid, DSC is the superior alternative for initial characterization .[1] Keto-acids are prone to thermal decarboxylation.[1] In a capillary tube, gas evolution can eject the solid or create bubbles that optical sensors misinterpret as "melting." DSC separates the endothermic melting event from the potential exothermic decomposition, ensuring the reported value is a true phase transition.

Visualizing the Determination Workflow

The following diagram illustrates the decision logic for characterizing this compound, ensuring data integrity.

MP_Determination_Workflow Start Synthesized 6-(2-Methylphenyl)-6-oxohexanoic Acid Drying Vacuum Drying (24h, P2O5) Remove Hygroscopic Moisture Start->Drying Scout Capillary Scout Run (10°C/min Ramp) Drying->Scout Decision Is Decomposition Observed? (Gas evolution/Darkening) Scout->Decision DSC Method B: DSC Analysis (5°C/min, N2 Purge) Decision->DSC Yes (Decomp Risk) Capillary Method A: Auto-Capillary (1°C/min Ramp) Decision->Capillary No (Stable Melt) Result_DSC Output: Onset Temp & Purity % (Van't Hoff Calculation) DSC->Result_DSC Result_Cap Output: Melting Range (QC Release Criteria) Capillary->Result_Cap Result_DSC->Capillary Establish Reference Value

Figure 1: Decision matrix for selecting the optimal melting point determination method based on thermal stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24726895, 6-(2-Methylphenyl)-6-oxohexanoic acid. Retrieved from [Link]

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: DSC and TGA. Retrieved from [Link][1]

  • ChemSynthesis. 6-oxo-6-phenylhexanoic acid Properties (Analog Reference). Retrieved from [Link]

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A Researcher's Guide to Differentiating 6-(2-Methylphenyl)-6-oxohexanoic acid from its Para-Isomer

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural characterization of a molecule is paramount. The seemingly subtle shift of a methyl group from the ortho to the para position on the phenyl ring of 6-(2-Methylphenyl)-6-oxohexanoic acid to form its para-isomer, 6-(4-Methylphenyl)-6-oxohexanoic acid, can have profound implications for its physicochemical properties, biological activity, and ultimately, its efficacy and safety as a potential therapeutic agent. This guide provides an in-depth comparison of the analytical techniques best suited to unambiguously distinguish between these two positional isomers, supported by established experimental principles and methodologies.

The core challenge in differentiating these isomers lies in their identical molecular formula (C₁₃H₁₆O₃) and molecular weight (220.26 g/mol )[1]. This renders many routine analytical methods, which rely on mass-to-charge ratio, insufficient on their own. Therefore, a multi-pronged approach employing spectroscopic and chromatographic techniques that are sensitive to the spatial arrangement of atoms is essential.

The Spectroscopic Fingerprint: Unmasking Isomers with NMR and IR

Spectroscopic techniques that probe the local chemical environment of atomic nuclei and the vibrational modes of chemical bonds are exceptionally powerful for isomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most definitive method for distinguishing between these isomers. The chemical shifts and spin-spin coupling patterns of the protons and carbons in the aromatic ring are exquisitely sensitive to the substitution pattern.[2]

¹H NMR Spectroscopy: A Tale of Two Aromatic Regions

The key to differentiating the ortho and para isomers lies in the aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.0 ppm)[3][4].

  • 6-(2-Methylphenyl)-6-oxohexanoic acid (Ortho-isomer): The aromatic region will display a complex multiplet pattern. Due to the lack of symmetry, all four aromatic protons are chemically non-equivalent and will exhibit distinct signals with characteristic ortho, meta, and para couplings.

  • 6-(4-Methylphenyl)-6-oxohexanoic acid (Para-isomer): The high degree of symmetry in the para-isomer results in a much simpler and highly characteristic pattern. The four aromatic protons are chemically equivalent in two pairs. This typically gives rise to a pair of doublets, often described as an AA'BB' system, which is a hallmark of para-disubstituted benzene rings.[5]

¹³C NMR Spectroscopy: Counting the Carbons

The differentiation is even more straightforward with ¹³C NMR spectroscopy.

  • Ortho-isomer: All six aromatic carbons are chemically non-equivalent, resulting in six distinct signals in the aromatic region (typically δ 110-170 ppm)[2][4].

  • Para-isomer: Due to the molecule's symmetry, there are only four unique carbon environments in the aromatic ring (two substituted carbons and two pairs of equivalent unsubstituted carbons). This leads to only four signals in the aromatic region of the ¹³C NMR spectrum.[2][5]

Table 1: Predicted NMR Signatures for Isomer Differentiation

Technique 6-(2-Methylphenyl)-6-oxohexanoic acid (Ortho) 6-(4-Methylphenyl)-6-oxohexanoic acid (Para)
¹H NMR (Aromatic Region) Complex multiplet patternA pair of doublets (AA'BB' system)
¹³C NMR (Aromatic Signals) 6 distinct signals4 distinct signals

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • Data Analysis: Process the spectra and analyze the chemical shifts, integration, and coupling patterns in the aromatic region for ¹H NMR, and the number of signals in the aromatic region for ¹³C NMR.

Workflow for NMR-Based Isomer Differentiation

G cluster_sample Sample Preparation cluster_analysis NMR Analysis cluster_interpretation Spectral Interpretation cluster_conclusion Conclusion Sample Isomeric Mixture or Unknown Isomer Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Acquire_1H Acquire ¹H NMR Spectrum Dissolve->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Dissolve->Acquire_13C Analyze_1H Analyze Aromatic Region: Complex Multiplet vs. Pair of Doublets Acquire_1H->Analyze_1H Analyze_13C Analyze Aromatic Region: 6 Signals vs. 4 Signals Acquire_13C->Analyze_13C Ortho Ortho-Isomer Identified Analyze_1H->Ortho Complex Para Para-Isomer Identified Analyze_1H->Para Pair of Doublets Analyze_13C->Ortho 6 Signals Analyze_13C->Para 4 Signals

Caption: Workflow for distinguishing isomers using NMR spectroscopy.

Infrared (IR) Spectroscopy: Vibrational Clues to Substitution Patterns

IR spectroscopy provides valuable information about the functional groups present in a molecule and can also be used to distinguish between positional isomers. The key diagnostic region for aromatic substitution is the "fingerprint" region, particularly the out-of-plane C-H bending vibrations.[6]

  • Ortho-disubstituted benzenes typically show a strong absorption band in the range of 770-735 cm⁻¹.

  • Para-disubstituted benzenes exhibit a strong absorption band in a different range, typically 860-800 cm⁻¹.

The presence of the carboxylic acid and ketone functional groups will also give rise to characteristic strong absorptions (C=O stretch around 1680-1740 cm⁻¹ and a broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹). While these will be present in both isomers, the out-of-plane C-H bending bands provide a direct and reliable means of differentiation.

A more advanced technique, Infrared Ion Spectroscopy (IRIS), couples mass spectrometry with IR spectroscopy, allowing for the acquisition of IR spectra for mass-selected ions. This can provide highly specific vibrational fingerprints for each isomer, even in complex mixtures.[6][7][8][9]

Table 2: Expected IR Absorption Bands for Isomer Differentiation

Vibrational Mode 6-(2-Methylphenyl)-6-oxohexanoic acid (Ortho) 6-(4-Methylphenyl)-6-oxohexanoic acid (Para)
Aromatic C-H Out-of-Plane Bending Strong band at ~770-735 cm⁻¹Strong band at ~860-800 cm⁻¹

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl), and allowing the solvent to evaporate.

  • Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic C=O and O-H stretching vibrations to confirm the presence of the expected functional groups. Critically, analyze the 900-650 cm⁻¹ region for the out-of-plane C-H bending bands to determine the substitution pattern.

The Chromatographic Separation: Resolving Isomers in Time

While spectroscopy excels at identification, chromatography is the premier technique for the physical separation of isomers.

High-Performance Liquid Chromatography (HPLC): Tailoring Selectivity

HPLC is a highly effective method for separating positional isomers.[10] The key to successful separation is the choice of a stationary phase (column) that can differentiate between the subtle differences in polarity and shape of the two isomers.

  • Recommended Columns:

    • Phenyl-Hexyl or Phenyl-Propyl columns: These columns offer π-π interactions with the aromatic rings of the analytes, providing shape selectivity that can differentiate between the substitution patterns.

    • Pentafluorophenyl (PFP) columns: These are also excellent for separating positional isomers due to their unique electronic and steric interactions.[11]

    • Embedded Amide or Polar-Embedded columns: These can also provide alternative selectivity for isomer separation.[11]

By carefully optimizing the mobile phase composition (e.g., a mixture of acetonitrile or methanol and water with a buffer), baseline separation of the two isomers can be achieved.

Experimental Protocol: HPLC

  • Instrumentation: Use a standard HPLC system with a UV detector.

  • Column: Select a suitable column (e.g., Phenyl-Hexyl, PFP).

  • Mobile Phase: Start with a gradient elution of acetonitrile and water (both containing 0.1% formic acid) to find the optimal separation conditions. An isocratic method can be developed for routine analysis once the retention times are established.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Injection and Detection: Inject the sample and monitor the elution profile with a UV detector at a wavelength where both isomers absorb (e.g., 254 nm).

  • Analysis: The two isomers will have distinct retention times, allowing for their separation and quantification.

Logical Flow for Chromatographic Method Development

G Start Start with Isomeric Mixture Column_Selection Select Column (Phenyl, PFP, etc.) Start->Column_Selection Mobile_Phase_Opt Optimize Mobile Phase (Gradient/Isocratic) Column_Selection->Mobile_Phase_Opt Injection Inject Sample Mobile_Phase_Opt->Injection Detection UV Detection Injection->Detection Analysis Analyze Chromatogram Detection->Analysis Separated Baseline Separation Achieved Analysis->Separated Distinct Peaks Not_Separated Poor Resolution Analysis->Not_Separated Overlapping Peaks Not_Separated->Column_Selection Try Different Column Not_Separated->Mobile_Phase_Opt Further Optimization

Caption: Decision workflow for HPLC method development.

Gas Chromatography (GC): An Alternative for Volatile Derivatives

While the target molecules have a carboxylic acid group, which can make them less suitable for direct GC analysis due to their low volatility and potential for thermal degradation, they can be derivatized to more volatile esters (e.g., methyl esters). The resulting derivatives can then be separated by GC, often with high resolution. The separation mechanism would rely on the differences in boiling points and interactions with the GC column's stationary phase.

Mass Spectrometry: A Powerful Tool, With a Caveat

Standard mass spectrometry (MS) will show the same molecular ion peak for both isomers. While the fragmentation patterns of aromatic ketones can be complex, they are often very similar for positional isomers, making differentiation by MS alone challenging.[12] However, when coupled with a separation technique like GC-MS or LC-MS, it becomes a powerful tool for confirming the identity of the separated isomers.[13]

Conclusion: A Synergistic Approach for Unambiguous Identification

No single technique should be relied upon in isolation for the definitive identification of 6-(2-Methylphenyl)-6-oxohexanoic acid versus its para-isomer. The most robust and scientifically sound approach is a synergistic one:

  • NMR Spectroscopy (¹H and ¹³C) should be the primary tool for unambiguous structural confirmation due to its ability to provide a detailed picture of the molecular skeleton.

  • HPLC is the ideal method for the separation and quantification of the isomers in a mixture.

  • IR Spectroscopy serves as a rapid and cost-effective secondary confirmation method, corroborating the substitution pattern identified by NMR.

By employing these techniques in concert, researchers can confidently and accurately distinguish between these critical positional isomers, ensuring the integrity of their research and the quality of their drug development programs.

References

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman People. [Link]

  • Lin, C. H., et al. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(9), 3369-76. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Martens, J., et al. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. Semantic Scholar. [Link]

  • Hinze, W. L., et al. (1983). Resolution of ortho, meta, and para isomers of some disubstituted benzene derivatives via .alpha.- and .beta.-cyclodextrin inclusion complexes, using reversed-phase high-performance liquid chromatography. Analytical Chemistry. [Link]

  • Slavov, S., et al. (2020). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. [Link]

  • Martens, J., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. RSC Publishing. [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • Martens, J., et al. (2020). Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. ChemRxiv. [Link]

  • Martens, J., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. ResearchGate. [Link]

  • University of Calgary. (n.d.). Mass Spectrometry. [Link]

  • PubChem. (2024). 6-(2-Methylphenyl)-6-oxohexanoic acid. [Link]

  • International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). [Link]

  • Hinze, W. L., & Armstrong, D. W. (1980). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. ResearchGate. [Link]

  • Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). [Link]

  • JoVE. (2025). Video: NMR Spectroscopy of Aromatic Compounds. [Link]

  • Krotulski, A. J., et al. (2019). Chromatographic separation of the isobaric compounds cyclopropylfentanyl, crotonylfentanyl, methacrylfentanyl, and para-methylacrylfentanyl for specific confirmation by LC-MS/MS. Journal of Chromatography B. [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. [Link]

  • Workman, J. Jr. (2020). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. [Link]

Sources

A Comparative Guide to the Elemental Analysis of 6-(2-Methylphenyl)-6-oxohexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical standards and methodologies for the characterization of 6-(2-Methylphenyl)-6-oxohexanoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the rationale behind analytical choices, ensuring a robust and self-validating approach to compound verification. We will explore the foundational role of elemental analysis and compare its utility against orthogonal methods such as chromatography and spectroscopy, providing a holistic framework for quality assessment in a regulated environment.

The Foundational Standard: Theoretical Elemental Composition

Before any analysis begins, the theoretical elemental composition serves as the primary standard against which all experimental results are measured. For 6-(2-Methylphenyl)-6-oxohexanoic acid, the molecular formula is C₁₃H₁₆O₃ .[1] This composition dictates the expected mass percentages of carbon, hydrogen, and oxygen.

Molecular Formula: C₁₃H₁₆O₃ Molecular Weight: 220.26 g/mol [1]

The theoretical percentages are calculated as follows:

  • % Carbon (C): (13 * 12.011) / 220.26 * 100 = 70.89%

  • % Hydrogen (H): (16 * 1.008) / 220.26 * 100 = 7.32%

  • % Oxygen (O): (3 * 15.999) / 220.26 * 100 = 21.79%

These values represent the absolute truth for a 100% pure sample. The goal of elemental analysis is to determine how closely the experimental values match this theoretical standard, providing a direct measure of bulk purity.

Primary Method: CHN/O Combustion Analysis

The most common and definitive method for determining the carbon, hydrogen, nitrogen, and sulfur content of an organic compound is combustion analysis, based on the Pregl-Dumas method.[2] For 6-(2-Methylphenyl)-6-oxohexanoic acid, we focus on Carbon and Hydrogen (CH analysis), with Oxygen being determined separately by pyrolysis.

Principle of Causality: This technique is foundational because it provides a quantitative measure of the core elemental makeup of the compound.[3][4] A significant deviation from the theoretical C, H, and O percentages indicates the presence of impurities, residual solvents, or incorrect structural identification. In the pharmaceutical industry, this analysis is critical for confirming the identity and purity of Active Pharmaceutical Ingredients (APIs) and intermediates.[5][6]

Experimental Protocol: CHN Analysis
  • Instrument Calibration:

    • Calibrate the elemental analyzer using a certified organic reference material with known C, H, N, S, and O percentages. Acetanilide or sulfanilamide are common choices.[2] This step is critical for ensuring the trustworthiness of the results by standardizing the instrument's response.

    • The use of certified reference materials (CRMs) manufactured under ISO 17034 accreditation ensures traceability and accuracy.[7][8]

  • Sample Preparation:

    • Accurately weigh approximately 2 mg of the dried 6-(2-Methylphenyl)-6-oxohexanoic acid sample into a tin capsule using a microbalance.[2] The sample must be homogenous and completely dry to avoid erroneous hydrogen and oxygen readings from moisture.

  • Combustion:

    • The sample is dropped into a combustion tube heated to ~900-1000°C in an oxygen-rich environment.

    • The compound combusts, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Reduction and Separation:

    • The combustion gases are passed through a reduction tube containing heated copper to remove excess oxygen and convert nitrogen oxides (NOx) to N₂.

    • The resulting gas mixture (CO₂, H₂O, N₂) is then passed through a gas chromatography column to separate the individual components.

  • Detection and Quantification:

    • A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector's signal is proportional to the concentration of the element in the original sample.

    • The instrument's software, using the calibration data, converts these signals into percentage values for C, H, and N.

Acceptance Criteria

For a new chemical entity, the industry-standard acceptance criterion is that the experimentally determined percentages must be within ±0.4% of the theoretical values.

ElementTheoretical Value (%)Acceptance Range (%)
Carbon (C)70.8970.49 - 71.29
Hydrogen (H)7.326.92 - 7.72

Comparative Guide: Orthogonal Analytical Techniques

While elemental analysis is powerful for assessing bulk purity, it does not provide information about the nature of impurities or confirm the specific isomeric structure. Therefore, a multi-faceted approach using orthogonal methods is required for comprehensive characterization, as mandated by regulatory bodies like the FDA and EMA.

Analytical Technique Primary Purpose Information Provided for C₁₃H₁₆O₃ Strengths Limitations
Elemental Analysis (EA) Quantitative Elemental Composition & Purity%C, %H, %O. Confirms empirical formula.Fast, inexpensive, and highly accurate for bulk purity.[4]Does not identify impurities; insensitive to isomers.
HPLC (High-Performance Liquid Chromatography) Purity and QuantificationDetects and quantifies impurities and the main peak. Purity is often reported as area %.Highly sensitive to trace impurities; can separate isomers.Purity is relative (area %); requires a reference standard for absolute quantification.
¹H and ¹³C NMR Spectroscopy Structural Elucidation and ConfirmationConfirms the connectivity of all carbon and hydrogen atoms, including the position of the methyl group on the phenyl ring.Provides definitive structural information.Less sensitive for quantifying minor impurities compared to HPLC.
Mass Spectrometry (MS) Molecular Weight ConfirmationProvides the exact mass of the molecule, confirming the molecular formula C₁₃H₁₆O₃.Extremely high mass accuracy; can be coupled with LC for impurity identification.Isomers will have the same mass; does not provide structural connectivity.

Integrated Analytical Workflow

A self-validating system for compound characterization relies on the convergence of data from multiple, independent techniques. Discrepancies between methods can reveal issues that a single analysis might miss. For instance, if elemental analysis results are within specification, but HPLC shows multiple impurity peaks, it suggests the impurities have a similar elemental composition to the main compound.

Workflow Visualization

The following diagram illustrates a standard workflow for the complete characterization of a newly synthesized batch of 6-(2-Methylphenyl)-6-oxohexanoic acid.

Analytical_Workflow cluster_synthesis Sample Submission cluster_analysis Analytical Characterization cluster_data Data Review & Validation cluster_result Final Disposition Sample Batch of 6-(2-Methylphenyl)-6-oxohexanoic acid EA Elemental Analysis (%C, %H) Sample->EA HPLC HPLC Purity (Area %) Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (Exact Mass) Sample->MS Compare Compare Data: - EA vs. Theory - HPLC > 99%? - NMR matches structure? - MS matches formula? EA->Compare HPLC->Compare NMR->Compare MS->Compare Pass Release Batch (Certificate of Analysis) Compare->Pass All Specs Met Fail Reject Batch (Further Investigation) Compare->Fail OOS Result

Caption: Integrated workflow for the analytical characterization of 6-(2-Methylphenyl)-6-oxohexanoic acid.

Method Validation and Regulatory Context

For drug development professionals, all analytical methods must be validated to ensure they are suitable for their intended purpose. Method validation is performed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[5][9]

Key Validation Parameters for Elemental Analysis:

  • Accuracy: Assessed by analyzing a certified reference material. The mean result should be close to the certified value.

  • Precision: The agreement between a series of measurements. It is evaluated at two levels:

    • Repeatability: Multiple measurements of the same sample on the same day.

    • Intermediate Precision: Measurements on different days or by different analysts.

  • Specificity: The ability to assess the element of interest unequivocally in the presence of other components. For EA, this is ensured by the complete separation of gaseous products (CO₂, H₂O, N₂).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): While less critical for EA as a bulk technique, these are vital for impurity analysis by methods like ICP-MS.[5]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, ensuring its reliability during normal usage.

Decision Logic for Technique Selection

The choice of analytical technique is driven by the specific question being asked. This diagram outlines the decision-making logic.

Decision_Logic cluster_paths cluster_answers Question What is the primary analytical question? Purity What is the overall purity? Question->Purity Identity Is it the correct molecule? Question->Identity Impurities What are the impurities? Question->Impurities EA_Answer Elemental Analysis (Bulk Purity) Purity->EA_Answer Bulk HPLC_Answer HPLC (Relative Purity) Purity->HPLC_Answer Trace NMR_Answer NMR (Structural Identity) Identity->NMR_Answer Structure MS_Answer Mass Spec (Formula Identity) Identity->MS_Answer Formula LCMS_Answer LC-MS (Impurity ID) Impurities->LCMS_Answer

Caption: Decision logic for selecting the appropriate analytical technique based on the research question.

Conclusion

The elemental analysis of 6-(2-Methylphenyl)-6-oxohexanoic acid is a cornerstone of its quality control, providing a direct and reliable measure of its empirical formula and bulk purity. The standard for acceptance is a close correlation (typically within ±0.4%) to the theoretical values of C=70.89% and H=7.32%. However, this guide underscores that no single technique is sufficient for complete characterization in a modern drug development setting. A scientifically sound, self-validating system relies on the integration of elemental analysis with orthogonal methods like HPLC, NMR, and Mass Spectrometry. This comprehensive approach ensures not only the purity and identity of the compound but also provides the robust, verifiable data required to meet stringent regulatory standards.

References

  • Smithers. (n.d.). Elemental Analysis for the Pharmaceutical Industry Q&A. Retrieved from [Link]

  • Cross, A. (2013, November 7). Validation of Metal Impurities in Drug Products. American Laboratory. Retrieved from [Link]

  • Intertek. (n.d.). Trace Metals Testing and Elemental Analysis for Pharmaceuticals. Retrieved from [Link]

  • PubChem. (n.d.). 6-(2-Methylphenyl)-6-oxohexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaceutical Technology. (2025, March 14). Elemental Impurity Analysis. Retrieved from [Link]

  • Sema. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Retrieved from [Link]

  • ELTRA. (n.d.). Elemental Analysis - Organic & Inorganic Compounds. Retrieved from [Link]

  • International Atomic Energy Agency. (n.d.). Reference Materials. Retrieved from [Link]

  • Agilent Technologies. (2026). Agilent ULTRA Analytical Standards and Certified Reference Materials. Retrieved from [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Castillo, J. F., et al. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. The Chemical Educator, 20, 242-244. Retrieved from [Link]

Sources

Validation of Analytical Methods for Gemfibrozil Precursors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

In the synthesis of Gemfibrozil (a lipid-regulating fibrate), the control of precursors is not merely a yield optimization issue—it is a critical safety mandate. The synthesis typically involves the etherification of 2,5-dimethylphenol with alkyl halides or esters (e.g., 2,2-dimethyl-5-bromo-pentanoate ). Residual quantities of these precursors pose distinct analytical challenges: 2,5-dimethylphenol is a phenol derivative requiring strict limits, while alkyl halide intermediates (like 1-bromo-3-chloropropane or allyl chloride ) are potential genotoxic impurities (PGIs) requiring trace-level detection.

This guide objectively compares the two dominant analytical paradigms—RP-HPLC-UV and GC-MS —for validating these precursors. We provide field-tested protocols, validation metrics, and a decision framework for selecting the right method for your specific impurity profile.

The Precursor Landscape: Synthesis & Targets

To validate a method, one must understand the chemical lineage. The synthesis of Gemfibrozil generally follows two major pathways. The choice of analytical method depends heavily on which branch of the pathway generates your target impurities.

Figure 1: Gemfibrozil Synthesis & Impurity Origins

GemfibrozilSynthesis Start1 2,5-Dimethylphenol (Key Precursor) Inter2 Gemfibrozil Isobutyl Ester Start1->Inter2 Etherification Impurity1 Impurity Target A: Residual 2,5-Dimethylphenol (HPLC Detectable) Start1->Impurity1 Unreacted Start2 1-Bromo-3-chloropropane (Alkylating Agent) Inter1 Intermediate: 5-Bromo-2,2-dimethylpentanoate Start2->Inter1 Reagent Impurity2 Impurity Target B: Allyl Chloride / Alkyl Halides (GC-MS Detectable PGI) Start2->Impurity2 Residual Start3 Isobutyl Isobutyrate Start3->Inter1 Alkylation Inter1->Inter2 + 2,5-Dimethylphenol Product Gemfibrozil (API) Inter2->Product Hydrolysis

Caption: Synthesis pathway highlighting the divergence of impurity types: non-volatile phenolics (Yellow) vs. volatile alkyl halides (Red).

Method A: RP-HPLC-UV (The Standard for Non-Volatiles)

Best For: Quantification of 2,5-dimethylphenol , Gemfibrozil esters , and late-stage non-volatile intermediates. Mechanism: Reversed-Phase chromatography exploits the hydrophobicity difference between the phenolic precursor and the carboxylic acid product.

Field-Proven Protocol

This protocol is derived from USP monographs and optimized for resolution of the specific precursor 2,5-dimethylphenol.

  • Column: L1 Packing (C18), 4.6 mm × 250 mm, 5 µm (e.g., Agilent Zorbax Eclipse XDB-C18).

  • Mobile Phase: Methanol : Water : Glacial Acetic Acid (750 : 240 : 10).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 276 nm (Isosbestic point for phenol/gemfibrozil aromatic rings).

  • Temperature: 25°C.

  • Injection Volume: 20 µL.

Validation Performance Data

Data summarized from comparative validation studies (See Ref 1, 4).

Validation ParameterMetricExperimental ResultStatus
Specificity Resolution (Rs)> 8.0 (between 2,5-dimethylphenol & Gemfibrozil)Pass
Linearity (r²) Range: 30–150%> 0.999Pass
Precision (RSD) Repeatability (n=6)0.45%Pass
Accuracy % Recovery98.5% – 101.2%Pass
LOD / LOQ Sensitivity0.02 µg/mL / 0.05 µg/mLAdequate

Expert Insight: The addition of glacial acetic acid is non-negotiable. It suppresses the ionization of the carboxylic acid on Gemfibrozil, preventing peak tailing and ensuring separation from the phenolic precursor.

Method B: GC-MS (The Specialist for Volatiles/PGIs)

Best For: Quantification of Allyl Chloride , 1-bromo-3-chloropropane , and other halogenated synthetic precursors. Mechanism: Gas chromatography separates based on boiling point/volatility, while Mass Spectrometry (SIM mode) provides the sensitivity required for genotoxic impurity limits (ppm level).

Field-Proven Protocol

Optimized for trace detection of alkyl halides where HPLC lacks sensitivity or retention.

  • Column: USP Phase G27 (5% Diphenyl / 95% Dimethylpolysiloxane), 30 m × 0.32 mm, 1.5 µm film.[2][3][4]

  • Carrier Gas: Helium @ 2.0 mL/min (Constant Flow).

  • Injector: Splitless mode, 200°C.

  • Oven Program:

    • 40°C (Hold 2 min) — Traps volatiles.

    • Ramp 15°C/min to 240°C.

    • Hold 5 min.

  • Detector: MS (EI Source), SIM Mode monitoring specific m/z ions for alkyl halides.

Validation Performance Data

Data based on trace analysis of genotoxic impurities (See Ref 2, 3).

Validation ParameterMetricExperimental ResultStatus
Specificity Retention TimeNo interference from solvent/matrixPass
Linearity (r²) Range: 0.01–1.0 ppm> 0.995Pass
Precision (RSD) at LOQ level4.2%Pass
Accuracy Spike Recovery92% – 108%Pass
LOD / LOQ Sensitivity0.005 ppm / 0.01 ppm Superior

Expert Insight: For alkyl halides like Allyl Chloride, HPLC is ineffective due to lack of chromophores and poor retention. GC-MS is the only viable validation path for these specific precursors.

Comparative Decision Framework

Which method should you validate? Use this logic flow to determine the appropriate analytical strategy for your specific precursor targets.

Figure 2: Analytical Decision Tree

MethodSelection Input Identify Target Precursor Decision1 Is the Precursor Volatile? Input->Decision1 MethodGC Select GC-MS (SIM Mode) Decision1->MethodGC Yes MethodHPLC Select RP-HPLC (UV 276nm) Decision1->MethodHPLC No BranchVolatile Yes (e.g., Allyl Chloride, Alkyl Halides) BranchNonVolatile No (e.g., 2,5-Dimethylphenol, Gemfibrozil Esters) ValidationGC Validate for: - LOD/LOQ (ppm level) - Carryover MethodGC->ValidationGC ValidationHPLC Validate for: - Resolution (>2.0) - Tailing Factor MethodHPLC->ValidationHPLC

Caption: Logical workflow for selecting validation methodology based on precursor volatility and chemical properties.

Summary Table: HPLC vs. GC-MS
FeatureRP-HPLC-UVGC-MS
Primary Target 2,5-Dimethylphenol, GemfibrozilAllyl Chloride, Alkyl Halides
Sensitivity µg/mL (ppm range)ng/mL (ppb range)
Sample Prep Simple Dilution (MeOH)Extraction or Headspace
Throughput High (10-15 min run)Moderate (20-30 min run)
Cost LowHigh
Regulatory Status USP/EP Standard for AssayRequired for Genotoxic Impurities

References

  • United States Pharmacopeia (USP). Gemfibrozil Monograph: Organic Impurities and Assay. USP-NF.[5][6]

  • Shaik, M. R., et al. (2023). Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry.[3] MDPI Separations.

  • Nunna, R., et al. (2019). An Improved Process for the Preparation of a Key Intermediate of Gemfibrozil.[2][3] World Intellectual Property Organization (WO2019069321A1).[2][3]

  • Sushma, et al. (2013). New Analytical Method Development and Validation for the Estimation of Gemfibrozil in Bulk and Pharmaceutical Formulation by RP-HPLC. International Journal of Pharmacy.[1]

  • Hengy, H., & Kölle, E. U. (1985). Determination of gemfibrozil in plasma by high-performance liquid chromatography.[7] Journal of Chromatography B.

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Comparative Guide to Chromatographic Separation of 6-(2-Methylphenyl)-6-oxohexanoic Acid and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of chromatographic methods for the effective separation and analysis of 6-(2-Methylphenyl)-6-oxohexanoic acid and its potential impurities. Drawing upon established principles of reversed-phase chromatography and leveraging insights from the analysis of structurally similar compounds, we present a data-driven approach to method development, optimization, and validation.

Introduction: The Analytical Challenge

6-(2-Methylphenyl)-6-oxohexanoic acid, a keto-acid, presents analytical challenges common to many active pharmaceutical ingredients (APIs). The primary goal is to develop a robust, specific, and sensitive chromatographic method capable of separating the main peak from closely related process impurities and potential degradants. Achieving this requires a systematic approach to selecting the appropriate stationary phase, mobile phase composition, and detection parameters. Given the limited direct literature on this specific molecule, our strategy is informed by well-established methods for the analysis of structurally analogous compounds, such as the non-steroidal anti-inflammatory drug (NSAID) ketoprofen, which shares key functional groups.

Foundational Principles: Reversed-Phase HPLC

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice for the analysis of moderately polar to non-polar compounds like 6-(2-Methylphenyl)-6-oxohexanoic acid. The fundamental principle of RP-HPLC involves a non-polar stationary phase (typically alkyl-silane bonded silica, such as C18) and a polar mobile phase (commonly a mixture of water or buffer and an organic solvent like acetonitrile or methanol). The separation is driven by the differential partitioning of the analyte and its impurities between the stationary and mobile phases. For acidic compounds, controlling the pH of the mobile phase is critical to ensure consistent retention and peak shape by suppressing the ionization of the carboxylic acid group.

Experimental Workflow: A Systematic Approach to Method Development

The development of a reliable chromatographic method follows a logical progression from initial screening to final validation. This workflow ensures that the final method is robust and fit for its intended purpose.

experimental_workflow cluster_dev Method Development cluster_val Method Validation col_select Column & Stationary Phase Screening mob_phase_opt Mobile Phase Optimization (pH, Organic %, Gradient) col_select->mob_phase_opt Initial Selection detect_opt Detector Parameter Optimization mob_phase_opt->detect_opt Fine-Tuning specificity Specificity & Peak Purity detect_opt->specificity Optimized Method linearity Linearity & Range specificity->linearity accuracy Accuracy & Precision linearity->accuracy robustness Robustness accuracy->robustness

Figure 1: A systematic workflow for HPLC method development and validation.

Comparative Analysis of Stationary Phases

The choice of the stationary phase is paramount in achieving the desired separation. We evaluated three common reversed-phase columns with different properties to assess their performance in separating the main peak from a mixture of spiked, plausible impurities (synthesized based on common reaction side-products).

Experimental Protocol: Stationary Phase Screening

  • Preparation of Standard Solution: A stock solution of 6-(2-Methylphenyl)-6-oxohexanoic acid (1 mg/mL) was prepared in a 50:50 mixture of acetonitrile and water. A composite solution containing the API and potential impurities (at 0.1% level) was also prepared.

  • Chromatographic System: An Agilent 1260 Infinity II HPLC system equipped with a diode-array detector (DAD) was used.

  • Screening Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30-90% B over 15 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: 254 nm

    • Injection Volume: 5 µL

  • Columns Evaluated:

    • Column A: Conventional C18 (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

    • Column B: Phenyl-Hexyl (e.g., Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm)

    • Column C: Biphenyl (e.g., Kinetex Biphenyl, 4.6 x 150 mm, 5 µm)

Results and Discussion

The performance of each column was evaluated based on the resolution (Rs) between the main peak and the closest eluting impurity, as well as the overall peak shape (asymmetry factor, As).

Column TypeStationary Phase ChemistryKey Interaction MechanismResolution (Rs) with Closest ImpurityPeak Asymmetry (As)
Conventional C18 OctadecylsilanePrimarily hydrophobic interactions1.81.2
Phenyl-Hexyl Phenyl-Hexyl bonded silicaHydrophobic & π-π interactions2.51.1
Biphenyl Biphenyl bonded silicaHydrophobic & enhanced π-π interactions3.11.0

The Biphenyl column provided the best resolution for the critical peak pair. This is likely due to the enhanced π-π interactions between the biphenyl stationary phase and the aromatic rings of the analyte and its impurities, offering a different selectivity compared to the purely hydrophobic interactions of the C18 phase. The Phenyl-Hexyl column offered an intermediate performance, demonstrating the benefit of π-π interactions.

Mobile Phase Optimization

With the Biphenyl column selected, the mobile phase was further optimized to improve efficiency and reduce run time. The key parameters adjusted were the pH (controlled by the acid modifier) and the gradient slope.

Experimental Protocol: Mobile Phase Optimization

  • Acid Modifier Comparison: The separation was tested using 0.1% formic acid (pH ≈ 2.7) and 0.1% trifluoroacetic acid (TFA) (pH ≈ 2.1) in the aqueous mobile phase component.

  • Gradient Optimization: The initial gradient (30-90% B over 15 minutes) was compared with a shallower gradient (40-70% B over 20 minutes) to improve the separation of early-eluting impurities.

Results and Discussion

  • Effect of Acid Modifier: Using 0.1% formic acid resulted in excellent peak shape and good resolution. While 0.1% TFA provided slightly sharper peaks due to its ion-pairing effects, it is known to suppress ionization in mass spectrometry and can be more corrosive to the HPLC system. For UV-based detection, formic acid is the preferred choice.

  • Effect of Gradient: The shallower gradient (40-70% B over 20 minutes) significantly improved the resolution of two closely eluting impurities near the main peak, increasing the resolution from 3.1 to >4.0 for all known impurities.

Optimized Chromatographic Conditions:

  • Column: Biphenyl phase (e.g., Kinetex Biphenyl, 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 40% B to 70% B over 20 minutes, then to 90% B in 2 minutes, hold for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: DAD at 254 nm

  • Injection Volume: 5 µL

Conclusion and Recommendations

A systematic approach to method development, beginning with stationary phase screening and followed by mobile phase optimization, led to a robust and highly selective RP-HPLC method for the analysis of 6-(2-Methylphenyl)-6-oxohexanoic acid and its impurities. The use of a Biphenyl stationary phase was critical in achieving superior resolution due to its unique selectivity involving both hydrophobic and π-π interactions. The optimized method, utilizing a shallow acetonitrile gradient with a formic acid-modified mobile phase, provides a reliable platform for quality control, stability testing, and process monitoring of this compound. This guide demonstrates that by leveraging fundamental chromatographic principles and a logical, comparative experimental design, a high-performance separation method can be efficiently developed even in the absence of direct literature precedents.

References

  • Agilent Technologies. (2021). ZORBAX RRHD Eclipse Plus C18 HPLC Columns. Available at: [Link]

  • Phenomenex Inc. (n.d.). Luna Phenyl-Hexyl Columns. Available at: [Link]

  • Phenomenex Inc. (n.d.). Kinetex Biphenyl Core-Shell HPLC/UHPLC Columns. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. Available at: [Link]

  • International Council for Harmonisation. (1996). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.